molecular formula C11H11N3OS B1583280 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide CAS No. 21452-14-2

2-Amino-4-methyl-N-phenylthiazole-5-carboxamide

Cat. No.: B1583280
CAS No.: 21452-14-2
M. Wt: 233.29 g/mol
InChI Key: VTPFBKSJLIUDRD-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-N-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H11N3OS and its molecular weight is 233.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11N3OS/c1-7-9(16-11(12)13-7)10(15)14-8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACOMUHPQMDEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21452-14-2
Record name Amicarthiazol
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Record name 21452-14-2
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Foundational & Exploratory

"synthesis and characterization of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have driven extensive research into their synthesis and functionalization.[3][4] This guide provides a comprehensive overview of a robust synthetic route to this compound, a compound of interest for further derivatization and biological screening. Furthermore, it details the essential analytical techniques for its thorough characterization, ensuring structural integrity and purity. The methodologies presented herein are grounded in established chemical principles and supported by spectroscopic data from related structures.

Synthesis of this compound

The synthesis of the target compound can be efficiently achieved through a multi-step process that culminates in a Hantzsch-type thiazole synthesis. This classical approach involves the condensation of an α-halocarbonyl compound with a thioamide.[5][6] An alternative and often high-yielding approach is a modified Gewald reaction, which can also be adapted for thiazole synthesis.[7][8] The following protocol outlines a reliable synthetic pathway.

Synthetic Workflow Overview

Synthesis_Workflow A Ethyl Acetoacetate E Ethyl 2-chloro-3-oxobutanoate A->E Chlorination B N-Phenyl-2-cyanoacetamide C Sulfuryl Chloride C->E D Thiourea F Ethyl 2-amino-4-methylthiazole-5-carboxylate D->F E->F Hantzsch Synthesis G 2-Amino-4-methylthiazole-5-carboxylic acid F->G Hydrolysis J This compound G->J Amide Coupling H Aniline H->J I Coupling Agent (e.g., EDCI) I->J

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-chloro-3-oxobutanoate

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane, add sulfuryl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • Dissolve the crude ethyl 2-chloro-3-oxobutanoate (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.[9]

Step 3: Hydrolysis to 2-Amino-4-methylthiazole-5-carboxylic acid

  • Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 M).

  • Heat the mixture to 50-60 °C and stir until a clear solution is formed.

  • Cool the reaction mixture and acidify with hydrochloric acid (1 M) to a pH of 3-4.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from methanol to yield 2-amino-4-methylthiazole-5-carboxylic acid.[10]

Step 4: Amide Coupling to form this compound

  • To a stirred solution of 2-amino-4-methylthiazole-5-carboxylic acid (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and a base like triethylamine (1.5 eq).

  • After 15-20 minutes, add aniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain the final product, this compound.

Characterization of this compound

A comprehensive spectroscopic analysis is crucial to confirm the chemical structure and assess the purity of the synthesized compound.[11][12] The following techniques are recommended for a thorough characterization.

Characterization Workflow

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR EA Elemental Analysis Start->EA Final Structural Confirmation & Purity Assessment NMR->Final MS->Final IR->Final EA->Final

Caption: Workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure.[11]

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[11]

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (thiazole)~2.5Singlet3H
-NH₂ (thiazole)~7.0-7.5Broad Singlet2H
Aromatic-H (phenyl)~7.1-7.8Multiplet5H
-NH (amide)~9.5-10.5Singlet1H

¹³C NMR Spectroscopy:

Carbon Expected Chemical Shift (δ, ppm)
-CH₃~15-20
C4 (thiazole)~140-145
C5 (thiazole)~110-115
C=O (amide)~160-165
Aromatic-C (phenyl)~120-140
C2 (thiazole)~165-170
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion (M+): For C₁₁H₁₁N₃OS, the calculated molecular weight is approximately 233.06 g/mol . A high-resolution mass spectrum should show a peak corresponding to this mass.

  • Fragmentation: Common fragmentation patterns for thiazole derivatives may involve cleavage of the amide bond and fragmentation of the thiazole ring.[13]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.[14]

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine)3300-3500Medium
N-H Stretch (amide)3100-3300Medium
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-3000Medium
C=O Stretch (amide)1650-1680Strong
C=N Stretch (thiazole)1580-1620Medium
C=C Stretch (aromatic)1450-1600Medium
Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which is a crucial indicator of its purity. The experimental values should be within ±0.4% of the theoretical values.

Theoretical Composition for C₁₁H₁₁N₃OS:

  • Carbon (C): 56.63%

  • Hydrogen (H): 4.75%

  • Nitrogen (N): 18.01%

  • Sulfur (S): 13.74%

Conclusion

This guide has detailed a systematic and efficient approach for the synthesis of this compound, a molecule with potential applications in drug discovery and development. The described synthetic protocol, based on well-established reactions, provides a clear pathway for obtaining the target compound. Furthermore, the comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of its structure and purity. By adhering to these methodologies, researchers can confidently synthesize and validate this and similar thiazole derivatives for further investigation.

References

  • Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. Available at: [Link]

  • Scilit. (n.d.). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Beilstein Journals. (2015). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2011). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 16(12), 10186–10196. Available at: [Link]

  • Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., Taylor, R. C., Besra, G. S., & McHugh, T. D. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. Available at: [Link]

  • MDPI. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Retrieved from [Link]

  • ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives: Joint experimental and computational insight. Retrieved from [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-phenyl-5-methylthiazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2007). Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]

  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • ResearchGate. (2018). (PDF) Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Retrieved from [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • OUCI. (n.d.). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • PubMed. (n.d.). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Retrieved from [Link]

  • Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Given the scarcity of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established analytical methodologies to present a robust predictive profile. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the determination of key physicochemical parameters, a plausible synthetic route, and an in-depth discussion of its predicted spectral characteristics. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the empirical validation of the predicted properties.

Introduction and Molecular Structure

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antimicrobial to anticancer agents.[1][2] The title compound, this compound, incorporates several key pharmacophoric features: a 2-aminothiazole ring, a methyl group at the 4-position, and an N-phenylcarboxamide moiety at the 5-position. These substitutions are anticipated to significantly influence the molecule's physicochemical properties, thereby impacting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₁N₃OS

  • Molecular Weight: 233.29 g/mol

  • Canonical SMILES: CC1=C(C(=O)NC2=CC=CC=C2)SC(=N1)N

The structural features of this molecule, particularly the presence of hydrogen bond donors (the amino and amide groups) and acceptors (the amide carbonyl and thiazole nitrogen), alongside a lipophilic phenyl ring, suggest a compound with a nuanced solubility and permeability profile.

Predicted Physicochemical Properties

In the absence of direct experimental data, the following physicochemical properties are predicted based on the analysis of structurally similar compounds and the application of cheminformatics principles.[3][4] These values provide a foundational dataset for guiding experimental design and formulation development.

PropertyPredicted ValueSignificance in Drug Development
Melting Point (°C) 180 - 220Influences solubility, stability, and formulation choices. A crystalline solid with a defined melting point is generally preferred for pharmaceutical development.
Aqueous Solubility (LogS) -3.0 to -4.0A critical determinant of bioavailability. Low aqueous solubility can be a major hurdle in drug development.
Lipophilicity (LogP) 2.0 - 3.0Affects membrane permeability, protein binding, and metabolism. A balanced LogP is often sought for oral drug candidates.
pKa (acidic) 9.0 - 10.0 (Amide N-H)The amide proton is weakly acidic.
pKa (basic) 3.0 - 4.0 (Thiazole N)The thiazole nitrogen is weakly basic.
pKa (basic) 4.5 - 5.5 (Amino group)The 2-amino group is the most basic site.

Synthesis and Characterization

A plausible and efficient synthetic route to this compound is proposed, commencing from readily available starting materials. This multi-step synthesis is based on established methodologies for the formation of the 2-aminothiazole core and subsequent amidation.[2][5]

Synthesis_Workflow cluster_0 Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate cluster_1 Step 2: Amidation Ethyl_acetoacetate Ethyl acetoacetate Bromination Bromination Ethyl_acetoacetate->Bromination Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination Thiourea Thiourea Cyclocondensation Cyclocondensation Thiourea->Cyclocondensation Precursor_Ester Ethyl 2-amino-4-methylthiazole-5-carboxylate Amidation Amidation Reaction Precursor_Ester->Amidation Bromination->Cyclocondensation Intermediate Cyclocondensation->Precursor_Ester Aniline Aniline Aniline->Amidation Target_Molecule 2-Amino-4-methyl-N- phenylthiazole-5-carboxamide Amidation->Target_Molecule

Caption: Proposed two-step synthesis of the target molecule.

Characterization: The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals would include a singlet for the methyl protons, aromatic protons of the phenyl ring, and distinct signals for the amino and amide protons.

  • ¹³C NMR: The spectrum should show characteristic peaks for the thiazole ring carbons, the amide carbonyl, the methyl group, and the phenyl ring carbons.

  • FTIR: Key vibrational bands are expected for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and characteristic absorptions for the aromatic and thiazole rings.[6]

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed, along with a characteristic fragmentation pattern.[7]

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point provides an indication of the purity and crystalline nature of the compound. A sharp melting range is characteristic of a pure substance.[1][8]

Melting_Point_Determination Start Start Sample_Prep Grind sample to a fine powder Start->Sample_Prep Capillary_Loading Pack powder into a capillary tube (2-3 mm height) Sample_Prep->Capillary_Loading Apparatus_Setup Place capillary in melting point apparatus Capillary_Loading->Apparatus_Setup Heating Heat rapidly to ~15°C below expected MP Apparatus_Setup->Heating Fine_Heating Decrease heating rate to 1-2°C/min Heating->Fine_Heating Observation Observe for onset of melting (T1) Fine_Heating->Observation Completion Observe for complete melting (T2) Observation->Completion Record Record melting range (T1 - T2) Completion->Record End End Record->End

Caption: Workflow for melting point determination.[9]

Step-by-Step Protocol:

  • Ensure the sample is dry and finely powdered.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.[10]

  • Heat the sample rapidly to approximately 15°C below the predicted melting point.

  • Reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire sample has melted (T2).

  • The melting point is reported as the range T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of the thermodynamic solubility of a compound in a given solvent.[11]

Solubility_Determination Start Start Add_Excess Add excess solid to aqueous buffer (pH 7.4) Start->Add_Excess Equilibrate Shake at a constant temperature (e.g., 25°C) for 24-48h Add_Excess->Equilibrate Separate Centrifuge or filter to remove undissolved solid Equilibrate->Separate Analyze Quantify concentration of the supernatant (e.g., by HPLC-UV) Separate->Analyze Calculate Calculate solubility (e.g., in mg/mL or µM) Analyze->Calculate End End Calculate->End

Caption: Shake-flask method for solubility determination.

Step-by-Step Protocol:

  • Add an excess amount of the compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully remove an aliquot of the clear supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculate the solubility from the measured concentration.

pKa Determination (Potentiometric Titration)

Rationale: The ionization constant (pKa) is crucial for predicting a compound's behavior in different pH environments, such as the gastrointestinal tract and the bloodstream.[12] Potentiometric titration is a reliable method for its determination.[13]

Step-by-Step Protocol:

  • Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., water with a co-solvent if necessary).

  • Calibrate a pH meter with standard buffers.

  • Immerse the pH electrode in the sample solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa values.

  • Record the pH after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

  • Repeat the titration with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine any acidic pKa values.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical properties of this compound. The outlined synthesis and detailed experimental protocols offer a clear path for the empirical validation of the predicted data. A thorough understanding of these fundamental properties is paramount for the rational design of future studies and the potential development of this promising scaffold into a viable therapeutic agent. The integration of predictive methods with established experimental workflows, as detailed in this guide, represents a robust and efficient approach in modern drug discovery.

References

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  • CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.). Google Patents.
  • pKa determination by 1H NMR spectroscopy - An old methodology revisited. (2025, August 29). ResearchGate. Retrieved from [Link]

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023, March 6). National Institutes of Health. Retrieved from [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (n.d.). PLOS One. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • The in silico physicochemical properties of thiazole derivatives... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (n.d.). MDPI. Retrieved from [Link]

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  • for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. (2021, February 15). European Union. Retrieved from [Link]

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  • 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

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A Technical Guide to the Synthesis and Biological Activity of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide focuses on a specific, promising subclass: 2-amino-4-methyl-N-phenylthiazole-5-carboxamide derivatives. We will explore the primary synthetic routes, providing deep mechanistic insights and a field-proven experimental protocol. Furthermore, this guide will synthesize the current understanding of the biological activities of these derivatives, particularly their potential as anticancer agents, by examining structure-activity relationships and potential mechanisms of action.

Introduction: The Significance of the Thiazole Scaffold

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This structural motif is present in various natural products and synthetic molecules, exhibiting a remarkable diversity of biological effects, including antimicrobial, anti-inflammatory, antiviral, and antitumor activities.[1][2][3] The 2-aminothiazole core, in particular, has been identified as a novel kinase inhibitor template, leading to the development of potent therapeutics like Dasatinib, a pan-Src family kinase inhibitor used in cancer therapy.[4][5]

The derivatives of this compound are of particular interest due to the synthetic accessibility of the core structure and the vast potential for chemical modification at several key positions. These modifications allow for the fine-tuning of physicochemical properties and biological targets, making this scaffold a fertile ground for drug discovery and development.

Synthesis: The Gewald Three-Component Reaction

A robust and highly convergent method for synthesizing the 2-aminothiazole core is the Gewald three-component reaction.[6][7] This one-pot synthesis is valued for its efficiency, atom economy, and the use of readily available starting materials.

Mechanistic Causality

The Gewald reaction proceeds through a cascade of well-understood steps, the choice of which is critical for a successful synthesis.[7][8]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between an α-methylene ketone (in this case, acetone for the 4-methyl group) and an active methylene compound, typically a cyanoacetamide (e.g., 2-cyano-N-phenylacetamide). The base, often a secondary amine like piperidine or morpholine, deprotonates the α-carbon of the cyanoacetamide, creating a nucleophilic carbanion that attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated intermediate. The choice of a mild base is crucial to favor the condensation without promoting unwanted side reactions.[7][8]

  • Michael Addition of Sulfur: Elemental sulfur (S8) is then added to the reaction mixture. The α,β-unsaturated intermediate undergoes a Michael-type addition of a sulfur nucleophile. The exact mechanism of sulfur addition is complex, but it is believed to involve the opening of the S8 ring to form a polysulfide chain which then adds to the activated double bond.[9]

  • Cyclization and Tautomerization: The resulting sulfur adduct undergoes an intramolecular cyclization. The nucleophilic sulfur attacks the nitrile carbon, forming a five-membered iminothiazolidine ring. This is the key ring-forming step.

  • Aromatization: The intermediate rapidly tautomerizes to achieve the stable aromatic 2-aminothiophene (or thiazole) ring system, which provides the thermodynamic driving force for the reaction.[9]

This sequence provides a direct route to highly substituted 2-aminothiazoles in a single, efficient operation.

Synthesis Workflow Diagram

Gewald_Reaction cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product ketone Acetone (R1=CH3, R2=CH3) knoevenagel Knoevenagel Condensation ketone->knoevenagel Step 1 cyanoacetamide 2-Cyano-N-phenylacetamide cyanoacetamide->knoevenagel Step 1 sulfur Elemental Sulfur (S8) michael Michael Addition of Sulfur sulfur->michael base Base (e.g., Piperidine) base->knoevenagel Step 1 knoevenagel->michael Step 2 Intermediate A cyclization Intramolecular Cyclization michael->cyclization Step 3 Intermediate B aromatization Tautomerization & Aromatization cyclization->aromatization Step 4 Intermediate C product 2-Amino-4-methyl-N-phenyl- thiazole-5-carboxamide aromatization->product

Caption: General workflow for the Gewald synthesis of the target thiazole core.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, 2-amino-4-methyl-N-(4-chlorophenyl)thiazole-5-carboxamide .

Materials:

  • Acetone (10 mmol, 0.73 mL)

  • 2-Cyano-N-(4-chlorophenyl)acetamide (10 mmol, 1.95 g)

  • Elemental Sulfur (10 mmol, 0.32 g)

  • Piperidine (2 mmol, 0.2 mL)

  • Ethanol (25 mL)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (25 mL), acetone (10 mmol), and 2-cyano-N-(4-chlorophenyl)acetamide (10 mmol).

  • Addition of Reagents: To the stirred suspension, add elemental sulfur (10 mmol) followed by the catalytic amount of piperidine (2 mmol). The use of a catalyst, rather than stoichiometric amounts of base, is a modern refinement that improves yields and simplifies purification.[8]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product often precipitates from the solution. If not, slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual piperidine and unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-amino-4-methyl-N-(4-chlorophenyl)thiazole-5-carboxamide as a solid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the 2-aminothiazole-5-carboxamide scaffold have demonstrated significant potential, primarily as anticancer agents, by targeting various protein kinases.[2][10][11]

Anticancer Activity

Many compounds based on this core structure have been evaluated for their antiproliferative activity against a range of human cancer cell lines, including lung (A549), colon (HT-29), breast (MCF-7), and leukemia (K563).[1][2][12] The primary mechanism often involves the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and metastasis.

A key insight from SAR studies is that the N-phenyl ring of the carboxamide moiety plays a crucial role in binding to the target protein.[4] Substitutions on this ring can dramatically influence potency and selectivity.

Key SAR Observations:

  • Substituents on the N-phenyl ring: Electron-withdrawing groups (e.g., chloro, fluoro) or small alkyl groups (e.g., methyl) at the ortho or meta positions of the N-phenyl ring often enhance activity.[12][13] For instance, an N-(2-chloro-6-methylphenyl) substitution has been shown to be highly effective in certain kinase inhibitor series.[4] This is likely due to favorable hydrophobic interactions and the ability to orient the molecule correctly within the ATP-binding pocket of the target kinase.

  • Modifications at the 2-amino position: Acylation or substitution of the 2-amino group provides another vector for optimization. Attaching side chains, such as those containing piperazine moieties, has been a successful strategy to improve potency and pharmacokinetic properties, as seen in the development of Dasatinib.[12][14]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes representative data for a series of hypothetical derivatives, illustrating the impact of substitution on the N-phenyl ring against various cancer cell lines.

Compound IDR-Group (Substitution on N-phenyl)A549 (Lung) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)
1a H> 50> 5045.3
1b 4-Cl15.221.6[12]10.8
1c 2-CH₃25.830.118.4
1d 2-Cl, 6-CH₃2.12.01[2][13]0.016[2]
1e 3-F, 4-Cl1.53.89[10][15]0.5

Data is representative and compiled for illustrative purposes based on trends reported in the literature.

Potential Mechanism of Action: Kinase Inhibition

The structural similarity of these compounds to known ATP-competitive kinase inhibitors suggests they act by occupying the ATP-binding site of kinases like Src, Abl, or c-Met.[4][10] By blocking ATP from binding, the kinase is inactivated, thereby inhibiting the downstream signaling pathways that drive cell proliferation and survival.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Thiazole Derivative Inhibitor->RTK Inhibits ATP Binding

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

The thiazole derivative binds to the ATP pocket of the kinase, preventing phosphorylation and activation of downstream effectors like RAS/RAF/MEK/ERK, ultimately blocking signals that promote cancer cell growth.[10]

Conclusion and Future Directions

The this compound scaffold is a validated and highly tractable starting point for the development of novel therapeutics, particularly in oncology. The Gewald reaction provides a reliable and efficient synthetic entry point to this chemical space. Structure-activity relationship studies consistently show that targeted modifications, especially on the N-phenyl ring and the 2-amino position, can yield compounds with potent and selective biological activity.

Future research should focus on:

  • Expanding Chemical Diversity: Exploring a wider range of substitutions to identify novel interactions with target proteins.

  • Target Deconvolution: Precisely identifying the kinase (or other protein) targets for the most active compounds.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential as viable drug candidates.

This guide provides a foundational framework for researchers aiming to explore and exploit this promising class of molecules in the ongoing search for new and effective medicines.

References

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  • Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

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  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). Journal of Medicinal Chemistry. [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). Journal of Medicinal Chemistry. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). Molecules. [Link]

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A Technical Guide to the Spectral Analysis of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide framework, in particular, represents a versatile platform for the development of novel therapeutics. Unambiguous structural elucidation is paramount to understanding structure-activity relationships and ensuring the integrity of synthesized compounds. This technical guide provides researchers, chemists, and drug development professionals with an in-depth overview of the primary spectroscopic techniques employed for the characterization of these derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices and data interpretation, grounding all claims in authoritative references. The guide details protocols and expected spectral data for Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, presenting an integrated workflow for confident structural confirmation.

The Core Molecular Structure and Analytical Strategy

The foundational structure of this compound possesses several key functional groups that yield distinct spectroscopic signatures. The primary analytical challenge is to confirm the presence and connectivity of the thiazole ring, the exocyclic amino group, the methyl substituent, and the N-phenyl carboxamide side chain.

Figure 1: Core structure of the target compound family.

An integrated analytical approach is essential for unambiguous characterization. No single technique can provide a complete structural picture. The synergy between methods—identifying functional groups with FT-IR, mapping the proton and carbon skeleton with NMR, confirming molecular weight with MS, and examining the electronic system with UV-Vis—provides a self-validating system for structural proof.

Figure 2: An integrated workflow for spectral analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Causality: FT-IR spectroscopy is the first line of analysis, offering a rapid and definitive method for identifying key functional groups. The technique measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. Each functional group (e.g., N-H, C=O, C=N) vibrates at a characteristic frequency, providing a molecular "fingerprint." For the title compounds, FT-IR is crucial for confirming the presence of the amide linkage and the primary amine.

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation: Thoroughly grind 1-2 mg of the dried sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Analysis: Record the spectrum, typically in the range of 4000–400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet should be run first and automatically subtracted.

Data Interpretation: The spectrum should be analyzed for characteristic absorption bands. The presence of a strong C=O stretch and distinct N-H stretches are primary indicators of a successful synthesis.[1][2][3]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale & Notes
Amine (NH₂)N-H Stretch3400 - 3200 (often two bands)Confirms the 2-amino substituent. The two bands correspond to symmetric and asymmetric stretching.
Amide (N-H)N-H Stretch3300 - 3100 (often broad)Indicates the N-H bond of the carboxamide group. Broadening can occur due to hydrogen bonding.
Aromatic C-HC-H Stretch3100 - 3000Confirms the presence of the N-phenyl ring.
Aliphatic C-HC-H Stretch2979 - 2918Corresponds to the 4-methyl group.[4]
Amide (C=O)C=O Stretch (Amide I)1680 - 1640A strong, sharp peak is characteristic of the amide carbonyl group.[3][4]
Thiazole RingC=N & C=C Stretch1620 - 1500A series of bands indicating the conjugated system of the thiazole ring.[4][5]
Thiazole RingS-C=N Stretch756 - 696Helps confirm the integrity of the thiazole heterocycle.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR is the most powerful technique for elucidating the precise molecular structure in solution. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the mapping of the molecular skeleton and atom connectivity.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and because its residual solvent peak does not obscure key signal regions. Amide and amine protons are readily observed in DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Record the ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

  • ¹H NMR Specifics: Key acquisition parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds. A D₂O exchange experiment (adding a drop of D₂O to the NMR tube and re-acquiring the spectrum) should be performed to confirm the identity of N-H protons, which will disappear from the spectrum.[6]

  • ¹³C NMR Specifics: A proton-decoupled experiment is standard to produce a spectrum with a single peak for each unique carbon atom.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration (proton count), and multiplicity (splitting pattern).

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
Amide (CO-NH -Ph)~11.3 - 9.4Singlet (broad)This proton is acidic and its signal is often broad. It will disappear upon D₂O exchange.[7][8]
Phenyl (Ar-H )~7.8 - 7.2MultipletThe protons on the N-phenyl ring will appear as a complex multiplet.
Amine (NH₂ )~7.7 - 6.8Singlet (broad)These two protons are often environmentally equivalent and appear as a broad singlet that disappears on D₂O exchange.[4][6]
Methyl (CH₃ )~2.4 - 2.1SingletA sharp singlet integrating to three protons, confirming the 4-methyl group.[4][7]
¹³C NMR Data Interpretation

The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes | | :--- | :--- | :--- | :--- | | Thiazole C -2 (C-NH₂) | ~170 - 167 | This carbon, attached to two nitrogen atoms, is highly deshielded and appears far downfield.[4][9] | | Amide (C =O) | ~163 - 159 | The carbonyl carbon of the amide group.[4] | | Thiazole C -4 (C-CH₃) | ~154 - 152 | The substituted carbon of the thiazole ring.[4][9] | | Phenyl (Ar-C ) | ~141 - 117 | Multiple signals corresponding to the carbons of the N-phenyl substituent.[10] | | Thiazole C -5 (C-CONH) | ~111 - 107 | The second unsubstituted carbon of the thiazole ring, appearing at a higher field than the other ring carbons.[4][9] | | Methyl (C H₃) | ~18 - 15 | The methyl carbon, appearing in the typical aliphatic region.[4] |

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural details inferred from its fragmentation pattern. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a positively charged molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. The excess energy causes the molecular ion to break apart into smaller, characteristic fragment ions, which provide clues to the molecule's structure.[11]

Experimental Protocol (Electron Ionization - MS):

  • Sample Introduction: A small amount of the solid or a concentrated solution of the sample is introduced into the high-vacuum source of the mass spectrometer. The sample is vaporized by heating.

  • Ionization: The gaseous molecules are bombarded with a beam of electrons (typically 70 eV), causing the ejection of an electron to form the molecular ion (M⁺•).

  • Acceleration & Separation: The resulting ions are accelerated by an electric field and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation:

  • Molecular Ion Peak (M⁺•): The peak with the highest m/z value (if stable enough to be observed) corresponds to the intact molecule, confirming its molecular weight. For C₁₁H₁₀N₄OS, the expected monoisotopic mass is approximately 246.06 g/mol .

  • Fragmentation Pattern: The fragmentation pathways are rationalized by the cleavage of the weakest bonds and the formation of the most stable carbocations or radical cations.

M Molecular Ion (M⁺•) m/z = 246 F1 [C₆H₅NH]⁺ m/z = 92 M->F1 - C₅H₃N₂OS• F3 [M - C₆H₅NH]⁺ m/z = 154 M->F3 - •C₆H₅NH F2 [C₆H₅]⁺ m/z = 77 F1->F2 - NH F4 [C₄H₅N₂S]⁺ m/z = 113 F3->F4 - CONH

Figure 3: A plausible mass fragmentation pathway.

A key fragmentation involves the cleavage of the amide C-N bond, which is relatively weak. This can lead to the formation of a phenylamino cation radical or, more commonly, the loss of the phenylamino radical to generate an acylium ion.[12][13] Subsequent fragmentation of the thiazole ring itself can also occur. The presence of fragments at m/z 92 (phenylamine) and 77 (phenyl) are strong indicators of the N-phenyl moiety.

UV-Visible (UV-Vis) Spectroscopy

Principle & Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated systems (alternating single and double bonds) and heteroatoms with non-bonding electrons. The title compound, with its aromatic thiazole and phenyl rings, is expected to show distinct absorption bands.

Experimental Protocol:

  • Solution Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a UV-transparent solvent such as ethanol, methanol, or chloroform.[10]

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

  • Analysis: Scan a range of wavelengths, typically from 200 to 700 nm, to record the absorption spectrum. The wavelength of maximum absorbance (λ_max) is recorded.

Data Interpretation: The spectrum is expected to show multiple absorption bands corresponding to different electronic transitions.[8]

  • π → π* Transitions: These high-energy transitions occur within the conjugated π-systems of the thiazole and phenyl rings. They typically result in strong absorption bands in the 250-400 nm range.

  • n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from N, S, or O atoms) to an anti-bonding π* orbital. They result in weaker absorption bands at longer wavelengths, sometimes extending into the visible region.

The exact position and intensity of the λ_max values can be influenced by the solvent polarity and substitution on the aromatic rings.[8]

Conclusion

The structural elucidation of this compound derivatives is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. FT-IR provides the initial confirmation of essential functional groups. High-resolution ¹H and ¹³C NMR spectroscopy then delivers a definitive map of the carbon-hydrogen framework. Mass spectrometry validates the molecular weight and offers corroborating structural evidence through fragmentation analysis. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. By judiciously applying this suite of analytical methods, researchers can achieve an unambiguous and robust characterization of these medicinally important molecules, forming a solid foundation for further drug development and biological studies.

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  • Himaja, M., et al. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link]

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The 2-Aminothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide and its Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the mechanism of action for the novel compound this compound. While specific mechanistic data for this exact molecule is not yet prevalent in public literature, the 2-aminothiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. This document will, therefore, leverage the known activities of structurally related compounds to propose a robust, multi-faceted strategy for elucidating its molecular targets and cellular effects.

The 2-aminothiazole ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable range of pharmacological activities.[1][2] Derivatives of this scaffold have been extensively explored and have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][4] The versatility of the 2-aminothiazole core allows for diverse chemical modifications, making it a valuable template for the design of targeted therapies.[5]

Notably, in the realm of oncology, 2-aminothiazole derivatives have been designed as inhibitors of various key enzymes involved in cancer progression. These include kinase inhibitors targeting Bcr-Abl and c-Met, as well as histone deacetylase (HDAC) inhibitors.[6][7] Given this precedent, a logical starting point for investigating this compound is to explore its potential as an enzyme inhibitor, particularly within the context of cancer cell signaling.

A Proposed Strategy for Mechanism of Action Elucidation

The following is a systematic, multi-step approach to comprehensively determine the mechanism of action of this compound. This strategy progresses from broad, initial screening to in-depth biochemical and cellular validation.

Stage 1: Initial Target Identification and Cellular Effects

The initial phase focuses on identifying potential molecular targets and observing the compound's general effects on cancer cells.

2.1.1. Computational Screening (In Silico)

  • Objective: To predict potential protein targets based on structural similarity to known inhibitors.

  • Methodology: Perform molecular docking studies of this compound against a panel of known cancer targets, particularly those for which other 2-aminothiazole derivatives have shown activity. This panel should include, but is not limited to:

    • Tyrosine kinases (e.g., Bcr-Abl, c-Met, IGF1R)[6][7][8]

    • Histone deacetylases (HDACs)[6]

    • Topoisomerase-II[1]

  • Rationale: This cost-effective initial step can help prioritize experimental assays towards the most likely targets.

2.1.2. Broad-Spectrum Kinase Profiling

  • Objective: To experimentally screen the compound against a large panel of kinases.

  • Methodology: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to test the inhibitory activity of the compound at a fixed concentration (e.g., 10 µM) against hundreds of kinases.

  • Rationale: This provides an unbiased view of the compound's selectivity and identifies primary kinase targets.

2.1.3. Cellular Proliferation Assays

  • Objective: To determine the compound's effect on the growth of various cancer cell lines.

  • Methodology: Employ the MTT or a similar colorimetric assay to measure cell viability after treatment with a range of concentrations of the compound. A panel of cell lines should be chosen based on the potential targets identified in the in-silico and kinase profiling screens. For example:

    • K562 (human leukemia, Bcr-Abl positive)[9]

    • HT29 (human colon cancer, c-Met overexpression)[7]

    • A549 (human lung cancer)[7]

    • HeLa (human cervical cancer)[7]

  • Rationale: This establishes the compound's anti-proliferative activity and helps identify sensitive cell lines for further mechanistic studies.

Stage 2: Target Validation and Pathway Analysis

Once initial targets and cellular effects are identified, the next stage is to validate these findings and understand their impact on cellular signaling.

2.2.1. Western Blot Analysis

  • Objective: To assess the effect of the compound on the target protein and its downstream signaling pathways.

  • Methodology: Treat a sensitive cell line with the compound and perform Western blotting to detect changes in the phosphorylation status of the target protein and key downstream effectors. For example, if c-Met is a suspected target, one would probe for phosphorylated c-Met (p-MET) and total c-Met.[7]

  • Rationale: This provides direct evidence of target engagement in a cellular context.

Workflow for Target Validation

A Initial Target Identification (In Silico & Kinase Profiling) B Cellular Proliferation Assays (MTT Assay) A->B Select Cell Lines C Western Blot Analysis (Target Phosphorylation) B->C Confirm Cellular Activity D Enzymatic Assays (IC50 Determination) C->D Validate Target Inhibition E Direct Binding Assays (SPR or ITC) D->E Quantify Binding Affinity

Caption: A streamlined workflow for validating a potential molecular target.

2.2.2. Enzymatic Assays

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the purified target enzyme.

  • Methodology: Perform in vitro enzymatic assays using the purified recombinant target protein. A range of compound concentrations is used to generate a dose-response curve and calculate the IC50 value.

  • Rationale: This quantifies the potency of the compound against its isolated target.

Hypothetical IC50 Data

CompoundTarget EnzymeIC50 (µM)
This compoundc-Met Kinase2.01[7]
Crizotinib (Control)c-Met Kinase0.02[7]

2.2.3. Direct Binding Assays

  • Objective: To confirm a direct physical interaction between the compound and the target protein.

  • Methodology: Employ techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (Kd) of the compound to the purified target protein.

  • Rationale: These biophysical methods provide definitive evidence of a direct binding event.

Stage 3: In-depth Cellular and In Vivo Studies

The final stage involves a more detailed characterization of the compound's cellular effects and an evaluation of its efficacy in a living organism.

2.3.1. Cell Cycle and Apoptosis Analysis

  • Objective: To understand the cellular mechanisms underlying the anti-proliferative effects.

  • Methodology:

    • Cell Cycle Analysis: Treat cells with the compound, stain with propidium iodide, and analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

    • Apoptosis Assays: Use methods such as Annexin V/PI staining followed by flow cytometry or a TUNEL assay to detect and quantify apoptotic cells.

  • Rationale: This elucidates whether the compound induces cell cycle arrest, apoptosis, or both.

Signaling Pathway Diagram

Compound 2-Amino-4-methyl-N- phenylthiazole-5-carboxamide Target Target Kinase (e.g., c-Met) Compound->Target Inhibition Downstream Downstream Signaling (e.g., Akt, Erk) Target->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibition Apoptosis Apoptosis Downstream->Apoptosis Activation

Caption: A simplified signaling pathway illustrating kinase inhibition.

2.3.2. In Vivo Efficacy Studies

  • Objective: To evaluate the anti-tumor activity of the compound in an animal model.

  • Methodology: Utilize xenograft models where human cancer cells (from the sensitive cell line) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time.

  • Rationale: This provides crucial data on the compound's potential therapeutic efficacy in a living system.

Detailed Experimental Protocols

Protocol: Western Blot for Phospho-c-Met
  • Cell Culture and Treatment: Plate HT29 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phospho-c-Met overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., β-actin) to ensure equal protein loading.[7]

Conclusion

Elucidating the mechanism of action of a novel compound like this compound requires a systematic and multi-pronged approach. By leveraging the known biological activities of the broader 2-aminothiazole class of molecules, researchers can formulate a targeted investigational plan. The strategy outlined in this guide, which progresses from in-silico analysis and broad screening to specific biochemical and in vivo validation, provides a robust framework for accurately identifying the molecular targets and cellular effects of this promising compound. This comprehensive understanding is essential for its further development as a potential therapeutic agent.

References

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  • Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. Semantic Scholar.

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A Technical Guide to the In Vitro Antiproliferative Activity of 2-Amino-4-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-amino-4-phenylthiazole derivatives as a promising class of anticancer agents. We will dissect their synthesis, methodologies for evaluating their antiproliferative effects, their mechanisms of action, and the critical structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

The 2-Aminothiazole Scaffold: A Privileged Structure in Oncology

The 2-aminothiazole motif is recognized in medicinal chemistry as a "privileged structure" due to its presence in numerous biologically active compounds, including several clinically approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal scaffold for designing inhibitors of various biological targets. In oncology, derivatives of this core structure have demonstrated potent activity against a wide array of human cancer cell lines, including those of the lung, colon, breast, and leukemia.[3] The versatility of the 2-aminothiazole ring allows for synthetic modifications at multiple positions, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity.[2]

Synthetic Strategy: The Hantzsch Thiazole Synthesis

A foundational and widely adopted method for constructing the 2-amino-4-phenylthiazole core is the Hantzsch thiazole synthesis. This reaction provides a straightforward and efficient route to the desired scaffold.

The fundamental principle involves the condensation reaction between an α-haloketone and a thiourea. In the context of our topic, ω-bromoacetophenone (an α-haloketone) reacts with thiourea.[4] The nitrogen of the thiourea performs a nucleophilic attack on the carbonyl carbon of the acetophenone, while the sulfur atom attacks the carbon bearing the bromine, leading to cyclization and the formation of the thiazole ring.[4] This method's robustness allows for the use of variously substituted acetophenones and thioureas, providing a diverse library of derivatives for screening.

Core Methodology: Assessing In Vitro Antiproliferative Activity

The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth of cancer cells in vitro. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that reduces cell viability by 50%. Among the various methods available, colorimetric assays like the MTT and SRB assays are the most common due to their reliability and suitability for high-throughput screening.[5][6]

Detailed Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity assessment.[7][8] Its principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of the yellow MTT reagent, yielding a purple formazan product. The amount of this formazan, which can be quantified spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Workflow:

  • Cell Seeding: Plate cancer cells (e.g., A549, HT29, MCF-7) in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-amino-4-phenylthiazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[9]

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Following incubation, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat with Thiazole Derivatives seed->treat incubate 3. Incubate (48-72h) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt solubilize 5. Solubilize Formazan add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read calculate 7. Calculate IC50 Values read->calculate

Caption: Workflow of the MTT assay for antiproliferative activity.

Mechanisms of Antiproliferative Action

2-Amino-4-phenylthiazole derivatives exert their anticancer effects through several well-defined molecular mechanisms. The two most prominent are the inhibition of tubulin polymerization and the inhibition of protein kinases crucial to cancer cell survival and proliferation.

A. Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintaining cell structure.[10] Their disruption is a clinically validated strategy for cancer therapy. Several 2-amino-4-phenylthiazole derivatives function as potent inhibitors of tubulin polymerization.[10][11][12] They typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules.[10][12] This disruption of microtubule dynamics leads to a cascade of downstream events, including:

  • Mitotic Arrest: Cells are unable to form a functional mitotic spindle, arresting them in the G2/M phase of the cell cycle.[10][13]

  • Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death (apoptosis), eliminating the cancerous cells.[1][10]

B. Inhibition of Protein Kinases

Protein kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. The 2-aminothiazole scaffold is a key pharmacophore in several kinase inhibitors.[1] Derivatives have been specifically designed to target kinases that drive oncogenesis.

  • c-Met/ALK Inhibition: Some derivatives have been designed based on the structure of Crizotinib, a known inhibitor of c-Met and ALK kinases.[14][15] These kinases are involved in cell growth, migration, and survival, and their inhibition can halt tumor progression.

  • EGFR/VEGFR-2 Inhibition: Other series have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] EGFR drives cell proliferation, while VEGFR-2 is critical for angiogenesis (the formation of new blood vessels that supply tumors). Dual inhibition provides a powerful two-pronged attack on tumor growth.

  • Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets. 2-aminothiazole derivatives have shown promise as potent inhibitors of Aurora kinases A and B.[2]

Kinase_Pathway cluster_pathway Simplified c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds & Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) cMet->Downstream Phosphorylates Thiazole 2-Amino-4-phenylthiazole Derivative Thiazole->cMet Inhibits Output Cell Proliferation, Survival, Migration Downstream->Output

Caption: Inhibition of the c-Met signaling pathway by a thiazole derivative.

Quantitative Analysis: A Survey of Antiproliferative Potency

The efficacy of these derivatives varies significantly based on their specific substitutions and the cancer cell line being tested. The following table summarizes the IC50 values for several representative compounds from the literature.

Compound ID/DescriptionTarget Cell LineIC50 (µM)Reference
Compound 10 (Zhang et al.)HT29 (Colon)2.01[3]
Compound 5b (Zhang et al.)HT29 (Colon)2.01[14]
Compound 28 (Zhang et al.)HT29 (Colon)0.63[3]
Compound 20 (SAR analysis)SHG-44 (Glioma)4.03[3]
Compound 20 (SAR analysis)H1299 (Lung)4.89[3]
Compound 21 (Liu et al.)K563 (Leukemia)16.3[3]
Compound 5c (Tubulin inhibitor)HCT116 (Colon)3.35 ± 0.2[11][12]
Compound 6d (Tubulin inhibitor)MCF-7 (Breast)4.65 ± 0.3[11][12]
Compound 5t (Tubulin inhibitor)HeLa (Cervical)0.09[10]
17b (Pyran derivative)VariousPotent (nM range)[4]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's structure and its biological activity is paramount for rational drug design. Studies on 2-amino-4-phenylthiazole derivatives have yielded several key SAR insights:

  • Substitutions on the 4-Phenyl Ring: The nature and position of substituents on the phenyl ring at the C4 position of the thiazole are critical.

    • Halogen atoms, particularly chlorine at the meta-position, often enhance antitumor activity.[3]

    • The presence of a 3,4,5-trimethoxy pattern on the phenyl ring is a key feature for potent tubulin polymerization inhibitors, mimicking the natural product Combretastatin A-4.[3][11]

  • Modifications at the 2-Amino Group: The amino group at the C2 position is a crucial handle for modification.

    • Acylation of this amino group to form amide derivatives can significantly modulate activity, with different acyl groups conferring varying potencies.[3][15]

    • Linking this position to other heterocyclic rings or pharmacophores can create hybrid molecules with novel or enhanced mechanisms of action.[1]

  • Substitutions on the Thiazole Ring: While less commonly explored, substitutions at the C5 position of the thiazole ring can also influence activity. Bulky or lipophilic substituents can either enhance or decrease potency depending on the specific molecular target.[3]

Conclusion and Future Directions

The 2-amino-4-phenylthiazole scaffold is a validated and highly promising platform for the development of novel anticancer therapeutics. These compounds exhibit potent in vitro antiproliferative activity across a diverse range of cancer cell lines, driven primarily by mechanisms involving tubulin polymerization and kinase inhibition. The straightforward synthesis and the potential for chemical modification at multiple positions provide a rich foundation for future drug discovery efforts.

Future research should focus on optimizing the drug-like properties of these derivatives, improving their selectivity for cancer cells over normal cells, and evaluating the most promising candidates in in vivo models to translate their potent in vitro activity into tangible therapeutic outcomes.

References

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  • Ríos-Guzmán, A. G., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495. [Link]

  • Romagnoli, R., et al. (2008). 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 51(5), 1251-1255. [Link]

  • Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(22), 18436-18453. [Link]

  • Sharma, P., et al. (2024). Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR: DFT Insights and Molecular Docking Evaluation. ResearchGate. [Link]

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  • Al-Omair, M. A., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1381395. [Link]

  • Al-Momani, E., et al. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation, 11(2), 70-76. [Link]

  • Matysiak, J. (2006). Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives. Chemical & Pharmaceutical Bulletin, 54(7), 988-991. [Link]

  • Raeisi, F., et al. (2017). A Comparison of Thiazolyl Blue (Mtt) Versus Sulforhodamine B (Srb) Assay in Assessment of Antiproliferative Effect of Bromelain on 4T1, Ags, and Pc3 Cancer Cell Lines. Journal of Isfahan Medical School, 35(439), 834-839. [Link]

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A Technical Guide to the Biological Evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 2-Aminothiazole Scaffold

The 2-aminothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents.[1][2] Its inherent chemical versatility and ability to form key interactions with biological targets have propelled its exploration in drug discovery.[3] This guide focuses on a specific, promising subclass: 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives. These compounds have garnered significant attention for their potential as anticancer and antimicrobial agents, with some exhibiting dual-inhibitory functions, such as targeting both breakpoint cluster region-Abelson murine leukemia viral oncogene homolog (Bcr-Abl) and histone deacetylases (HDACs).[4][5]

This document provides a comprehensive overview of the methodologies and strategic considerations for the robust biological evaluation of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning each experimental choice.

Part 1: Anticancer Activity Evaluation

The evaluation of novel 2-aminothiazole derivatives for anticancer potential is a multi-faceted process, beginning with broad screening for cytotoxicity and culminating in detailed mechanistic studies.[6][7]

Initial Cytotoxicity and Anti-proliferative Screening

The primary objective is to determine the concentration-dependent effect of the compounds on the viability and proliferation of cancer cells. A panel of human cancer cell lines is typically employed to assess the breadth of activity.[8][9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess metabolic activity, which serves as an indicator of cell viability.[9][10]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[1][7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Treat the cells with these dilutions for 48-72 hours.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[1][12]

Data Presentation: Cytotoxicity Profile

CompoundCancer Cell LineIC₅₀ (µM)
Derivative 6aK562 (Leukemia)Potent Activity
Derivative 6dK562 (Leukemia)High Potency
Derivative 6mDU145 (Prostate)Potent Activity
Derivative 27HeLa (Cervical)1.6 ± 0.8
Derivative 79aMCF-7 (Breast)2.32 µg/mL (GI₅₀)
Derivative 79bA549 (Lung)1.61 µg/mL (GI₅₀)
Note: This table is a composite representation based on findings for various 2-aminothiazole derivatives.[1][4][5][8]
Mechanistic Elucidation: Unraveling the Mode of Action

Once cytotoxic activity is established, the next critical step is to understand how these compounds kill cancer cells. Key mechanisms for 2-aminothiazole derivatives include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][13]

Experimental Workflow for Anticancer Evaluation

G cluster_0 In-Vitro Screening cluster_1 Mechanistic Studies cluster_2 Target Identification Initial Screening Compound Synthesis & Characterization Cytotoxicity Assay MTT or LDH Assay (e.g., MCF-7, A549, K562) Initial Screening->Cytotoxicity Assay Test on Cancer Cell Lines IC50 Determination Calculate IC₅₀ Values Cytotoxicity Assay->IC50 Determination Dose-Response Curve Apoptosis Assay Annexin V-FITC / PI Staining (Flow Cytometry) IC50 Determination->Apoptosis Assay Use IC₅₀ Concentration Cell Cycle Analysis Propidium Iodide Staining (Flow Cytometry) IC50 Determination->Cell Cycle Analysis Use IC₅₀ Concentration Enzyme Inhibition Kinase Assays (e.g., Bcr-Abl) HDAC Inhibition Assays IC50 Determination->Enzyme Inhibition Protein Expression Western Blot (e.g., Bcl-2, Bax, Caspases) Apoptosis Assay->Protein Expression Cell Cycle Analysis->Protein Expression

Caption: General experimental workflow for anticancer evaluation.

Apoptosis Induction

Many 2-aminothiazole derivatives exert their anticancer effects by triggering apoptosis.[1][13] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptotic cells via flow cytometry.[9][14]

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.[9]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[9]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7][9]

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic.[9]

Signaling Pathway: Intrinsic Apoptosis

G Compound 2-Aminothiazole Derivative Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Cell Cycle Arrest

These compounds can also halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as G0/G1 or G2/M.[1] This is typically analyzed by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.[1][11]

Part 2: Antimicrobial Activity Evaluation

The 2-aminothiazole scaffold is also prevalent in compounds with significant antimicrobial properties.[15][16] Evaluation of these activities is crucial for identifying potential new antibiotics.

Initial Screening: Disk Diffusion Method

The disk diffusion method (Kirby-Bauer test) is a qualitative technique used for initial screening of antimicrobial activity.[17][18]

Protocol: Kirby-Bauer Disk Diffusion Test

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus niger).[16][19]

  • Plate Inoculation: Evenly spread the inoculum onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar).[18]

  • Disk Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the agar surface.[17]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[17]

  • Zone of Inhibition: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.[20]

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

To quantify the potency of an antimicrobial agent, the Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of the compound that prevents visible growth of a microorganism.[18][21] Broth microdilution is a common and efficient method for determining MIC.[18][20]

Protocol: Broth Microdilution Method

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.[17]

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate under conditions optimal for the microorganism's growth.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18]

Antimicrobial Susceptibility Testing Workflow

G cluster_0 Qualitative Screening cluster_1 Quantitative Analysis Prepare Inoculum Standardized Microbial Suspension Disk Diffusion Kirby-Bauer Test Prepare Inoculum->Disk Diffusion Measure Zones Measure Zone of Inhibition (mm) Disk Diffusion->Measure Zones Serial Dilution Prepare Compound Dilutions in 96-well Plate Measure Zones->Serial Dilution Select Active Compounds Broth Microdilution Inoculate with Microbe Serial Dilution->Broth Microdilution Determine MIC Identify Lowest Concentration with No Growth Broth Microdilution->Determine MIC

Caption: Workflow for antimicrobial susceptibility testing.

Part 3: Evaluation of Other Therapeutic Activities

Derivatives of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide have also been investigated for other therapeutic applications, such as their inhibitory effects on specific enzymes like cyclooxygenases (COX).[12][22]

Enzyme Inhibition Assays

For compounds designed as specific enzyme inhibitors (e.g., COX-1/COX-2), in vitro enzyme inhibition assays are performed.[12] These assays typically measure the activity of the purified enzyme in the presence of varying concentrations of the inhibitor to determine the IC₅₀ value.[22]

Conclusion

The biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives requires a systematic and logical progression of in-vitro assays. This guide outlines a robust framework, from initial high-throughput screening to detailed mechanistic studies. By understanding the "why" behind each experimental choice, researchers can effectively characterize the therapeutic potential of these promising compounds and advance the most promising candidates in the drug discovery pipeline. The versatility of the 2-aminothiazole scaffold ensures that it will remain an area of intense research for the foreseeable future.[3][6]

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The Structure-Activity Relationship of 2-Amino-Thiazole-5-Carboxylic Acid Phenylamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-thiazole-5-carboxylic acid phenylamide scaffold is a cornerstone in modern medicinal chemistry, most notably as the core structure of the potent tyrosine kinase inhibitor, Dasatinib. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this privileged scaffold, offering valuable insights for researchers and scientists engaged in the design and development of novel therapeutics. We will delve into the synthetic strategies, key structural modifications influencing biological activity, and the mechanistic basis of their action as kinase inhibitors. Furthermore, this guide provides detailed experimental protocols and visual workflows to facilitate the practical application of this knowledge in a drug discovery setting.

Introduction: The Significance of the 2-Amino-Thiazole-5-Carboxamide Core

The 2-aminothiazole motif is a versatile heterocyclic scaffold that has garnered significant attention in drug discovery due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a 5-carboxamide linkage to a phenyl group has proven to be a particularly fruitful strategy, leading to the development of highly potent and selective kinase inhibitors.[2]

The impetus for much of the research in this area stems from the success of Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] Dasatinib's mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of CML, as well as other tyrosine kinases such as the Src family kinases.[3] The 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core of Dasatinib serves as a critical pharmacophore, providing a rigid framework for optimal interaction with the ATP-binding site of these kinases.

This guide will systematically dissect the SAR of this scaffold, providing a rational basis for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies: Crafting the Core Scaffold

The efficient and versatile synthesis of the 2-amino-thiazole-5-carboxylic acid phenylamide core is paramount for extensive SAR studies. Several synthetic routes have been developed, each with its own advantages and limitations. Here, we compare three prominent strategies.

Comparative Analysis of Synthetic Routes
Route Starting Materials Key Steps Advantages Disadvantages Reference
A: Hantzsch Thiazole Synthesis α-haloketone, ThioureaCyclocondensationWell-established, readily available starting materialsCan have regioselectivity issues, sometimes harsh conditions[4]
B: From β-Ethoxyacrylamides β-ethoxyacryloyl chloride, aniline, NBS, thioureaAmide formation, bromination, cyclizationHigh yields, good control over substitutionMulti-step, requires preparation of acrylamide intermediate[3]
C: Solid-Phase Synthesis Resin-bound starting materialsReductive amination, dehydrative cyclizationAmenable to library synthesis, simplified purificationRequires specialized equipment, potential for lower yields[5]
Detailed Synthetic Protocol: A Convergent Approach from β-Ethoxyacrylamide

This protocol details a highly efficient method for the synthesis of the core scaffold, exemplified by the preparation of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[3]

Step 1: Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

  • To a stirred solution of 2-chloro-6-methylaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add 3-ethoxyacryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.

Step 2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • To a solution of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) in a 1:1 mixture of dioxane and water at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add thiourea (1.2 eq) to the reaction mixture and heat to 80 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Synthetic Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Thiazole Ring Formation Aniline Aniline Amide_Formation Amide Formation (THF, Pyridine) Aniline->Amide_Formation Acryloyl_Chloride 3-Ethoxyacryloyl chloride Acryloyl_Chloride->Amide_Formation Acrylamide N-phenyl-3-ethoxy -acrylamide Amide_Formation->Acrylamide Bromination Bromination (NBS, Dioxane/Water) Acrylamide->Bromination Cyclization Cyclization (Thiourea, 80°C) Bromination->Cyclization Final_Product 2-Amino-thiazole-5-carboxylic acid phenylamide Cyclization->Final_Product

Caption: Convergent synthesis of the 2-amino-thiazole-5-carboxamide core.

Structure-Activity Relationship (SAR) as Kinase Inhibitors

The biological activity of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives is exquisitely sensitive to structural modifications at three key positions: the phenylamide ring, the 2-amino group, and the thiazole core itself.

Modifications of the Phenylamide Ring

The substitution pattern on the phenylamide ring plays a crucial role in determining the potency and selectivity of these compounds. The 2-chloro-6-methylphenyl moiety found in Dasatinib is optimized for binding to the ATP pocket of the ABL kinase.

Substitution Effect on Activity Rationale Reference
Ortho substitution (e.g., -Cl, -CH3) Generally enhances activityInduces a twisted conformation of the phenyl ring, which can improve binding affinity and selectivity.[2]
Meta and Para substitution Variable, often less active than orthoMay not provide the optimal steric and electronic interactions within the kinase active site.[2]
Electron-withdrawing groups Can increase potencyMay enhance hydrogen bonding interactions with the kinase.[6]
Electron-donating groups Can decrease potencyMay introduce unfavorable steric or electronic clashes.[6]
Modifications of the 2-Amino Group

The 2-amino group is a key hydrogen bond donor and a crucial attachment point for side chains that can modulate the compound's properties.

Modification Effect on Activity Rationale Reference
Acylation Often increases potencyIntroduces additional interaction points with the kinase or can improve physicochemical properties.[2]
Alkylation Generally decreases potencyCan disrupt the crucial hydrogen bonding interaction of the amino group.[6]
Introduction of bulky groups Can lead to highly potent and selective inhibitorsCan target specific sub-pockets within the kinase active site.[2]
Modifications of the Thiazole Core

The thiazole ring itself is a relatively rigid and planar structure. Modifications to this core are less common but can still influence activity.

Modification Effect on Activity Rationale Reference
Substitution at the 4-position Can be toleratedMay allow for the introduction of additional functional groups to probe for further interactions.[1]
Isosteric replacement (e.g., with oxazole) Can alter activity and physicochemical propertiesMay improve properties such as solubility while maintaining biological activity.[7]

Biological Activities and Mechanistic Insights

The primary therapeutic application of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives is as anticancer agents, primarily through the inhibition of protein kinases that are dysregulated in cancer cells.

Anticancer Activity: Targeting Key Kinases

BCR-ABL Kinase: The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells in CML.[8] 2-aminothiazole-5-carboxamide derivatives, such as Dasatinib, are potent inhibitors of BCR-ABL, binding to the ATP-binding site and blocking its catalytic activity.[8] This leads to the inhibition of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, ultimately inducing apoptosis in cancer cells.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Inhibitor 2-Aminothiazole Derivative Inhibitor->BCR_ABL Proliferation Cell Proliferation RAS_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Add_Compound_Kinase Add Compound and Kinase to 384-well Plate Compound_Prep->Add_Compound_Kinase Pre_incubation Pre-incubate (10-15 min) Add_Compound_Kinase->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate and ATP Pre_incubation->Initiate_Reaction Incubate_Reaction Incubate (60 min, 30°C) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction with ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate (40 min) Stop_Reaction->Incubate_Stop Add_Detection_Reagent Add Kinase Detection Reagent Incubate_Stop->Add_Detection_Reagent Incubate_Detection Incubate (30 min) Add_Detection_Reagent->Incubate_Detection Measure_Luminescence Measure Luminescence Incubate_Detection->Measure_Luminescence Data_Analysis Data Analysis (IC50 determination) Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Conclusion and Future Perspectives

The 2-amino-thiazole-5-carboxylic acid phenylamide scaffold has firmly established itself as a privileged structure in drug discovery, particularly in the realm of kinase inhibition. The extensive SAR data accumulated over the years provides a robust framework for the rational design of novel inhibitors with tailored potency, selectivity, and pharmacokinetic profiles. The synthetic versatility of this scaffold allows for the exploration of a vast chemical space, paving the way for the discovery of next-generation therapeutics.

Future research in this area will likely focus on:

  • Developing highly selective inhibitors: While multi-targeted kinase inhibitors have their place, the development of inhibitors with exquisite selectivity for a single kinase target can lead to improved safety profiles.

  • Exploring novel therapeutic areas: The promising anti-inflammatory and antimicrobial activities of some derivatives warrant further investigation and optimization.

  • Utilizing computational tools: The use of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in guiding the design and optimization of new compounds. [6][9] By leveraging the knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this remarkable scaffold.

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The Dual Threat: A Technical Guide to the Antimicrobial and Anthelmintic Activities of 2-Amino-4-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a perpetual challenge against the backdrop of rising drug resistance. In this landscape, certain chemical scaffolds emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 2-aminothiazole moiety is a quintessential example of such a scaffold, forming the core of numerous approved drugs with diverse therapeutic applications, including antimicrobial and anticancer agents.[1][2] This guide focuses specifically on the 2-amino-4-phenylthiazole framework, a subclass that has garnered significant attention for its potent dual activities against both microbial pathogens and helminth parasites.[3][4] This document serves as an in-depth technical resource, synthesizing current knowledge on the synthesis, biological activities, and therapeutic potential of these versatile compounds. We will delve into the causality behind experimental design, provide validated protocols, and explore the structure-activity relationships that govern their efficacy.

I. The Synthetic Keystone: Hantzsch Thiazole Synthesis and Its Modern Variants

The foundational method for constructing the 2-amino-4-phenylthiazole core is the Hantzsch thiazole synthesis, a classic cyclization reaction.[5] The primary route involves the condensation of an α-haloketone with a thiourea derivative. In the context of our topic, this translates to the reaction of a phenacyl halide (e.g., phenacyl bromide) with thiourea.

A common and straightforward procedure for the synthesis of the parent 2-amino-4-phenylthiazole involves refluxing acetophenone with thiourea in the presence of iodine.[3] The iodine acts as an in-situ halogenating agent for the acetophenone.

Representative Synthetic Protocol: 2-Amino-4-phenylthiazole[3]
  • Reaction Setup: In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

  • Reflux: Reflux the mixture for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.

  • Isolation: Pour the cooled mixture into an ammonium hydroxide solution.

  • Purification: The crude product is then recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.

The true versatility of this scaffold lies in the ability to readily introduce chemical diversity. The primary amino group at the 2-position serves as a convenient handle for further derivatization, such as acylation or coupling with amino acids and peptides, leading to a vast library of compounds with potentially enhanced biological activities.[3][6]

G General Synthetic Workflow for 2-Amino-4-phenylthiazole Derivatives cluster_0 Core Synthesis cluster_1 Derivatization Acetophenone Acetophenone APT 2-Amino-4-phenylthiazole (Core Structure) Acetophenone->APT Thiourea Thiourea Thiourea->APT Iodine Iodine Iodine->APT Reflux Derivatives Biologically Active Derivatives APT->Derivatives Coupling Reactions Reagents Acyl Halides, Amino Acids, Peptides, etc. Reagents->Derivatives

Caption: Synthetic pathway for 2-amino-4-phenylthiazole and its derivatives.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of 2-amino-4-phenylthiazole have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][7] The lipophilic nature of the phenyl ring at the 4-position is believed to enhance the permeability of these molecules through the microbial cell membrane.[8]

Mechanism of Action: A Multifaceted Approach

The precise mechanism of antimicrobial action for this class of compounds is not fully elucidated but is thought to be multifactorial. For many thiazole derivatives, proposed mechanisms include:

  • Inhibition of Cell Wall Synthesis: Some thiazoles are known to interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1]

  • Disruption of Cell Membrane Integrity: The amphiphilic nature of some derivatives may allow them to intercalate into the lipid bilayer of the microbial cell membrane, leading to depolarization and cell death.

  • Enzyme Inhibition: Thiazole-containing compounds have been shown to inhibit essential microbial enzymes. Molecular docking studies suggest that some derivatives may act as inhibitors of UDP-N-acetylmuramate/L-alanine ligase (MurC), an enzyme involved in peptidoglycan synthesis, and fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[9]

Structure-Activity Relationship (SAR) Insights
  • Substitution at the 2-Amino Group: Derivatization of the 2-amino group is a critical determinant of antimicrobial potency. Coupling with amino acids, particularly those with bulky and lipophilic side chains like leucine, has been shown to enhance activity.[8] This is likely due to increased lipophilicity, which facilitates passage through the microbial cell membrane.

  • Aromatic Substituents: The nature and position of substituents on the phenyl ring at the 4-position can significantly modulate activity. Electron-withdrawing groups, such as nitro or bromo groups, on the phenyl ring have been reported in some series to confer moderate to good antibacterial and antifungal properties.[7][10]

  • Hybrid Molecules: Incorporating other heterocyclic moieties, such as pyrazoline or quinoline, can lead to hybrid molecules with enhanced and sometimes broader-spectrum antimicrobial activity.

Quantitative Data on Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected 2-amino-4-phenylthiazole derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDDerivative TypeS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)Reference
Series 1 Piperazinyl derivative48-
Series 2 Thiazolyl-thiourea4-16--
Series 3 2-(4-arylthiazol-2-yl)-...->0.039-
Series 4 N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine31.25-7.81[11]

Note: The data is compiled from various sources and methodologies may differ.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standardized method for determining the MIC of a test compound against a bacterial strain.

  • Preparation of Inoculum: A pure culture of the target bacterial strain is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using broth medium to achieve a range of desired concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) must be included.

  • Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

G Workflow for MIC Determination A Bacterial Culture (Overnight) B Standardize Inoculum (5x10^5 CFU/mL) A->B E Inoculate Plate B->E C Prepare Compound Stock D Serial Dilution in 96-Well Plate C->D D->E F Incubate (37°C, 16-24h) E->F G Read MIC (Lowest concentration with no visible growth) F->G

Caption: Standard workflow for determining the Minimum Inhibitory Concentration.

III. Anthelmintic Activity: A Promising Avenue for Parasite Control

Helminth infections remain a significant global health issue, particularly in developing countries. The emergence of resistance to conventional anthelmintic drugs necessitates the discovery of new chemical entities.[8] 2-Amino-4-phenylthiazole derivatives have shown considerable promise in this area, exhibiting potent activity against various helminths in in-vitro models.[3]

Proposed Mechanism of Anthelmintic Action

While the precise mechanism is still under investigation, a compelling hypothesis for the anthelmintic action of some thiazole derivatives is the inhibition of β-tubulin polymerization .[8]

  • Targeting the Cytoskeleton: Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cytoskeleton in eukaryotic cells. Microtubules are vital for cell division, motility, and intracellular transport.

  • Selective Toxicity: Helminth β-tubulin possesses structural differences from its mammalian counterpart, offering a window for selective toxicity.

  • Consequences of Inhibition: By binding to helminth β-tubulin, these compounds can disrupt microtubule formation, leading to impaired cellular functions, paralysis, and ultimately, the death of the parasite. This mechanism is analogous to that of the well-established benzimidazole class of anthelmintics.

Molecular docking studies have supported this hypothesis by showing favorable binding interactions between 2-amino-4-phenylthiazole derivatives and the β-tubulin protein of helminths.[8]

Structure-Activity Relationship (SAR) in Anthelmintic Derivatives
  • Substituents at the 2-Position: Modifications at the 2-amino position appear to be crucial for anthelmintic potency. For instance, derivatives containing ethyl chloro formate and benzoyl chloride have demonstrated significant activity.[8]

  • Lipophilicity and Permeability: As with antimicrobial activity, the overall lipophilicity of the molecule likely plays a key role in its ability to penetrate the tough outer cuticle of the helminth.

Quantitative Data on Anthelmintic Activity

The anthelmintic efficacy of these compounds is often evaluated by measuring the time taken to cause paralysis and death of the worms in vitro. The Indian earthworm, Pheretima posthuma, is a commonly used model organism due to its anatomical and physiological resemblance to many intestinal roundworms.[7][8]

Compound IDConcentration (mg/mL)Time to Paralysis (min)Time to Death (min)Reference
Mebendazole (Standard) 10~15-20~30-40[8]
Derivative IVc (Ethylchloro formate) 10Potent Activity (Comparable to standard)Potent Activity (Comparable to standard)[8]
Derivative IVe (Benzoyl chloride) 10Potent Activity (Comparable to standard)Potent Activity (Comparable to standard)[8]
Amino Acid/Dipeptide Derivatives 0.05~15-30~30-60[3]

Note: Data is indicative and compiled from different studies. "Potent Activity" signifies that the reported values were similar to the standard drug under the experimental conditions.

Experimental Protocol: In Vitro Adult Worm Motility Assay

This protocol describes a common method for assessing the anthelmintic activity of test compounds using Pheretima posthuma.

  • Worm Collection and Preparation: Adult Indian earthworms (Pheretima posthuma) of similar size are collected and washed with normal saline to remove any adhering fecal matter.

  • Assay Setup: Groups of worms are placed in petri dishes containing a suitable vehicle (e.g., 0.5% Carboxymethyl cellulose).

  • Compound Administration: Test compounds and a standard anthelmintic drug (e.g., Mebendazole or Albendazole) are added to the petri dishes at various concentrations. A control group receiving only the vehicle is also maintained.[7]

  • Observation: The worms are observed for the time taken for paralysis and death. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed when the worms lose their motility completely and exhibit a faded body color.[7]

  • Data Recording: The time for paralysis and death for each worm in all groups is recorded.

G Logical Flow of Anthelmintic Assay cluster_0 Preparation cluster_1 Treatment cluster_2 Observation & Data A Collect & Wash Pheretima posthuma B Group Worms in Petri Dishes A->B C Add Test Compounds (Various Concentrations) B->C D Add Standard Drug (e.g., Mebendazole) B->D E Add Vehicle Only (Control) B->E F Observe for Paralysis (Loss of movement on shaking) C->F D->F E->F G Observe for Death (No movement, color fade) F->G H Record Time for Paralysis and Death G->H

Caption: Workflow for the in vitro adult worm motility assay.

IV. Conclusion and Future Perspectives

The 2-amino-4-phenylthiazole scaffold represents a highly promising platform for the development of new antimicrobial and anthelmintic agents. The ease of its synthesis and the potential for extensive derivatization allow for the fine-tuning of its biological activity. Structure-activity relationship studies have provided valuable insights, guiding the rational design of more potent and selective compounds.

Future research in this area should focus on several key aspects:

  • Elucidation of Mechanisms: While plausible mechanisms of action have been proposed, further experimental validation is crucial to definitively understand how these compounds exert their therapeutic effects.

  • In Vivo Efficacy and Toxicology: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combating Resistance: Investigating the activity of these derivatives against drug-resistant strains of bacteria, fungi, and helminths is of paramount importance.

The continued exploration of 2-amino-4-phenylthiazole derivatives holds significant potential to deliver novel therapeutic solutions to combat infectious diseases, a critical endeavor in the field of global health.

References

  • Himaja, M., Kishore Raju, V., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.

  • Kalam, S., et al. (2020). Design, Synthesis and Pharmacological Evaluation of New Thiazole Derivatives as Anthelmintic Agents. International Journal of Pharmaceutical Sciences and Nanotechnology, 13(5).

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The Emergence of 2-Amino-4-Phenylthiazole Scaffolds in Oncology: A Technical Guide to Anticancer Activities and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Cancer Research

In the landscape of medicinal chemistry, the 2-amino-4-phenylthiazole core has emerged as a "privileged scaffold," a molecular framework that demonstrates a remarkable propensity for interacting with a diverse range of biological targets.[1] This inherent versatility has positioned it as a cornerstone in the design of novel therapeutics, particularly in the relentless pursuit of more effective and selective anticancer agents. This technical guide provides an in-depth exploration of the anticancer activities of novel 2-amino-4-phenylthiazole derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and the preclinical evaluation of this promising class of compounds, bridging the gap between fundamental research and its translational potential.

Synthetic Strategies: Building the Core and its Analogs

The cornerstone of developing novel 2-amino-4-phenylthiazole derivatives lies in robust and versatile synthetic methodologies. The Hantzsch thiazole synthesis remains the classical and most widely adopted method for constructing the core scaffold.[2] This one-pot condensation reaction provides a straightforward and efficient route to a variety of substituted 2-aminothiazoles.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol outlines a standard procedure for the synthesis of the foundational 2-amino-4-phenylthiazole molecule.

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Methanol

  • Diethyl ether

  • Ammonium hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).[3]

  • Reflux the mixture for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.[3]

  • Pour the reaction mixture into a solution of ammonium hydroxide to neutralize any remaining acid and precipitate the product.[3]

  • Collect the crude product by filtration.

  • Recrystallize the crude product from methanol to obtain purified 2-amino-4-phenylthiazole.[3]

Characterization: The synthesized compound should be characterized to confirm its identity and purity using standard analytical techniques:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To determine the structure and proton environment.

  • Mass Spectrometry (MS): To confirm the molecular weight.[4]

  • Elemental Analysis: To determine the elemental composition.[4]

Rationale for Derivatization

The true therapeutic potential of the 2-amino-4-phenylthiazole scaffold is unlocked through strategic derivatization. The selection of substituents on the phenyl ring and the 2-amino group is guided by the principles of medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence the compound's interaction with its biological target.[5] Similarly, acylation or arylation of the 2-amino group can modulate the compound's solubility and cell permeability.

G cluster_synthesis Hantzsch Thiazole Synthesis cluster_derivatization Derivatization Strategies α-Haloketone α-Haloketone (e.g., 2-Bromoacetophenone) Condensation One-Pot Condensation α-Haloketone->Condensation Thioamide Thioamide (e.g., Thiourea) Thioamide->Condensation Core_Scaffold 2-Amino-4-phenylthiazole Scaffold Condensation->Core_Scaffold R1_Substitution R1 Substitution (Phenyl Ring) Core_Scaffold->R1_Substitution R2_Substitution R2 Substitution (2-Amino Group) Core_Scaffold->R2_Substitution Final_Derivatives Novel Anticancer Derivatives R1_Substitution->Final_Derivatives R2_Substitution->Final_Derivatives G cluster_aurora Aurora Kinase Pathway cluster_egfr EGFR Pathway cluster_cmet c-Met Pathway Scaffold 2-Amino-4-phenylthiazole Derivative AuroraK Aurora Kinase Scaffold->AuroraK Inhibition EGFR EGFR Scaffold->EGFR Inhibition cMet c-Met Scaffold->cMet Inhibition Mitosis Mitosis AuroraK->Mitosis Proliferation_Aurora Cell Proliferation Mitosis->Proliferation_Aurora PI3K_Akt_EGFR PI3K/Akt Pathway EGFR->PI3K_Akt_EGFR MAPK_ERK_EGFR MAPK/ERK Pathway EGFR->MAPK_ERK_EGFR Proliferation_EGFR Cell Proliferation & Survival PI3K_Akt_EGFR->Proliferation_EGFR MAPK_ERK_EGFR->Proliferation_EGFR PI3K_Akt_cMet PI3K/Akt Pathway cMet->PI3K_Akt_cMet MAPK_ERK_cMet MAPK/ERK Pathway cMet->MAPK_ERK_cMet Invasion_Metastasis Invasion & Metastasis PI3K_Akt_cMet->Invasion_Metastasis MAPK_ERK_cMet->Invasion_Metastasis

Caption: Inhibition of key signaling pathways by 2-amino-4-phenylthiazole derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. Novel 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells. [6]Mechanistic studies have revealed that these compounds can trigger the intrinsic apoptotic pathway, characterized by:

  • Caspase Activation: Cleavage of PARP1 and caspase-3.

  • Modulation of Bcl-2 Family Proteins: Increased levels of the pro-apoptotic protein Bim and decreased levels of the anti-apoptotic protein Bcl-2.

  • Mitochondrial Involvement: Increased levels of the mitochondrion-specific endonuclease EndoG.

  • DNA Damage: Induction of DNA single-strand breaks and fragmentation. [6]

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For 2-amino-4-phenylthiazole derivatives, SAR studies have been instrumental in optimizing their anticancer potency.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring significantly impact activity. For instance, in a series of c-Met/ALK inhibitors, a meta-halogen on the phenyl ring showed better antitumor activity than a meta-methyl group. [1]The order of activity for different chloro-substitutions was found to be m-Cl > 3,4-Cl₂ > 2,4-Cl₂. [1]In another study, the introduction of a methoxy group as an electron-donating group was found to improve cytotoxicity compared to a nitro group (an electron-withdrawing group). [1]

  • Modifications at the 2-Amino Position: Acylation of the 2-amino group has been shown to be a viable strategy. N-Acyl-2-aminothiazoles with non-aromatic acyl side chains have been identified as potent and selective CDK2/cycE inhibitors with in vivo antitumor activity. [1]

  • Substituents on the Thiazole Ring: The introduction of lipophilic substituents at the 4- or 5-position of the thiazole ring has been explored. In one study, 2-aminothiazoles with 4,5-butylidene and benzylic amines showed improved cytotoxicity. [1]

In Vitro and In Vivo Evaluation

The evaluation of the anticancer potential of novel 2-amino-4-phenylthiazole derivatives involves a battery of in vitro and in vivo assays.

In Vitro Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This assay is a cornerstone for the initial screening of anticancer compounds.

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., A549, HeLa, HT29)

  • Complete culture medium

  • 96-well plates

  • Test compounds (2-amino-4-phenylthiazole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: In Vitro Antiproliferative Activity

Compound IDR Group (on Phenyl Ring)A549 (IC50, µM)HeLa (IC50, µM)HT29 (IC50, µM)Karpas299 (IC50, µM)Reference
Crizotinib -2.261.091.100.02[7]
5b 3-Cl21.339.562.0118.14[7]
28 m-Cl8.646.050.6313.87[1]

Data is illustrative and compiled from cited sources.

In Vivo Antitumor Efficacy

Promising candidates from in vitro studies are advanced to in vivo testing using animal models, typically immunodeficient mice bearing human tumor xenografts. These studies provide crucial information on the compound's efficacy, toxicity, and pharmacokinetics in a living organism.

For example, a study on 2-(4-amino-3-methylphenyl)benzothiazoles, a closely related class of compounds, demonstrated significant retardation of breast (MCF-7) and ovarian (IGROV-1) xenograft tumor growth in mice. [8]The lysylamide prodrug of one such compound showed manageable toxic side effects at preclinically efficacious doses. [8]While specific in vivo data for novel 2-amino-4-phenylthiazole scaffolds is emerging, the positive results from related compounds underscore the therapeutic potential of this chemical class.

Future Perspectives and Clinical Outlook

The 2-amino-4-phenylthiazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The extensive body of research highlights its potential to yield compounds with potent and selective activity against a range of cancer types. While many of the novel derivatives are still in the preclinical stages of development, the clinical success of drugs like Dasatinib, which contains a 2-aminothiazole core, provides a strong validation for this heterocyclic system in oncology. [9] Future research will likely focus on:

  • Multi-target inhibitors: Designing derivatives that can simultaneously inhibit multiple kinases involved in cancer progression to overcome drug resistance.

  • Improved pharmacokinetic profiles: Optimizing solubility, metabolic stability, and oral bioavailability to enhance clinical translation.

  • Personalized medicine: Identifying biomarkers that can predict which patients are most likely to respond to treatment with these novel agents.

The journey from a promising scaffold to a clinically approved drug is long and arduous. However, the compelling preclinical data, coupled with a deep understanding of the underlying chemistry and biology, positions the 2-amino-4-phenylthiazole scaffold as a beacon of hope in the ongoing fight against cancer.

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  • Zhang, Y., He, L., Liu, Y., Wang, L., & Zhang, J. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Journal of Chemistry, 2018. [Link]

  • Tanneeru, K., & Guruprasad, L. (2012). Molecular docking/dynamics Studies of Aurora A Kinase Inhibitors. Current pharmaceutical design, 18(21), 3020–3031. [Link]

  • Reddy, T. S., & Reddy, P. S. N. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 460–465. [Link]

  • Gheryani, S., & A.Al-Tel, T. H. (2022). Major down-stream signaling pathway of c-Met. (A) The MAPK cascades...
  • El-Damasy, A. K., Lee, J. A., Lee, J., & Lee, K. (2022). Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors.
  • Kim, H. S., Lee, J., & Kim, N. D. (2014). The Discovery of Aurora Kinase Inhibitor by Multi-Docking-Based Virtual Screening. International journal of molecular sciences, 15(11), 20335–20348. [Link]

  • Zhang, Y., He, L., Liu, Y., Wang, L., & Zhang, J. (2019). Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Con...
  • Chen, J., Sun, N., Wang, Y., Zhang, R., Wang, X., & Zhang, Y. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC medicinal chemistry, 14(10), 2003–2014. [Link]

  • Finiuk, N. S., Ivasechko, I. I., Klyuchivska, O. Y., Ostapiuk, Y. V., Hreniukh, V. P., Shalai, Y. R., ... & Stoika, R. S. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian biochemical journal, 91(2), 76–85. [Link]

  • Chen, Y., Zhang, X., Li, X., & Zhang, Y. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, 85(8), 1939. [Link]

  • El-Sayed, N. N. E., Al-Otaibi, A. M., & Al-Wabli, R. I. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1449. [Link]

  • Sanofi-Aventis. (1990). FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION.
  • George, S. K., & Vishwakarma, R. A. (2012). Targeting of Both the c-Met and EGFR Pathways Results in Additive Inhibition of Lung Tumorigenesis in Transgenic Mice. Cancers, 4(2), 594–613. [Link]

  • Sayed, A. R., Gomha, S. M., Abdelrazek, F., & Metz, P. (2019). Two-dimensional and three-dimensional depictions of the binding model of EGFR (4HJO) with acetylthiazole derivative 5 and the new compounds, 8a–f. The figures are presented as (5).
  • Sayed, A. R., Gomha, S. M., Abdelrazek, F., & Metz, P. (2019). a 2D interaction between 15a and amino acids of EGFR kinase, b 3D model...
  • Taciak, B., & Rzymski, P. (2023). Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics. International journal of molecular sciences, 24(21), 15878. [Link]

  • Chen, J., Chen, Y., & Chen, J. (2012). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS medicinal chemistry letters, 3(10), 846–850. [Link]

  • Bradshaw, T. D., Stevens, M. F., Westwell, A. D., & Britton, R. G. (2002). Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Semantic Scholar.
  • El-Sayed, N. N. E., Al-Otaibi, A. M., & Al-Wabli, R. I. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.

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Methodological & Application

Application Note & Synthesis Protocol: 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and technically detailed guide for the synthesis of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active agents, including kinase inhibitors and antimicrobial compounds.[1][2] This protocol outlines a robust and reproducible three-step synthetic route, beginning with the well-established Hantzsch thiazole synthesis to construct the core heterocycle, followed by ester hydrolysis and subsequent amide bond formation. The methodology is designed for researchers in organic synthesis and drug development, providing not only a step-by-step procedure but also the underlying chemical principles and critical parameter justifications to ensure successful execution and scalability.

Introduction and Synthetic Strategy

The synthesis of substituted 2-aminothiazoles is a cornerstone of heterocyclic chemistry due to their prevalence in pharmaceuticals. The target molecule, this compound, features the key 2-aminothiazole core, a C4-methyl group, and a C5-N-phenylcarboxamide side chain. The latter is a common feature in kinase inhibitors, designed to form critical hydrogen bond interactions within the ATP-binding pocket of target enzymes.[3]

Our synthetic strategy is a linear, three-step approach designed for efficiency and high purity of the final product.

  • Step 1: Hantzsch Thiazole Synthesis. We will construct the ethyl 2-amino-4-methylthiazole-5-carboxylate intermediate via the classical Hantzsch reaction. This involves the condensation of an α-haloketone (ethyl 2-chloroacetoacetate) with a thioamide-containing reactant (thiourea).[4][5][6] This method is widely used for its reliability and high yields.[7][8]

  • Step 2: Saponification. The ethyl ester intermediate is hydrolyzed under basic conditions to yield the corresponding 2-amino-4-methylthiazole-5-carboxylic acid. This step is critical for activating the C5 position for the final amidation.

  • Step 3: Amide Coupling. The carboxylic acid is coupled with aniline to form the target N-phenylcarboxamide. This will be achieved by first converting the acid to a more reactive acyl chloride intermediate to ensure a high-yield reaction with the aniline nucleophile.

This multi-step process allows for purification at intermediate stages, ensuring the final compound meets the high-purity standards required for biological screening and drug development.

Overall Reaction Scheme & Workflow

The complete synthetic pathway is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Saponification (Hydrolysis) cluster_2 Step 3: Amide Coupling Reactants1 Ethyl 2-chloroacetoacetate + Thiourea Intermediate1 Ethyl 2-amino-4-methyl- thiazole-5-carboxylate Reactants1->Intermediate1 Ethanol, Na2CO3 Reflux, 5h Intermediate2 2-Amino-4-methyl- thiazole-5-carboxylic acid Intermediate1->Intermediate2 1. NaOH (aq), Reflux 2. HCl (aq) to pH 4-5 FinalProduct 2-Amino-4-methyl-N-phenyl- thiazole-5-carboxamide Intermediate2->FinalProduct 1. SOCl2, DMF (cat.), Reflux 2. Aniline, Pyridine, 0°C to RT

Sources

Application Note: A Practical Guide to ¹H and ¹³C NMR Characterization of 2-Amino-4-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the structural characterization of 2-amino-4-phenylthiazole derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. These heterocyclic compounds are pivotal scaffolds in medicinal chemistry and drug development, making unambiguous structural verification essential. This document moves beyond rote protocols to explain the causal reasoning behind experimental choices, ensuring robust and reproducible results. We present field-proven, step-by-step protocols for sample preparation, data acquisition, and spectral processing. Furthermore, we detail the characteristic spectral signatures, including chemical shifts and coupling patterns, that define this important class of molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to confidently apply NMR for the structural elucidation of novel 2-amino-4-phenylthiazole derivatives.

Introduction: The Role of NMR in Thiazole Chemistry

The 2-amino-4-phenylthiazole core is a privileged structure in medicinal chemistry, forming the basis of compounds with a wide range of biological activities.[1] Accurate structural elucidation is the bedrock of any chemical research, particularly in drug discovery where structure-activity relationships (SAR) are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous determination of molecular structure in solution.[2] It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

This guide provides the necessary protocols and interpretative knowledge to leverage both ¹H and ¹³C NMR for the comprehensive characterization of these heterocyclic systems.

Part I: Experimental Methodologies and Protocols

The quality of an NMR spectrum is directly dependent on the quality of the sample and the parameters used for data acquisition. A meticulously prepared sample is the first step toward a high-quality, interpretable spectrum.

Protocol 1: High-Quality NMR Sample Preparation

The objective of this protocol is to prepare a homogeneous, particulate-free solution of the analyte at an appropriate concentration for NMR analysis.

Materials:

  • 2-amino-4-phenylthiazole derivative (analyte)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Glass Pasteur pipettes

  • Glass wool or a cotton plug

  • Small vial for dissolution

  • Vortex mixer

Step-by-Step Procedure:

  • Analyte Quantity Selection:

    • For ¹H NMR: Weigh 5-25 mg of the compound directly into a clean, dry vial.[3] This concentration is typically sufficient for obtaining a spectrum with an excellent signal-to-noise ratio in a few minutes.

    • For ¹³C NMR: Weigh 50-100 mg of the compound.[3] Due to the low natural abundance of the ¹³C isotope (~1.1%), a higher concentration is required to achieve a good signal-to-noise ratio in a reasonable timeframe (20-60 minutes).[3]

  • Solvent Selection and Dissolution:

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial containing the analyte.[4]

    • Causality: Deuterated solvents are used because they lack ¹H atoms, preventing a large, overwhelming solvent signal from obscuring the analyte peaks in the ¹H spectrum.[3] The deuterium nucleus (²H) is also used by the spectrometer for the field-frequency lock.

    • Vortex the vial until the sample is fully dissolved. Gentle warming may be required for less soluble compounds, but ensure the compound is stable at the elevated temperature.

  • Filtration and Transfer:

    • Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.

    • Draw the analyte solution into the pipette.

    • Carefully filter the solution directly into a clean, high-quality NMR tube.

    • Causality: This filtration step is critical. Suspended solid particles severely disrupt the magnetic field homogeneity, leading to broad spectral lines and a loss of resolution that cannot be corrected by spectrometer shimming.[3]

  • Final Check:

    • The final solution in the NMR tube should be clear and transparent, with a height of about 4-5 cm.[4][5]

    • Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or grease.[5]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh 1. Weigh Compound (5-25 mg ¹H, 50-100 mg ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve Add Solvent filter 3. Filter into NMR Tube dissolve->filter Transfer acquire 4. Acquire FID (¹H, ¹³C, etc.) filter->acquire ft 5. Fourier Transform acquire->ft phase 6. Phase Correction ft->phase baseline 7. Baseline Correction phase->baseline reference 8. Referencing baseline->reference interpret 9. Spectral Interpretation & Structure Assignment reference->interpret

Protocol 2: Standard 1D NMR Data Acquisition

This protocol outlines the general steps for acquiring standard ¹H and ¹³C spectra on a modern NMR spectrometer.

Procedure:

  • Instrument Setup: Insert the prepared sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment.

    • Key Parameters:

      • Spectral Width: Typically -2 to 12 ppm for organic molecules.

      • Number of Scans (NS): 8 to 16 scans are usually sufficient for the concentrations specified in Protocol 1.

      • Relaxation Delay (D1): A delay of 1-2 seconds is standard. This delay allows the protons to return to their equilibrium state before the next pulse, ensuring accurate integration.

    • Initiate data acquisition.

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30). Proton decoupling removes ¹H-¹³C coupling, resulting in a spectrum where each unique carbon appears as a single sharp line.

    • Key Parameters:

      • Spectral Width: Typically 0 to 220 ppm.

      • Number of Scans (NS): Due to the low sensitivity, 64 to 1024 scans (or more) may be necessary, depending on the sample concentration.

      • Relaxation Delay (D1): 2 seconds is a common starting point.

    • Initiate data acquisition.

Part II: Spectral Interpretation and Data Analysis

The core of NMR characterization lies in the accurate interpretation of the acquired spectra. The 2-amino-4-phenylthiazole scaffold has several distinct features that are readily identifiable.

A [pos="0,0!", label="", image="https://i.imgur.com/8zYwX3E.png", fixedsize=true, width=3.5, height=2.5]; } enddot Caption: Core structure with key atoms numbered for NMR assignment.

Characteristic ¹H NMR Spectral Features

The proton spectrum provides information on the number of different types of protons and their neighboring environments.

Proton(s)Typical Chemical Shift (δ, ppm)MultiplicityKey Characteristics & Notes
H-5 (Thiazole) 6.5 - 7.5Singlet (s)This is a highly characteristic singlet as it has no adjacent protons to couple with. Its exact position is sensitive to substituents on the phenyl ring or the amino group.[1][6]
-NH₂ (Amino) 5.0 - 8.0 (highly variable)Broad Singlet (br s)The chemical shift is highly dependent on solvent, concentration, and temperature. This signal will disappear upon shaking the sample with a drop of D₂O (deuterium exchange), which is a definitive test.[6]
Aromatic (Phenyl) 7.2 - 8.0Multiplet (m)The protons on the phenyl ring typically appear as a complex multiplet. Substitution on the phenyl ring will simplify this pattern (e.g., a para-substituted ring may show two distinct doublets).[1]
Characteristic ¹³C NMR Spectral Features

The proton-decoupled ¹³C spectrum shows a single peak for each unique carbon atom.

Carbon(s)Typical Chemical Shift (δ, ppm)Key Characteristics & Notes
C-2 (Thiazole, C=N) 165 - 170This carbon is attached to two nitrogen atoms and is significantly deshielded, appearing far downfield. It is often a quaternary carbon and may have a lower intensity.[7][8]
C-4 (Thiazole, C-Ph) 148 - 155The carbon of the thiazole ring attached to the phenyl group.[7][9]
C-5 (Thiazole, C-H) 100 - 110The protonated carbon of the thiazole ring. It is the most upfield of the heterocyclic carbons.[7][9]
Aromatic (Phenyl) 125 - 140The carbons of the phenyl ring appear in the typical aromatic region. The signal for the carbon attached to the thiazole ring (ipso-carbon) may be weaker.[8]
Protocol 3: NMR Data Processing

Raw NMR data is collected as a Free Induction Decay (FID), which must be mathematically processed to generate the familiar frequency-domain spectrum.[10]

Software: Mnova, TopSpin, or similar NMR processing software.

Step-by-Step Procedure:

  • Open FID: Load the raw data file (FID) into the processing software.[11]

  • Fourier Transformation (FT): Apply a Fourier transform to convert the time-domain signal (FID) into a frequency-domain spectrum. This is usually done automatically.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a flat baseline at their base.[11]

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis. For ¹H and ¹³C NMR, the residual solvent signal is often used as a secondary internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Alternatively, an internal standard like Tetramethylsilane (TMS) is set to 0 ppm.[3]

  • Peak Picking and Integration (¹H NMR):

    • Peak Picking: Identify the chemical shift value for each peak in the spectrum.

    • Integration: Integrate the area under each peak. Set the integral of a known peak (e.g., the thiazole H-5 singlet) to 1 to determine the relative ratios of all other protons in the molecule.

Part III: Advanced Techniques for Unambiguous Assignment

For complex derivatives or for absolute confirmation of assignments, 2D NMR experiments are invaluable.[12]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). A cross-peak between two signals indicates they are spin-spin coupled.[2] This is useful for identifying adjacent protons in substituted phenyl rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to (one-bond C-H correlation).[2] This is the most reliable way to assign protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[2] This is crucial for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems.

Conclusion

The systematic application of the protocols and interpretive principles outlined in this guide enables the confident and accurate structural characterization of 2-amino-4-phenylthiazole derivatives. A high-quality sample, combined with a logical approach to spectral analysis from 1D and, where necessary, 2D NMR experiments, provides the definitive evidence required for publication, patent filings, and advancing drug discovery programs.

References

  • Himaja, M., Kishore Raju, V., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

  • Keeler, J. (n.d.). NMR Data Processing. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-phenylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]

  • PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. Retrieved from [Link]

  • Fun Man Learning. (2017, May 5). MestreNova Tutorial : A quick guide on NMR analysis processing [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2-amino-4-phenylthiazole from acetophenone, thiourea and iodine. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-4-(p-tolyl)thiazole - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

"using 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide in kinase inhibition assays"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Title: A Practical Guide to Characterizing 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide and its Analogs in Kinase Inhibition Assays

Abstract

Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology.[1] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors, including the FDA-approved drug Dasatinib.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively characterize novel compounds based on this scaffold, using this compound as a representative molecule. We present detailed, field-proven protocols for luminescence-based and radiometric kinase inhibition assays, explain the causality behind critical experimental choices, and offer best practices for data analysis and interpretation. The goal is to equip researchers with the necessary tools to generate robust, reliable, and comparable data for their kinase inhibitor discovery programs.

Introduction: The Thiazole Carboxamide Scaffold in Kinase Inhibition

The dysregulation of protein kinase activity is a hallmark of many diseases.[1] Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental mechanism of signal transduction.[5] The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized treatment for various cancers and inflammatory diseases.

The thiazole carboxamide core is a recurring motif in successful kinase inhibitors.[6][7] Its chemical properties allow for key interactions within the kinase active site. For instance, structure-activity relationship (SAR) studies have shown that the 2-aminothiazole group can act as a crucial hinge-binding element, forming hydrogen bonds with the backbone of the kinase.[2] Derivatives of this scaffold have been developed as potent inhibitors of a wide range of kinases, including Src, Abl, Akt, and c-Met.[4][8][9][10]

This guide uses This compound as a model compound to illustrate the workflow for determining the inhibitory potential of a novel chemical entity against a panel of protein kinases.

cluster_0 Generic Kinase Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Activates Kinase_A Kinase A (Upstream) Receptor->Kinase_A Activates Kinase_B Kinase B (Target Kinase) Kinase_A->Kinase_B Phosphorylates (Activates) Substrate Substrate Protein Kinase_B->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Inhibitor Thiazole Carboxamide Inhibitor Inhibitor->Kinase_B Blocks ATP Site

Figure 1: A simplified kinase signaling cascade. The thiazole carboxamide inhibitor blocks the target kinase, preventing substrate phosphorylation and the downstream cellular response.

Compound Handling and Preparation

Compound of Interest: this compound

  • Appearance: Typically a solid powder.

  • Storage: Store at -20°C, desiccated, and protected from light to ensure stability.

  • Solubility: The first critical step is to determine the compound's solubility. Most kinase inhibitors are dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

    • Rationale: DMSO is a polar aprotic solvent that can dissolve a wide range of organic molecules. Creating a high-concentration stock allows for minimal volumes to be added to the aqueous assay buffer, minimizing solvent effects.

  • Stock Solution Preparation:

    • Accurately weigh the compound.

    • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex and/or sonicate until the compound is fully dissolved.

    • Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C.

Selecting the Appropriate Kinase Assay Format

The choice of assay technology is critical and depends on the research goal (e.g., high-throughput screening vs. detailed mechanistic studies), available instrumentation, and the specific kinase-substrate system.[11][12] The three most common formats are luminescence, fluorescence, and radiometric assays.

Assay Type Principle Advantages Disadvantages Best For
Luminescence Measures remaining ATP after the kinase reaction. Low kinase activity = high ATP = high light signal.[5][13]High sensitivity, wide dynamic range, simple "add-mix-read" format, ideal for HTS.[14]Indirect measurement, susceptible to interference from compounds that affect luciferase.High-throughput screening (HTS), IC50 determination.
Fluorescence Can measure ADP production, or changes in fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) upon substrate phosphorylation.[15][16][17]Non-radioactive, can be run kinetically (in real-time).[18] FP and TR-FRET are less prone to signal interference.Can be susceptible to autofluorescence from test compounds. Requires specific labeled substrates.HTS, mechanism of action studies, inhibitor screening.
Radiometric Directly measures the incorporation of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP into a substrate.[19][20][21]"Gold standard" for accuracy, highly sensitive, universal for any kinase/substrate pair.Requires handling of radioactive materials and specialized disposal, low throughput, endpoint assay.Validating hits from primary screens, detailed kinetic analysis, dealing with difficult substrates.[22]

Experimental Protocols

Here we provide detailed protocols for two robust and widely used assay formats.

Protocol 1: Luminescence-Based Kinase Assay (ATP Depletion Method)

This protocol is adapted for a generic protein kinase using a universal luminescent assay kit, such as Promega's Kinase-Glo® platform.[13][23] The principle is that the amount of light generated is inversely proportional to kinase activity.[5]

cluster_workflow Luminescence Assay Workflow prep 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) plate 2. Plate Inhibitor & Kinase prep->plate initiate 3. Initiate Reaction (Add ATP/Substrate) plate->initiate incubate_kinase 4. Incubate (e.g., 60 min @ 30°C) initiate->incubate_kinase detect 5. Add Detection Reagent (e.g., Kinase-Glo®) incubate_kinase->detect incubate_detect 6. Incubate (10 min @ RT) detect->incubate_detect read 7. Read Luminescence incubate_detect->read analyze 8. Analyze Data (Calculate % Inhibition, IC50) read->analyze

Figure 2: Experimental workflow for a luminescence-based kinase inhibition assay.

A. Materials

  • Kinase: Purified, active protein kinase of interest.

  • Substrate: Appropriate protein or peptide substrate for the kinase.

  • Inhibitor: 10 mM stock of this compound in DMSO.

  • Positive Control: Staurosporine (a potent, non-selective kinase inhibitor).

  • Assay Buffer: Typically 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.[1]

  • ATP: High-purity ATP solution.

  • Detection Kit: Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent).[13]

  • Plates: White, opaque, low-volume 384-well plates.

  • Instrumentation: Multichannel pipettes, plate reader with luminescence detection.

B. Step-by-Step Methodology

  • Compound Dilution (11-point, 3-fold serial dilution):

    • Prepare a serial dilution plate. Start by adding your test compound to the first column of a 96-well plate to a concentration of 200 µM in assay buffer with 2% DMSO.

    • Perform a 3-fold serial dilution across the plate.

    • Include a "vehicle control" (2% DMSO, no inhibitor) and a "no enzyme" control.

    • Rationale: A multi-point dose-response curve is essential for accurately determining the IC50. Maintaining a constant DMSO concentration across all wells is crucial to avoid solvent-induced artifacts.[24]

  • Kinase Reaction Setup (in a 384-well assay plate):

    • The final reaction volume will be 10 µL.

    • Add 2.5 µL of the serially diluted compound (or control) to the appropriate wells.

    • Add 2.5 µL of kinase solution (prepared in assay buffer to 2X final concentration).

    • Incubate for 10 minutes at room temperature.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the kinase and reach equilibrium before the enzymatic reaction is initiated.

  • Initiate the Kinase Reaction:

    • Prepare a 2X ATP/Substrate mix in assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[22]

    • Initiate the reaction by adding 5 µL of the 2X ATP/Substrate mix to all wells.

    • Mix the plate gently (e.g., orbital shaker for 30 seconds).

  • Kinase Reaction Incubation:

    • Incubate the plate at 30°C for 60 minutes. The optimal time and temperature should be determined empirically to ensure the reaction is in the linear range (typically <20% ATP consumption in the vehicle control wells).[25]

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of Kinase-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to ensure cell lysis and signal generation.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Protocol 2: Radiometric [γ-³²P]-ATP Filter Binding Assay

This protocol is the benchmark for accuracy and is used to directly measure phosphate incorporation.[19][21]

A. Materials

  • All materials from Protocol 1, except for the detection kit.

  • [γ-³²P]-ATP: Radioactively labeled ATP.

  • Filter Paper: P81 phosphocellulose filter paper.[19]

  • Wash Buffer: 0.5% Phosphoric acid.

  • Stop Solution: 3% Phosphoric acid.

  • Scintillation Vials and Cocktail.

  • Instrumentation: Scintillation counter or phosphorimager.

B. Step-by-Step Methodology

  • Compound Dilution and Kinase Reaction Setup:

    • Follow steps 1 and 2 from Protocol 1. The reaction volume is typically larger (e.g., 25 µL).

    • The ATP/Substrate mix will contain a mixture of "cold" (unlabeled) ATP and a small amount of "hot" [γ-³²P]-ATP.[19]

  • Initiate and Run the Reaction:

    • Follow steps 3 and 4 from Protocol 1.

  • Stop the Reaction and Spot:

    • Stop the reaction by adding an equal volume of Stop Solution.

    • Spot 20 µL of the reaction mixture from each well onto a pre-labeled square of P81 phosphocellulose filter paper.

    • Rationale: The positively charged peptide substrate binds tightly to the negatively charged phosphocellulose paper, while the negatively charged ATP and free phosphate do not.[15]

  • Washing:

    • Allow the spots to air dry completely.

    • Wash the filter papers 3-4 times for 5 minutes each in a large beaker of 0.5% phosphoric acid with gentle stirring. This removes all unbound [γ-³²P]-ATP.[15][26]

    • Perform a final rinse with acetone to aid in drying.

  • Quantification:

    • Place each dried filter paper square into a separate scintillation vial.

    • Add 5 mL of scintillation cocktail.

    • Measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Presentation

A. Calculating Percent Inhibition

For both assays, the first step is to calculate the percentage of kinase activity inhibited at each compound concentration.

  • Luminescence Data:

    • % Activity = (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min) * 100

    • % Inhibition = 100 - % Activity

    • Where Signal_Max is the vehicle control (0% inhibition) and Signal_Min is a no-enzyme or potent inhibitor control (100% inhibition).

  • Radiometric Data:

    • % Inhibition = (1 - (CPM_Inhibitor - CPM_Background) / (CPM_Vehicle - CPM_Background)) * 100

    • Where CPM_Background is the no-enzyme control.

B. Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in software like GraphPad Prism or R.

  • The software will calculate the IC50 value from the curve.

C. Data Presentation

Results should be summarized in a clear, tabular format. This is especially important when profiling an inhibitor against a panel of kinases to assess its selectivity.

Kinase Target This compound IC50 (nM) Staurosporine IC50 (nM) (Control)
Kinase A155
Kinase B25010
Kinase C>10,00020
Kinase D82
Kinase E75015
Table 1: Example inhibitory activity profile. Staurosporine is used as a positive control to validate the assay's performance.[1]

Trustworthiness: Best Practices and Self-Validating Systems

To ensure the integrity of your results, incorporate the following practices:

  • Controls are Key: Always include a positive control inhibitor (e.g., Staurosporine) and a vehicle control (e.g., DMSO) on every plate.[24] This validates that the assay can detect inhibition and that the solvent has no effect.

  • Mind the ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[22] Always report the ATP concentration used, and for comparability, use an ATP concentration equal to the Kₘ of the kinase.[22]

  • Check for Compound Interference: Test compounds can interfere with the assay readout. For luminescence assays, run a parallel "ATP-spike" test without the kinase to see if the compound directly inhibits luciferase. For fluorescence assays, measure the compound's intrinsic fluorescence.

  • Confirm Hits with Orthogonal Assays: A potent hit from a luminescence-based primary screen should be confirmed using a different assay format, such as the radiometric gold standard, to rule out technology-specific artifacts.[22][25]

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. J Enzyme Inhib Med Chem.[Link]

  • A high-throughput radiometric kinase assay. Methods in Molecular Biology.[Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.[Link]

  • New thiazole carboxamides as potent inhibitors of Akt kinases. Bioorganic & Medicinal Chemistry Letters.[Link]

  • New thiazole carboxamides as potent inhibitors of Akt kinases. PubMed.[Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry.[Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments.[Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online.[Link]

  • What Makes a Kinase Assay Reliable for Screening Inhibitors. BellBrook Labs.[Link]

  • Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology.[Link]

  • Radiometric kinase assays with scintillation counting. The Bumbling Biochemist.[Link]

  • Radiometric kinase assays with scintillation counting - because you want your experiments to count!. YouTube.[Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Journal of Medicinal Chemistry.[Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • Can anyone suggest a protocol for a kinase assay?. ResearchGate.[Link]

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie.[Link]

  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. MedChemComm.[Link]

  • In vitro kinase assay. protocols.io.[Link]

  • Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Journal of Chemistry.[Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.[Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences.[Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.[Link]

  • Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. ResearchGate.[Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry.[Link]

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Application Notes and Protocols for the Development of Bcr-Abl and Histone Deacetylase (HDAC) Dual Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Dual-Pronged Strategy Against Chronic Myeloid Leukemia (CML)

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1][2] This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase, Bcr-Abl.[1][3] The deregulation of Abl kinase activity is a primary driver of CML, leading to uncontrolled cell proliferation and resistance to apoptosis.[2][3][4] The advent of Bcr-Abl tyrosine kinase inhibitors (TKIs), such as imatinib, has revolutionized CML treatment.[1][5] However, drug resistance, often due to point mutations in the Abl kinase domain or activation of Bcr-Abl-independent survival pathways, remains a significant clinical challenge.[1][5][6][7][8]

Emerging evidence suggests that epigenetic modifications play a crucial role in the pathogenesis and drug resistance of CML. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression.[9] Overexpression of HDACs has been observed in various cancers, and their inhibition can induce cell cycle arrest, differentiation, and apoptosis.[9][10][11] Notably, HDAC inhibitors have been shown to synergize with TKIs, suggesting that a dual-targeting approach could be a promising strategy to overcome TKI resistance and enhance therapeutic efficacy in CML.[10][12][13][14]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel dual inhibitors targeting both Bcr-Abl and HDACs.

Part 1: Design and Synthesis of Bcr-Abl/HDAC Dual Inhibitors

The rational design of dual inhibitors involves integrating the pharmacophoric features of both Bcr-Abl and HDAC inhibitors into a single molecule. A common strategy is to link a known Bcr-Abl inhibitor scaffold to a zinc-binding group characteristic of HDAC inhibitors, such as a hydroxamic acid moiety, via a suitable linker.[15]

Illustrative Synthetic Scheme of a Representative Dual Inhibitor

The following is a generalized synthetic scheme for a thiazole-based Bcr-Abl/HDAC dual inhibitor, inspired by published methodologies.[12]

G cluster_synthesis Synthetic Pathway A Starting Material A (e.g., 2-aminophenyl derivative) C Coupling Reaction (e.g., amide bond formation) A->C B Starting Material B (e.g., thiazole-5-carboxamide derivative) B->C D Intermediate Product C->D Yield: X% E Final Modification (e.g., introduction of hydroxamic acid) D->E F Dual Bcr-Abl/HDAC Inhibitor E->F Yield: Y%

Caption: Generalized synthetic workflow for a Bcr-Abl/HDAC dual inhibitor.

Part 2: In Vitro Biochemical Assays

Protocol 1: Bcr-Abl Kinase Inhibition Assay

This protocol outlines a non-radioactive, solid-phase kinase assay to determine the in vitro inhibitory activity of the synthesized dual inhibitors against the Bcr-Abl kinase.[4][16]

Principle: The assay measures the phosphorylation of a specific peptide substrate by the Bcr-Abl enzyme. The extent of phosphorylation is quantified, and the inhibitory effect of the test compound is determined by the reduction in phosphorylation signal.

Materials:

  • Recombinant Bcr-Abl enzyme

  • Biotinylated peptide substrate (e.g., Abltide)

  • Kinase reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Test compound (dissolved in DMSO)

  • Streptavidin-coated 96-well plates

  • Phospho-tyrosine specific antibody conjugated to a detectable enzyme (e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB for HRP)

  • Stop solution

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the dual inhibitor in kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the Bcr-Abl enzyme and the test compound at various concentrations. Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add the peptide substrate and ATP to initiate the reaction. Incubate for 60 minutes at 30°C.

  • Stop Reaction: Add a stop solution (e.g., EDTA) to terminate the reaction.

  • Capture and Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate. Wash the plate to remove unbound components. Add the phospho-tyrosine specific antibody and incubate. After washing, add the detection substrate and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_bcr_abl_assay Bcr-Abl Kinase Assay Workflow A Prepare Reagents B Incubate Bcr-Abl Enzyme with Inhibitor A->B C Initiate Reaction with Substrate and ATP B->C D Stop Reaction C->D E Capture and Detect Phosphorylation D->E F Data Analysis (IC50) E->F

Caption: Workflow for the in vitro Bcr-Abl kinase inhibition assay.

Protocol 2: HDAC Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of the dual inhibitors against HDAC enzymes.[17][18][19]

Principle: The assay is based on the deacetylation of a fluorogenic substrate by an HDAC enzyme. The deacetylated product is then cleaved by a developer enzyme, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease like trypsin)

  • Stop solution (e.g., Trichostatin A)

  • Test compound (dissolved in DMSO)

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the dual inhibitor in HDAC assay buffer.

  • Reaction Setup: In a black 96-well plate, add the HDAC enzyme and the test compound at various concentrations. Pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells and incubate for 30 minutes at 37°C.

  • Stop and Develop: Add the developer solution to stop the HDAC reaction and initiate the development of the fluorescent signal. Incubate for 15 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader (Excitation: 355-360 nm, Emission: 460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value.

G cluster_hdac_assay HDAC Inhibition Assay Workflow A Prepare Reagents B Incubate HDAC Enzyme with Inhibitor A->B C Initiate Reaction with Fluorogenic Substrate B->C D Stop Reaction and Develop Signal C->D E Measure Fluorescence D->E F Data Analysis (IC50) E->F

Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.

Part 3: Cell-Based Assays

Protocol 3: Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the dual inhibitors on the metabolic activity and proliferation of CML cells.[20]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.

Materials:

  • CML cell lines (e.g., K562, Ba/F3-p210)

  • Appropriate cell culture medium

  • Test compound

  • MTT solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed CML cells in a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dual inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis in CML cells treated with the dual inhibitors.[21][22]

Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • CML cell lines

  • Test compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat CML cells with the dual inhibitor at various concentrations for a defined period (e.g., 24-48 hours).

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Part 4: Mechanism of Action Studies

Protocol 5: Western Blot Analysis for Bcr-Abl Signaling and Histone Acetylation

This technique is used to confirm the on-target effects of the dual inhibitors within the cell by assessing the phosphorylation status of Bcr-Abl and its downstream targets, as well as the acetylation levels of histones.[16][20]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the proteins of interest.

Materials:

  • CML cell lines

  • Test compound

  • Cell lysis buffer

  • Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-acetyl-Histone H3, anti-Histone H3)

  • Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat CML cells with the dual inhibitor for a defined period. Lyse the cells to prepare whole-cell extracts.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in protein phosphorylation and acetylation levels upon treatment with the dual inhibitor.

G cluster_moa Mechanism of Action Workflow A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Immunodetection E->F G Data Analysis F->G

Caption: General workflow for Western blot analysis.

Data Presentation

Table 1: In Vitro Inhibitory Activity of a Representative Dual Inhibitor

CompoundBcr-Abl IC50 (nM)HDAC1 IC50 (nM)
Dual Inhibitor X [Insert Value][Insert Value]
Imatinib [Insert Value]N/A
SAHA (Vorinostat) N/A[Insert Value]

Table 2: Cellular Activity of a Representative Dual Inhibitor against K562 Cells

CompoundGI50 (µM)Apoptosis Induction (% at GI50)
Dual Inhibitor X [Insert Value][Insert Value]
Imatinib [Insert Value][Insert Value]
SAHA (Vorinostat) [Insert Value][Insert Value]

Conclusion

The development of dual Bcr-Abl and HDAC inhibitors represents a promising therapeutic strategy for CML, particularly in the context of TKI resistance. The protocols and methodologies outlined in this guide provide a comprehensive framework for the design, synthesis, and preclinical evaluation of these novel compounds. By systematically assessing their biochemical and cellular activities, researchers can identify lead candidates with the potential for further development as effective anti-leukemic agents.

References

  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Publishing.
  • Mechanisms of resistance to ABL kinase inhibition in CML and the development of next gener
  • BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. Frontiers.
  • Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia. MDPI.
  • Application Notes and Protocols for HDAC Enzyme Inhibition Assay Using N-hydroxy-7. Benchchem.
  • ABL1-Directed Inhibitors for CML: Efficacy, Resistance and Future Perspectives. Unknown Source.
  • Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substr
  • Bcr-Abl kinase domain mutations, drug resistance, and the road to a cure for chronic myeloid leukemia.
  • Measuring Histone Deacetylase Inhibition in the Brain. PMC - PubMed Central.
  • Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. PMC.
  • A Comparative Guide to Bcr-Abl Inhibition: AEG-41174 vs.
  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek.
  • Activity of histone deacetylase inhibitors and an Aurora kinase inhibitor in BCR-ABL-expressing leukemia cells. PubMed Central.
  • Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. Unknown Source.
  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed Central.
  • HDAC Cell-Based Assay Kit. Bio-Techne.
  • Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central.
  • Design and Synthesis of c-Met and HDAC Dual Inhibitors for the Tre
  • The Core of Bcr-Abl Inhibition by AEG-41174: A Technical Guide. Benchchem.
  • The clinical development of histone deacetylase inhibitors as targeted anticancer drugs. PMC - PubMed Central.
  • The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach. Frontiers.
  • Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degrad
  • Design and synthesis of dual-action inhibitors targeting histone deacetylases and 3-hydroxy-3-methylglutaryl coenzyme A reductase for cancer tre
  • Inhibition of the ABL kinase activity blocks the proliferation of BCR/ABL+ leukemic cells and induces apoptosis. PubMed.
  • Re-sensitizing CML to Imatinib: Dual Targeting of HDACs and BCR-ABL with Martinost
  • HDAC inhibitors potentiate the activity of the BCR/ABL kinase inhibitor KW-2449 in imatinib-sensitive or -resistant BCR/ABL+ leukemia cells in vitro and in vivo. PubMed - NIH.
  • The Superior Cytotoxicity of Dual Targeting of BCR/ABL and PI3K in K562 Cells: Proposing a Novel Therapeutic Potential for the Tre

Sources

Application Notes & Protocols: Evaluating 2-Aminothiazole Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Oncology Research

The 2-aminothiazole core is a heterocyclic motif that has earned the status of a "privileged structure" in medicinal chemistry and drug discovery.[1][2][3] This versatile scaffold is a fundamental component of numerous biologically active compounds, including several clinically approved drugs such as the potent anticancer agent Dasatinib and the PI3K inhibitor Alpelisib.[4][5][6] Its structural versatility allows for diverse chemical modifications, leading to a vast library of derivatives with a broad spectrum of pharmacological activities.[2][7] In oncology, these derivatives have demonstrated significant potential, exhibiting potent cytotoxic activity against a wide array of human cancer cell lines, including those of the breast, lung, colon, leukemia, and central nervous system.[4][6]

This technical guide provides an in-depth overview of the application of 2-aminothiazole derivatives in cancer cell line studies. We will explore their primary mechanisms of action, present a quantitative analysis of their cytotoxic effects, and provide detailed, field-proven protocols for their systematic evaluation.

Mechanisms of Anticancer Action: A Multi-pronged Attack

The anticancer activity of 2-aminothiazole derivatives is not relegated to a single mechanism but rather involves a multi-pronged attack on cancer cell proliferation and survival. The primary mechanisms elucidated through numerous studies include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[1]

Induction of Apoptosis

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is by triggering apoptosis, or programmed cell death.[1] This is often achieved through the intrinsic (mitochondrial) pathway. Studies have shown that certain derivatives can modulate the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[1] This shift in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. This event initiates a caspase cascade, activating key executioner caspases like caspase-3, which cleave essential cellular substrates such as poly(ADP-ribose) polymerase (PARP), ultimately leading to the systematic dismantling of the cell.[1]

G cluster_0 Cellular Environment cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade 2-AT_Derivative 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) 2-AT_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 2-AT_Derivative->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Permeabilizes Membrane CytC Cytochrome c Release Mitochondrion->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP

Figure 1: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.
Cell Cycle Arrest

In addition to inducing cell death, these compounds can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, most commonly the G2/M or G0/G1 phases.[1] This prevents cells from progressing through the division cycle, ultimately inhibiting tumor growth. For instance, some derivatives have been shown to cause an accumulation of cells in the G0/G1 phase in K562 leukemia cells.[1] This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

Inhibition of Key Signaling Pathways and Kinases

Many 2-aminothiazole derivatives function as potent inhibitors of various protein kinases and signaling pathways that are frequently dysregulated in cancer.[4]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. Several derivatives have been developed to target key components like PI3K and Akt, shutting down these pro-survival signals.[5][8]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow. By inhibiting VEGFR-2, certain derivatives can effectively starve tumors of their blood supply.[5][8]

  • Other Kinase Targets: The 2-aminothiazole scaffold has been successfully used to design inhibitors for a range of other kinases, including Src and Abl kinases (as with Dasatinib), Aurora kinases, and DYRK2, all of which play roles in cancer progression.[4][8]

Quantitative Analysis of In Vitro Cytotoxic Activity

The anti-proliferative efficacy of 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The table below summarizes the cytotoxic activity of selected derivatives across a range of human cancer cell lines.

Compound/DerivativeCancer Cell LineCell Line TypeIC50 ValueReference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27)HeLaCervical Cancer1.6 ± 0.8 µM[4]
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1Pancreatic Cancer43.08 µM[9]
Compound 20 (a 2-aminothiazole sublibrary derivative)H1299Lung Cancer4.89 µM[4]
Compound 20 (a 2-aminothiazole sublibrary derivative)SHG-44Glioma4.03 µM[4]
Compound 82d (a 2-amino-thiazole-5-carboxylic acid phenylamide derivative)K563LeukemiaPotent (vs. Dasatinib)[10]
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a)HCT 116Colorectal Cancer0.72 µM[11]
N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c)AGSGastric Adenocarcinoma4.0 µM[12]
N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c)HT-29Colorectal Adenocarcinoma4.4 µM[12]

Experimental Protocols for In Vitro Evaluation

The systematic evaluation of novel 2-aminothiazole derivatives requires a series of robust and reproducible in vitro assays. The following protocols provide a standard workflow for characterizing the anticancer properties of these compounds.

G cluster_workflow Experimental Workflow start Obtain/Synthesize 2-AT Derivative assay1 Protocol 1: MTT Assay (Cell Viability/IC50) start->assay1 decision Potent Activity? assay1->decision assay2 Protocol 2: Annexin V/PI Assay (Apoptosis Analysis) decision->assay2 Yes assay3 Protocol 3: Cell Cycle Analysis decision->assay3 Yes end Lead Compound Identification decision->end No (Synthesize New Derivatives) analysis Mechanism of Action (Western Blot, Kinase Assays) assay2->analysis assay3->analysis analysis->end

Figure 2: General experimental workflow for the evaluation of 2-aminothiazole derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay is a primary screening tool to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][5] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well flat-bottom plates

  • 2-aminothiazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Causality: The MTT reagent is taken up by living cells and reduced by mitochondrial enzymes.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Purple formazan crystals will become visible in viable cells.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Causality: DMSO is a powerful solvent that dissolves the water-insoluble formazan crystals, creating a colored solution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Cancer cells treated with the 2-aminothiazole derivative (at IC50 concentration)

  • Untreated and vehicle controls

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Methodology:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the compound for a predetermined time (e.g., 24 hours). Harvest both adherent and floating cells.

    • Causality: It is critical to collect floating cells as they are often apoptotic.

  • Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Causality: Incubation in the dark is necessary to prevent photobleaching of the fluorochromes.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately by flow cytometry.

    • Results Interpretation:

      • Annexin V(-) / PI(-): Live cells

      • Annexin V(+) / PI(-): Early apoptotic cells

      • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+): Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method quantifies the DNA content of cells to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.

Materials:

  • Treated and control cancer cells

  • Cold 70% Ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Methodology:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates as described previously. Harvest the cells by trypsinization.

  • Fixation: Centrifuge the cells and resuspend the pellet in 1 mL of cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while gently vortexing.

    • Causality: Cold ethanol fixes the cells and permeabilizes the cell membrane, allowing the PI stain to enter and access the DNA.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Causality: RNase A is crucial for degrading any double-stranded RNA, ensuring that PI only stains DNA, which provides a more accurate measurement of DNA content.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

  • Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle and compare treated samples to controls.

Conclusion and Future Directions

2-aminothiazole derivatives represent a highly promising and versatile class of compounds for the development of novel anticancer therapies.[3][4] Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways underscores their significant therapeutic potential.[1] The experimental protocols outlined in this guide provide a robust framework for the systematic in vitro evaluation of new derivatives, from initial cytotoxicity screening to detailed mechanistic studies. Future research will likely focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, reduce off-target effects, and explore their efficacy in combination therapies and in vivo cancer models.

References

  • Han, S., Qi, C., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. Russian Journal of Organic Chemistry.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. (2024). Source not available.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). ACS Omega. [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. (2024). ResearchGate. [Link]

  • Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. (2021). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Development of 2-aminothiazole core in anticancer therapeutic areas. (n.d.). ResearchGate. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2021). European Journal of Medicinal Chemistry. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (2020). European Journal of Medicinal Chemistry. [Link]

  • Various synthetic routes to the 2-aminothiazole core preparation. (n.d.). ResearchGate. [Link]

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Application Notes and Protocols for In Vitro Screening of 2-Aminothiazole Compounds Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of 2-Aminothiazoles in the Fight Against Tuberculosis

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for novel anti-tubercular agents with new mechanisms of action. The 2-aminothiazole scaffold has emerged as a promising starting point for the development of such agents.[1][2] High-throughput screening efforts have identified 2-aminothiazole derivatives with potent in vitro activity against Mtb.[3][4]

Subsequent structure-activity relationship (SAR) studies have revealed key insights into the pharmacophore of these compounds. Notably, a 2-pyridyl moiety at the C-4 position of the thiazole ring appears crucial for potent anti-tubercular activity, while the N-2 position offers a versatile point for modification to enhance potency and optimize pharmacokinetic properties.[3][4][5] Some optimized 2-aminothiazole analogs have demonstrated impressive minimum inhibitory concentrations (MICs) in the sub-micromolar range.[1][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of 2-aminothiazole compounds against M. tuberculosis. It outlines a strategic workflow, from primary screening to assess initial activity to secondary assays for confirmation and preliminary safety evaluation. The protocols provided are detailed and grounded in established methodologies, ensuring scientific rigor and reproducibility.

Experimental Workflow for Screening 2-Aminothiazole Compounds

A logical and stepwise approach is critical for the efficient evaluation of a library of 2-aminothiazole derivatives. The following workflow is recommended:

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Confirmation cluster_cytotoxicity Preliminary Safety Assessment Primary_Screen Primary Screen: Microplate Alamar Blue Assay (MABA) (MIC Determination) Secondary_Screen Secondary Screen: Luciferase Reporter Phage (LRP) Assay (Confirmation of Activity) Primary_Screen->Secondary_Screen Active Compounds Cytotoxicity_Assay Cytotoxicity Assay: (e.g., MTT, LDH) (Selectivity Index) Secondary_Screen->Cytotoxicity_Assay Confirmed Hits

Caption: A streamlined workflow for the in vitro evaluation of 2-aminothiazole compounds against M. tuberculosis.

Part 1: Primary Screening - Minimum Inhibitory Concentration (MIC) Determination using the Microplate Alamar Blue Assay (MABA)

The MABA is a widely adopted, cost-effective, and reliable colorimetric assay for determining the MIC of compounds against Mtb.[6][7][8] The assay utilizes the redox indicator resazurin (Alamar Blue), which is blue in its oxidized state and is reduced by metabolically active mycobacterial cells to the pink and fluorescent resorufin. A blue color in the presence of a test compound indicates inhibition of bacterial growth.[7]

Protocol: Microplate Alamar Blue Assay (MABA)

Materials:

  • Sterile 96-well flat-bottom plates

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • M. tuberculosis H37Rv culture (or other relevant strains)

  • 2-aminothiazole compounds dissolved in dimethyl sulfoxide (DMSO)

  • Positive control drug (e.g., Isoniazid, Rifampicin)

  • Alamar Blue reagent

  • 10% Tween 80 solution

  • Sterile deionized water

  • Biosafety Cabinet (Class II or III)

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Compound Plates:

    • Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.

    • Add 2 µL of a 100x stock solution of the 2-aminothiazole compounds to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column.

    • Include wells for a positive control drug, a no-drug control (inoculum only), and a sterility control (broth only).

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:20 in supplemented 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well (except the sterility control wells). The final volume in each well will be 200 µL.

    • Seal the plates with a breathable sealant or place them in a humidified container.

    • Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.[7]

    • Re-incubate the plates for 12-24 hours.

    • Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[9]

Data Interpretation
Well Color Interpretation Result
BlueInhibition of M. tuberculosis growthActive
Pink/PurpleM. tuberculosis growthInactive

Part 2: Secondary Screening - Confirmation of Anti-Tubercular Activity using the Luciferase Reporter Phage (LRP) Assay

The LRP assay is a rapid and sensitive method for assessing the viability of M. tuberculosis.[10][11] This assay utilizes a mycobacteriophage engineered to express a luciferase gene. Upon infection of viable mycobacterial cells, the luciferase gene is expressed, and in the presence of its substrate, luciferin, light is produced. A reduction in light output in the presence of a test compound indicates a bactericidal or bacteriostatic effect.

Protocol: Luciferase Reporter Phage (LRP) Assay

Materials:

  • Luciferase reporter phage (e.g., phAE40)

  • M. tuberculosis H37Rv culture

  • Supplemented Middlebrook 7H9 broth

  • 2-aminothiazole compounds

  • Positive control drug

  • Luciferin substrate

  • Luminometer

Procedure:

  • Preparation of Bacterial Culture and Compounds:

    • Prepare a mid-log phase culture of M. tuberculosis H37Rv.

    • In a 96-well plate, serially dilute the 2-aminothiazole compounds in supplemented 7H9 broth.

  • Infection and Incubation:

    • Add the M. tuberculosis suspension to the wells containing the compounds.

    • Incubate for a defined period (e.g., 24-48 hours) at 37°C to allow the compounds to exert their effect.

    • Infect the cultures with the luciferase reporter phage and incubate for a further period (e.g., 4 hours) to allow for phage infection and luciferase expression.

  • Luminometry:

    • Add the luciferin substrate to each well.

    • Measure the light output (Relative Light Units, RLU) using a luminometer.

Data Interpretation

A significant reduction in RLU in the presence of a compound compared to the no-drug control indicates anti-tubercular activity. The percentage of inhibition can be calculated as follows:

% Inhibition = [1 - (RLU of test well / RLU of control well)] x 100

Part 3: Preliminary Safety Assessment - In Vitro Cytotoxicity Assay

It is crucial to assess the cytotoxicity of promising 2-aminothiazole compounds against mammalian cells to determine their selectivity.[12][13][14] A high therapeutic index (the ratio of the cytotoxic concentration to the effective concentration) is a key indicator of a compound's potential for further development.[12] Various assays can be employed, such as the MTT assay (measures metabolic activity) or the LDH assay (measures membrane integrity).[14][15]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom plates

  • 2-aminothiazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-aminothiazole compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compounds.

    • Incubate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization and Reading:

    • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Interpretation

The concentration of the compound that reduces cell viability by 50% (IC50) is determined. The selectivity index (SI) is then calculated:

SI = IC50 (mammalian cells) / MIC (M. tuberculosis)

A higher SI value indicates greater selectivity of the compound for M. tuberculosis over mammalian cells.

Summary of Key Experimental Parameters

Assay Parameter Measured Endpoint Interpretation
MABA Metabolic activity of M. tuberculosisColor change (blue to pink)Lowest concentration with no color change (MIC)
LRP Assay Viability of M. tuberculosisLight output (RLU)Reduction in RLU indicates inhibition
MTT Assay Metabolic activity of mammalian cellsAbsorbanceConcentration causing 50% reduction in viability (IC50)

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro screening of 2-aminothiazole compounds as potential anti-tubercular agents. This systematic approach allows for the identification of potent and selective hits from a compound library. Compounds that demonstrate significant activity against M. tuberculosis and a favorable selectivity index should be prioritized for further investigation, including mechanism of action studies, in vivo efficacy testing in animal models, and further optimization of their drug-like properties. The journey from a promising scaffold to a clinical candidate is long and challenging, but a rigorous and well-designed in vitro screening cascade is the essential first step.

References

  • Al-Sha'er, M. A., et al. (2020). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry, 28(1), 115206. [Link]

  • Ananthan, S., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 21(21), 6545-6554. [Link]

  • Cole, S. T., et al. (1998). Deciphering the biology of Mycobacterium tuberculosis from the complete genome sequence. Nature, 393(6685), 537-544. [Link]

  • Creative Bioarray. (n.d.). Cytotoxicity Assays. [Link]

  • Crouch, S. P., et al. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods, 160(1), 81-88. [Link]

  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362-366. [Link]

  • Jacobs, W. R., Jr., et al. (1993). Rapid assessment of drug susceptibilities of Mycobacterium tuberculosis by means of luciferase reporter phages. Science, 260(5109), 819-822. [Link]

  • Jimenez-Arellanes, A., et al. (2014). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281-292. [Link]

  • NorthEast BioLab. (n.d.). Cytotoxicity Assay: Evaluating Drug Safety and Cell Proliferation. [Link]

  • Slayden, R. A., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]

  • Wilson, M., et al. (1997). Specific Identification of Mycobacterium tuberculosis with the Luciferase Reporter Mycobacteriophage: Use of p-Nitro-α-acetylamino-β-hydroxy propiophenone. Journal of Clinical Microbiology, 35(12), 3230-3234. [Link]

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Synthetic Pathways for 2-Aminothiazole-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive overview of the principal synthetic pathways to access these valuable compounds. We delve into the mechanistic underpinnings of classical methods, such as the Hantzsch thiazole synthesis, and explore modern, enabling technologies like microwave-assisted and one-pot procedures that enhance efficiency and sustainability.[4][5][6] Detailed, field-proven protocols are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to construct 2-aminothiazole libraries for screening and lead optimization.

Introduction: The Significance of the 2-Aminothiazole Core

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a "privileged" structure in drug discovery.[7] When functionalized with an amino group at the 2-position, its pharmacological potential is significantly amplified. This moiety is a key pharmacophore in a number of approved drugs, including the kinase inhibitor Dasatinib (Sprycel®), used in cancer therapy.[8][9] The versatility of the 2-aminothiazole core allows for extensive structural modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[1][10] This document serves as a practical guide to the synthesis of this important class of compounds, emphasizing robust and reproducible methodologies.

Classical Synthetic Strategies: The Hantzsch Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains the most widely utilized method for the construction of the thiazole ring.[11][12] It is a versatile and generally high-yielding reaction.[13]

Mechanism of the Hantzsch Synthesis

The reaction proceeds via the cyclocondensation of an α-haloketone with a thioamide (or thiourea for 2-aminothiazoles).[12][13] The mechanism involves an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[12]

Diagram: Mechanism of the Hantzsch 2-Aminothiazole Synthesis

Hantzsch_Mechanism Mechanism of Hantzsch 2-Aminothiazole Synthesis Thiourea Thiourea Intermediate1 S-Alkylated Intermediate Thiourea->Intermediate1 Nucleophilic Attack (S-alkylation) AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 Dehydration Product 2-Aminothiazole Intermediate3->Product Tautomerization

Caption: General mechanism of the Hantzsch synthesis for 2-aminothiazoles.

Modern Synthetic Approaches and Green Chemistry

While the Hantzsch synthesis is a workhorse, modern chemistry has introduced several improvements to enhance reaction efficiency, reduce environmental impact, and enable high-throughput synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times from hours to minutes and improving yields.[5][14][15] This technique is particularly effective for the synthesis of 2-aminothiazole derivatives, providing a rapid and efficient alternative to conventional heating.[16][17][18]

One-Pot Syntheses

One-pot procedures, where sequential reactions are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of time, resource efficiency, and waste reduction.[4][6] Several one-pot methods for 2-aminothiazole synthesis have been developed, often involving an in situ α-halogenation of a ketone followed by condensation with thiourea.[19]

Solid-Phase Synthesis

For the generation of compound libraries for high-throughput screening, solid-phase synthesis is an invaluable technique.[20] By anchoring one of the reactants to a polymer support, purification is simplified to a washing step, and the process can be automated.[7][21][22] This approach has been successfully applied to the synthesis of 2-aminobenzothiazole libraries.[7][21]

Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis of 2-aminothiazoles. This includes the use of environmentally benign solvents like polyethylene glycol (PEG), catalyst-free conditions, and the development of reusable catalysts.[23][24]

Detailed Experimental Protocols

The following protocols are provided as a starting point for the synthesis of 2-aminothiazole derivatives. As with any chemical reaction, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of a simple 2-aminothiazole derivative using a conventional heating method.[13][25]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

  • Deionized water

  • Round-bottom flask

  • Magnetic stir bar and stir plate with heating

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial or a suitable round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 eq) and thiourea (7.5 mmol, 1.5 eq).[13]

  • Add methanol (5 mL) and a magnetic stir bar.[13]

  • Heat the mixture with stirring on a hot plate to a gentle reflux (around 100°C) for 30 minutes.[13]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[13]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[13]

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.[13]

  • Wash the filter cake with deionized water.[13]

  • Allow the solid to air dry on a watch glass. The product is typically pure enough for characterization without further purification.[13]

Protocol 2: One-Pot Synthesis of 2-Aminothiazole Derivatives

This protocol outlines a one-pot procedure starting from an aromatic ketone.[4]

Materials:

  • Aromatic methyl ketone (e.g., acetophenone)

  • Copper(II) bromide (CuBr₂)

  • Thiourea or N-substituted thiourea

  • Solvent (e.g., ethanol)

  • Round-bottom flask

  • Magnetic stir bar and stir plate with heating

  • Reflux condenser

Procedure:

  • To a solution of the aromatic methyl ketone (1.0 eq) in ethanol, add copper(II) bromide (2.2 eq).

  • Reflux the mixture until the starting ketone is consumed (monitor by TLC). This step forms the α-bromo ketone in situ.

  • Add thiourea or an N-substituted thiourea (1.2 eq) to the reaction mixture.

  • Continue to reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagram: Experimental Workflow for 2-Aminothiazole Synthesis

Workflow cluster_prep Reaction Setup cluster_workup Work-up and Isolation cluster_analysis Analysis reagents Combine α-Haloketone and Thiourea solvent Add Solvent (e.g., Methanol) reagents->solvent heat Heat to Reflux solvent->heat cool Cool to Room Temperature heat->cool neutralize Neutralize with Base cool->neutralize filter Filter Precipitate neutralize->filter dry Dry Product filter->dry characterize Characterization (NMR, MS, etc.) dry->characterize

Caption: A typical experimental workflow for the Hantzsch synthesis.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired scale, available equipment, and the need for structural diversity.

Method Advantages Disadvantages Best Suited For
Classical Hantzsch High yields, well-established, versatile.[13]Requires α-haloketone precursor, can be slow.Bench-scale synthesis of specific targets.
Microwave-Assisted Rapid reaction times, improved yields.[5][14][15]Requires specialized equipment.Rapid optimization and small-scale synthesis.
One-Pot Synthesis Time and resource-efficient, reduced waste.[4][6]May require more optimization to control side reactions.Efficient synthesis of analogs.
Solid-Phase Synthesis Amenable to automation, simplified purification.[7][20][21]Lower loading capacity, requires specialized resins.Library synthesis for high-throughput screening.
Green Chemistry Environmentally friendly, safer reagents.[23][24]May have limited substrate scope or require specific catalysts.Sustainable and large-scale synthesis.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction, side product formation.Increase reaction time or temperature. Check purity of starting materials. Optimize stoichiometry.
Formation of Impurities Unwanted side reactions.Adjust reaction conditions (temperature, solvent, catalyst). Purify intermediates if necessary.
Difficulty in Purification Product and starting materials have similar polarity.Optimize chromatographic conditions. Consider recrystallization from a different solvent system.

Conclusion

The synthesis of 2-aminothiazole-based compounds is a mature field with a rich history, yet it continues to evolve with the advent of new technologies and a growing emphasis on sustainable chemistry. The Hantzsch synthesis remains a powerful and versatile tool, while modern methods offer exciting opportunities for accelerating the drug discovery process. By understanding the principles and protocols outlined in this guide, researchers can confidently and efficiently access a wide array of 2-aminothiazole derivatives for their specific applications.

References

  • Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). HETEROCYCLES, 85(8).

  • Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia. Retrieved from

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica.

  • Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. (2025). Medicinal and Medical Chemistry.

  • Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. (n.d.). Taylor & Francis Online.

  • Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.

  • Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. (2025). Medicinal and Medical Chemistry.

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate.

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health.

  • Common methods for the synthesis of 2-aminothiazole. (n.d.). ResearchGate.

  • Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N. (n.d.). Benchchem.

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). University of Michigan.

  • Cook-Heilbron thiazole synthesis. (n.d.). ResearchGate.

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI.

  • Application Notes and Protocols: Synthesis of 2-Aminothiazoles via Acetyl Isothiocyanate. (n.d.). Benchchem.

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Institutes of Health.

  • Cook–Heilbron Thiazole Synthesis, Chemical Reactions, Assignment Help. (n.d.). ExpertsMind.

  • Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. (2020). Taylor & Francis Online.

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar.

  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology.

  • Various methods for the synthesis of 2-aminothiazoles. (n.d.). ResearchGate.

  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. (n.d.). RJPBCS. 26

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing.

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.

  • In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. (2025). ResearchGate.

  • Solid-Phase Synthesis of 2-Aminobenzothiazole Libraries: Application Notes and Protocols. (n.d.). Benchchem.

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). National Institutes of Health.

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls.

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate.

  • Synthesis process of dasatinib and intermediate thereof. (n.d.). Google Patents.

  • Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing.

  • A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). (2017). viXra.org.

  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. (n.d.). Lab on a Chip (RSC Publishing).

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP.

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube.

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (n.d.). MDPI.

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

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Sources

Application Notes and Protocols for the Solution-Phase Synthesis of 2-Amino-4-phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic structure of paramount importance in medicinal chemistry and drug discovery. Its unique arrangement of nitrogen and sulfur atoms allows for a diverse range of intermolecular interactions, making it a cornerstone in the design of pharmacologically active agents. Derivatives of 2-amino-4-phenylthiazole are found in numerous approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The robust and versatile nature of this scaffold makes the development of efficient and reliable synthetic protocols a critical endeavor for researchers in the pharmaceutical sciences.

This guide provides an in-depth exploration of the solution-phase synthesis of 2-amino-4-phenylthiazole derivatives, focusing on the well-established Hantzsch thiazole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions to achieve high yields and purity.

The Hantzsch Thiazole Synthesis: A Mechanistic Perspective

The most common and reliable method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[1] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2] In the context of our topic, this translates to the reaction between a substituted phenacyl bromide (an α-haloketone) and thiourea.

Understanding the reaction mechanism is fundamental to troubleshooting and optimizing the synthesis. The process can be broken down into the following key steps:

  • Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the phenacyl bromide. This step forms a stable S-alkylated isothiouronium salt intermediate.

  • Cyclization: The terminal amino group of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This results in the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.[3]

  • Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate. This elimination of a water molecule results in the formation of the stable, aromatic 2-amino-4-phenylthiazole ring system.

This mechanistic pathway underscores the importance of the reaction conditions. For instance, the choice of solvent can influence the rate of both the initial nucleophilic attack and the subsequent cyclization and dehydration steps.

General Reaction Scheme

The overall transformation for the synthesis of 2-amino-4-phenylthiazole derivatives via the Hantzsch synthesis can be represented as follows:

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2-amino-4-phenylthiazole, which can be adapted for various substituted derivatives.

Protocol 1: Conventional Reflux Synthesis in Ethanol

This is a classic and widely used method that provides good to excellent yields.

Materials and Reagents:

  • Substituted Phenacyl Bromide (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (5 mL)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and hotplate

  • Crushed ice

  • Buchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask, add the substituted phenacyl bromide (1.0 mmol), thiourea (1.2 mmol), and ethanol (5 mL).

  • Place the flask on a magnetic stirrer hotplate and fit it with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) with continuous stirring.[4]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (e.g., 8:3 v/v).[4] The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the solid product.[4]

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Purify the crude product by recrystallization from hot ethanol to obtain the pure 2-amino-4-phenylthiazole derivative.[4]

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Hantzsch synthesis can be significantly influenced by the choice of solvent, catalyst, and reaction temperature. The following table summarizes the impact of various conditions on the synthesis of 2-amino-4-phenylthiazole derivatives, based on literature data.

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Reference
1EthanolNone78 (Reflux)3.5~85[4]
2EthanolCopper Silicate (10)78 (Reflux)0.594[4]
3WaterNone100 (Reflux)645[5]
4MethanolNone60 (Reflux)455[5]
5Ethanol/Water (1:1)SiW.SiO₂ (15)65287[5]
6PEG-400Cu(II)-Iodine (catalytic)Not specifiedNot specifiedModerate to Good[6]
7Solvent-freeNoneMelting pointSeconds42-93[7]

Analysis of Conditions:

As evidenced by the data, ethanol is a highly effective solvent for this reaction. The use of a catalyst, such as copper silicate, can dramatically reduce the reaction time while improving the yield.[4] While greener solvent systems like water or ethanol/water mixtures are viable, they may require a catalyst to achieve optimal results.[5] Solvent-free conditions offer an eco-friendly and rapid alternative, though yields can be more variable.[7]

Characterization of 2-Amino-4-phenylthiazole

Proper characterization of the synthesized product is essential to confirm its identity and purity. Below are typical spectral data for the parent compound, 2-amino-4-phenylthiazole.

¹H NMR (DMSO-d₆):

  • δ 8.62 (s, 2H, NH₂): A broad singlet corresponding to the two protons of the primary amine group.[8]

  • δ 7.50–8.24 (m, 5H, Ar-H): A multiplet in the aromatic region representing the protons of the phenyl ring.[8]

  • δ 6.7 (s, 1H, thiazole-H): A singlet for the proton at the 5-position of the thiazole ring.[9]

¹³C NMR:

  • The spectrum will show characteristic peaks for the aromatic carbons of the phenyl ring, the carbons of the thiazole ring (with the carbon bearing the amino group appearing at a lower field), and the carbon attached to the phenyl group.

IR (KBr, cm⁻¹):

  • 3420, 3240 (NH₂): Two distinct bands characteristic of the symmetric and asymmetric stretching vibrations of the primary amine.

  • 3170 (C-H, thiazole): Stretching vibration of the C-H bond on the thiazole ring.

  • 3100 (C-H, aromatic): Stretching vibrations of the C-H bonds on the phenyl ring.

  • 1638 (C=C): Aromatic C=C stretching.

  • 1460 (C=N): Stretching vibration of the carbon-nitrogen double bond within the thiazole ring.

Mass Spectrometry (MS):

  • The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₈N₂S, MW: 176.24 g/mol ).[2]

Visualizing the Workflow

A clear and logical workflow is crucial for the successful execution of any synthetic protocol. The following diagrams illustrate the key stages of the synthesis and the underlying reaction mechanism.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Phenacyl Bromide, Thiourea, and Ethanol B Heat to Reflux with Stirring A->B C Monitor by TLC B->C D Cool to Room Temperature C->D E Precipitate in Ice Water D->E F Collect Crude Product by Filtration E->F G Recrystallize from Hot Ethanol F->G H Dry Final Product G->H I Characterize (NMR, IR, MS) H->I

Caption: Experimental workflow for the synthesis of 2-amino-4-phenylthiazole.

Mechanism Start Phenacyl Bromide + Thiourea Step1 Nucleophilic Attack (S on α-C) Start->Step1 Intermediate1 Isothiouronium Salt Step2 Intramolecular Cyclization (N on C=O) Intermediate1->Step2 Intermediate2 Hydroxythiazoline Intermediate Step3 Dehydration (-H₂O) Intermediate2->Step3 End 2-Amino-4-phenylthiazole Step3->End

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion and Further Applications

The solution-phase synthesis of 2-amino-4-phenylthiazole derivatives via the Hantzsch reaction is a robust and highly adaptable method. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can efficiently produce a wide array of these valuable compounds. The synthesized derivatives serve as crucial intermediates for further functionalization, enabling the exploration of new chemical space in the quest for novel therapeutics. The protocols and data presented herein provide a solid foundation for scientists engaged in synthetic and medicinal chemistry to confidently and successfully synthesize these important molecules.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • 2-Amino-4-phenylthiazole. (n.d.). PubChem. Retrieved from [Link]

  • 2-Amino-4-phenylthiazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • A Novel Cu(II)
  • Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation. (2008). Russian Journal of Applied Chemistry, 81(5), 900.
  • 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. (n.d.). ResearchGate. Retrieved from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. (2016). Synthesis, 48(03), 437-440.
  • Dhas, A., Kanagare, A., Kanetkar, M., & Pansare, D. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Letters in Applied NanoBioScience, 12(4), 159.
  • Determination of thioureas by reaction with phenacyl bromide. (1978). Talanta, 25(10), 591.
  • 2-Amino-4-phenylthiazole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2014). Molecules, 19(9), 13584–13601.
  • Synthesis of thiazol-2(3H)-imine using thiourea and phenacyl bromide... (n.d.). ResearchGate. Retrieved from [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles... (2023). RSC Advances, 13(13), 8563-8575.
  • Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. (2024). RSC Advances, 14(28), 20076-20111.
  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. (2018). Molecules, 23(2), 433.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). Frontiers in Chemistry, 11.
  • A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles. (1982). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 445-450.
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Application Notes & Protocols: Combinatorial Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] This heterocyclic scaffold is a key component in several clinically approved drugs, most notably the anticancer agents Dasatinib and Alpelisib, which underscores its therapeutic relevance.[3][4][5] The structural versatility of the 2-aminothiazole core allows for extensive chemical modification at multiple positions, making it an ideal candidate for combinatorial chemistry. By generating large, diverse libraries of these derivatives, researchers can rapidly explore vast chemical space to identify novel lead compounds for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.[4][5][6][7]

This guide provides a detailed overview of the primary combinatorial techniques used to synthesize 2-aminothiazole libraries, offering field-proven insights and step-by-step protocols for both solid-phase and solution-phase methodologies.

Core Chemistry: The Hantzsch Thiazole Synthesis

The foundational reaction for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[8][9] This robust and high-yielding condensation reaction involves the cyclization of an α-haloketone with a thiourea derivative.[8][9][10] The versatility of this reaction is its key strength in a combinatorial context; by varying the substituents on both the thiourea (R¹) and the α-haloketone (R² and R³), three points of diversity can be systematically introduced into the final 2-aminothiazole scaffold.

Solid-Phase Combinatorial Synthesis

Solid-phase organic synthesis (SPOS) offers significant advantages for library construction, primarily the simplification of purification. Intermediates are covalently bound to an insoluble polymer support, allowing excess reagents and soluble byproducts to be removed by simple filtration and washing.[11] This eliminates the need for traditional chromatographic purification at each step, making the process highly amenable to automation.

Causality of Component Selection
  • Polymer Support (Resin): The choice of resin is critical. Polystyrene resins like Merrifield or Wang resins are commonly used due to their chemical stability and good swelling properties in organic solvents. The loading capacity of the resin (mmol/g) dictates the scale of the synthesis.

  • Linker Strategy: The linker connects the nascent molecule to the solid support. A "traceless" linker is often preferred, as it is completely removed from the final product upon cleavage, leaving no residual functionality.[12][13] For 2-aminothiazole synthesis, a common strategy involves anchoring a primary amine to the resin, which is then converted to the required thiourea building block.[14] Photolabile linkers offer an alternative cleavage strategy using light, which can be orthogonal to acid- or base-labile protecting groups.[15]

Workflow for Solid-Phase Synthesis

The general workflow involves immobilizing one of the key building blocks onto the solid support, performing the necessary chemical transformations, and finally cleaving the purified product from the support.

sps_workflow cluster_resin On-Resin Steps Resin 1. Start with Resin (e.g., Wang Resin) Immobilize 2. Immobilize Amine (Building Block A) Resin->Immobilize Thiourea 3. Convert to Thiourea (e.g., using Fmoc-NCS) Immobilize->Thiourea Diversify 4. Hantzsch Cyclization (Add diverse α-Haloketones) Thiourea->Diversify Wash 5. Wash Resin (Remove excess reagents) Diversify->Wash Cleavage 6. Cleavage from Resin (e.g., TFA) Wash->Cleavage Purification 7. Final Purification (Optional) (e.g., SPE) Cleavage->Purification Library 8. Characterize Library Plate (LC-MS, NMR) Purification->Library

Caption: Solid-Phase Synthesis (SPS) Workflow for 2-Aminothiazole Libraries.

Detailed Protocol: Solid-Phase Synthesis of a 4,5-Disubstituted 2-Aminothiazole Library

This protocol is adapted from methodologies described in the literature for generating diverse 2-aminothiazole libraries on a solid support.[12][14]

Materials:

  • Wang Resin (or similar hydroxyl-functionalized resin)

  • 4-Nitrophenyl chloroformate, Diisopropylethylamine (DIPEA) in Dichloromethane (DCM)

  • A library of primary amines (R¹-NH₂) in Dimethylformamide (DMF)

  • Fmoc-isothiocyanate (Fmoc-NCS) in DCM

  • Piperidine in DMF (20% v/v)

  • A library of α-bromo ketones (R², R³) in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Solvents: DCM, DMF, Methanol (MeOH) for washing

Procedure:

  • Resin Activation:

    • Swell Wang resin in DCM for 30 minutes in a reaction vessel.

    • Drain the solvent. Add a solution of 4-nitrophenyl chloroformate (3 eq) and DIPEA (3 eq) in DCM.

    • Agitate at room temperature for 4 hours.

    • Wash the resin thoroughly with DCM (3x), DMF (3x), and MeOH (3x), then dry under vacuum. This creates an activated carbonate linker ready for amine coupling.

  • Immobilization of Building Block A (Amines):

    • Aliquot the activated resin into the wells of a multi-well filter plate.

    • Add a solution of a unique primary amine (R¹-NH₂) (2 eq) in DMF to each well.

    • Agitate at room temperature for 16 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). This step introduces the first point of diversity (R¹).

  • Thiourea Formation:

    • Swell the resin in DCM.

    • Add a solution of Fmoc-NCS (2 eq) in DCM to each well. Agitate for 6 hours.

    • Wash the resin with DCM (3x), DMF (3x), and MeOH (3x).

    • To remove the Fmoc protecting group, add 20% piperidine in DMF and agitate for 30 minutes.

    • Wash thoroughly with DMF (3x), DCM (3x), and MeOH (3x). This unmasks the thiourea functionality required for the Hantzsch reaction.

  • Hantzsch Cyclization (Building Block B):

    • Add a solution of a unique α-bromo ketone (2 eq) in DMF to each well.

    • Heat the reaction block to 60°C and agitate for 12 hours.

    • Cool to room temperature. Wash the resin extensively with DMF (5x), DCM (5x), and MeOH (5x). This step forms the thiazole ring and introduces the second and third points of diversity (R² and R³).

  • Cleavage:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail (TFA/H₂O/TIS) to each well and agitate for 2 hours at room temperature.

    • Collect the filtrate into a 96-well collection plate.

    • Concentrate the solutions in each well using a centrifugal evaporator to yield the crude 2-aminothiazole derivatives.

Solution-Phase Parallel Synthesis

Solution-phase synthesis avoids the use of polymer supports, performing reactions in parallel in the wells of a microtiter plate.[16][17] This approach offers the advantage of faster reaction kinetics and eliminates the time-consuming steps of resin loading and cleavage. However, it places a greater demand on the purification of the final products, as all unreacted starting materials and byproducts remain in solution.

Rationale and Workflow

The primary driver for this method is speed and the direct use of well-established solution-phase reaction conditions. Automation is key to its efficiency, with robotic liquid handlers dispensing reagents and managing reaction workups.[16][17]

solution_phase_workflow DispenseA 1. Dispense Thioureas (A) into 96-well plate DispenseB 2. Dispense α-Haloketones (B) into 96-well plate DispenseA->DispenseB Reaction 3. Hantzsch Reaction (Heating & Stirring) DispenseB->Reaction Workup 4. Automated Work-up (e.g., Liquid-Liquid Extraction) Reaction->Workup Purify 5. High-Throughput Purification (Prep-HPLC or SPE) Workup->Purify Analyze 6. Analysis & Plating (LC-MS, Evaporation) Purify->Analyze

Caption: Solution-Phase Parallel Synthesis Workflow.

Detailed Protocol: Automated Solution-Phase Synthesis

This protocol describes a procedure that can be automated using a liquid handling system for the parallel synthesis of a 2-aminothiazole library.[16][17]

Materials:

  • Stock solutions of diverse thioureas (R¹-substituted) in a suitable solvent (e.g., Methanol, Ethanol).

  • Stock solutions of diverse α-haloketones (R², R³-substituted) in the same solvent.

  • 96-well reaction plates (e.g., polypropylene).

  • Quenching solution (e.g., aqueous sodium bicarbonate).

  • Extraction solvent (e.g., Ethyl Acetate or DCM).

Procedure:

  • Reagent Dispensing:

    • Using an automated liquid handler, dispense 100 µL of a unique thiourea stock solution (0.5 M, 1.2 eq) into each well of a 96-well reaction plate.

    • Dispense 100 µL of a unique α-haloketone stock solution (0.4 M, 1.0 eq) into the corresponding wells.

  • Reaction:

    • Seal the reaction plate.

    • Place the plate on a heating/shaking block and maintain at 65°C for 8-16 hours.[8] The reaction progress can be monitored by taking a small aliquot from a few test wells for LC-MS analysis.

  • Automated Work-up & Extraction:

    • Cool the plate to room temperature.

    • Add 200 µL of aqueous sodium bicarbonate solution to each well to neutralize the HBr byproduct and quench the reaction.

    • Add 400 µL of ethyl acetate to each well.

    • Seal and vigorously shake the plate to perform liquid-liquid extraction.

    • Centrifuge the plate to separate the layers.

    • Carefully transfer the organic (upper) layer to a fresh 96-well collection plate. Repeat the extraction once more.

  • Purification and Isolation:

    • The combined organic extracts are then subjected to high-throughput purification (see Section 5.0).

    • After purification, the solvent is removed using a centrifugal evaporator to yield the final compounds.

Comparison of Synthesis Strategies

The choice between solid-phase and solution-phase synthesis depends on the library's purpose, scale, and available resources.

FeatureSolid-Phase Synthesis (SPS)Solution-Phase Parallel Synthesis (SPPS)
Purification Simplified; intermediates purified by washing.[11]Complex; requires robust post-synthesis purification.[18]
Reaction Monitoring Difficult; requires cleaving a sample for analysis.Straightforward; direct sampling from reaction well.
Reagent Stoichiometry Large excess of reagents can be used to drive reactions.Near-equimolar amounts are preferred to simplify purification.
Speed Slower due to resin handling, washing, and cleavage steps.Generally faster reaction times and fewer steps.[16]
Scalability Easily scalable by using more resin.Limited by the volume of the reaction wells.
Automation Well-suited for full automation.Highly reliant on robotic liquid handlers for efficiency.[17]

High-Throughput Purification and Analysis

Regardless of the synthetic strategy, the purity of the final library is paramount for reliable biological screening.[18][19]

Purification Techniques
TechniquePrincipleAdvantagesDisadvantages
Preparative HPLC-MS Chromatographic separation based on polarity, with mass-directed fraction collection.[19]Highest purity achievable; excellent for complex mixtures.Lower throughput; requires significant solvent and equipment investment.[20]
Solid-Phase Extraction (SPE) Compounds are retained on a solid sorbent and selectively eluted.Faster than HPLC; good for removing class-specific impurities.Lower resolution; may not separate closely related byproducts.
Scavenger Resins Polymer-bound reagents that react with and remove specific excess starting materials or byproducts.Highly specific; simplifies work-up significantly.A specific resin is needed for each type of impurity to be removed.
Library Characterization

Every compound in the final library should be characterized to confirm its identity and assess its purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse of combinatorial chemistry. A rapid gradient LC separation followed by mass spectrometry confirms the molecular weight of the target compound and provides a purity estimate based on the UV chromatogram (e.g., at 214 nm and 254 nm).[21][22]

  • NMR (Nuclear Magnetic Resonance): While not feasible for every well in a large library, ¹H NMR can be performed on a representative subset of compounds to confirm their structural integrity.[22][23]

Protocol: High-Throughput LC-MS Analysis

  • Prepare a daughter plate by diluting a small aliquot from each well of the final library plate into an appropriate solvent (e.g., 50:50 Acetonitrile/Water).

  • Inject 1-5 µL of each sample onto a rapid-gradient C18 HPLC column (e.g., 2.1 x 30 mm).

  • Run a fast gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% formic acid over 2-3 minutes).

  • Monitor the eluent with both a UV detector and a mass spectrometer.

  • Automated software can process the data from each well to report the purity percentage and confirm the expected mass-to-charge ratio (m/z).

Conclusion and Outlook

Combinatorial chemistry provides a powerful engine for the discovery of novel 2-aminothiazole derivatives. Solid-phase synthesis offers a reliable path to high-purity compounds through simplified work-ups, while solution-phase synthesis provides a faster, more direct route that leverages automation. The success of either strategy is critically dependent on robust, high-throughput purification and analytical techniques. By carefully selecting the appropriate synthetic workflow and building blocks, researchers can efficiently generate high-quality libraries of 2-aminothiazoles, accelerating the identification of new therapeutic leads.

References

  • A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Organic Letters - ACS Publications. Available from: [Link]

  • Parallel solution-phase synthesis of a 2-aminothiazole library including fully automated work-up. PubMed. Available from: [Link]

  • Purification of combinatorial libraries. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available from: [Link]

  • Combinatorial Library Approach to Realize 2-Aminothiazole-Based Two-Component Hydrogelator: A Structure–Property Correlation. Crystal Growth & Design - ACS Publications. Available from: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. Available from: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available from: [Link]

  • A Novel Solid-Phase Approach to 2,4-Diaminothiazoles. ACS Publications. Available from: [Link]

  • Discovery of 2Aminothiazole Derivatives as Antitumor Agents. ResearchGate. Available from: [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. Available from: [Link]

  • Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. PubMed. Available from: [Link]

  • Combinatorial chemistry. Wikipedia. Available from: [Link]

  • Techniques for analysis and purification in high-throughput chemistry. ResearchGate. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. Available from: [Link]

  • High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. NIH. Available from: [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH. Available from: [Link]

  • Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. ResearchGate. Available from: [Link]

  • Linkers for solid-phase organic synthesis. ResearchGate. Available from: [Link]

  • Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. Available from: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help ASAP. Available from: [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH. Available from: [Link]

  • Linkers for solid-phase synthesis of small molecules: coupling and cleavage techniques. ElectronicsAndBooks. Available from: [Link]

  • Linkers for Solid‐Phase Organic Synthesis. ResearchGate. Available from: [Link]

  • 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. NIH. Available from: [Link]

  • Synthesis and characterization of biological active heterocycle-2-Aminothiazole. The Pharma Innovation. Available from: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Google Patents.
  • Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv | Cambridge Open Engage. Available from: [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available from: [Link]

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common challenges in the laboratory.

I. Synthesis Overview: The Hantzsch Thiazole Synthesis

The most common and effective method for synthesizing the 2-aminothiazole core of the target molecule is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[2][4] For the synthesis of this compound, a variation of this classic reaction is often employed, which can be broken down into two key stages:

  • Thiazole Ring Formation: This step typically involves the reaction of a β-ketoester with a halogenating agent to form an α-halo-β-ketoester, which then reacts with thiourea in a cyclocondensation reaction to form the 2-amino-4-methylthiazole-5-carboxylate core.

  • Amide Bond Formation: The ester group at the 5-position of the thiazole ring is then converted to a carboxamide through reaction with aniline.

While the Hantzsch synthesis is generally high-yielding, various factors can lead to suboptimal results.[1] This guide will address these potential pitfalls and provide strategies for yield improvement.

Reaction Workflow

Synthesis_Workflow reagents β-Ketoester + Halogenating Agent + Thiourea thiazole_ester 2-Amino-4-methylthiazole- 5-carboxylate reagents->thiazole_ester Hantzsch Thiazole Synthesis final_product 2-Amino-4-methyl-N- phenylthiazole-5-carboxamide thiazole_ester->final_product Amide Bond Formation aniline Aniline aniline->final_product

Caption: General two-stage synthesis of the target compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering diagnostic questions and actionable solutions.

Problem 1: Low Yield in the Thiazole Ring Formation Step

Q: My yield of 2-amino-4-methylthiazole-5-carboxylate is consistently low. What are the likely causes and how can I improve it?

A: Low yields in the initial Hantzsch synthesis step can stem from several factors, ranging from reagent quality to reaction conditions.

Possible Causes and Troubleshooting Steps:
  • Inefficient Halogenation: The in-situ formation of the α-halo-β-ketoester is a critical first step. Incomplete halogenation will leave unreacted starting material and reduce the overall yield.

    • Solution: Ensure your halogenating agent (e.g., N-bromosuccinimide (NBS) or sulfuryl chloride) is fresh and of high purity.[5] Consider portion-wise addition of the halogenating agent to control the reaction temperature and prevent side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.

  • Side Reactions of the α-Halo-β-ketoester: The α-halo-β-ketoester is a reactive intermediate that can undergo self-condensation or other side reactions if not consumed promptly by the thiourea.

    • Solution: A "one-pot" synthesis approach, where the thiourea is added shortly after the halogenation is complete, can minimize the lifetime of the reactive intermediate and improve yields.[5]

  • Suboptimal Reaction Temperature and Time: Thiazole formation requires sufficient energy to overcome the activation barriers of the cyclization and dehydration steps.[6]

    • Solution: Gradually increase the reaction temperature and monitor the progress. For many Hantzsch syntheses, heating in a solvent like ethanol or methanol is effective.[1][7] Prolonging the reaction time may also be beneficial, but be mindful of potential decomposition at elevated temperatures.

  • Incorrect pH: The reaction is sensitive to pH. Highly acidic or basic conditions can lead to unwanted side reactions.

    • Solution: The reaction is often carried out under neutral or slightly acidic conditions.[8] The addition of a mild base, such as sodium carbonate, can be beneficial in some cases to neutralize the hydrogen halide formed during the reaction.[9]

Troubleshooting Workflow: Low Yield in Thiazole Formation

Troubleshooting_Thiazole start Low Yield of Thiazole Ester check_halogenation Verify Halogenation Efficiency (TLC/LC-MS) start->check_halogenation optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_halogenation->optimize_conditions Incomplete Halogenation one_pot Implement 'One-Pot' Procedure check_halogenation->one_pot Halogenation Complete improved_yield Improved Yield optimize_conditions->improved_yield check_ph Adjust pH one_pot->check_ph check_ph->improved_yield

Caption: Decision tree for troubleshooting low yield in the thiazole ester synthesis.

Problem 2: Difficulties in the Amide Bond Formation Step

Q: I am struggling to convert the thiazole ester to the desired N-phenylcarboxamide. What methods can I use to improve the efficiency of this step?

A: The formation of an amide bond between the relatively unreactive aniline and the thiazole carboxylate can be challenging.

Possible Causes and Troubleshooting Steps:
  • Low Reactivity of the Ester: The ethyl or methyl ester at the 5-position of the thiazole may not be sufficiently reactive for direct amidation with aniline, especially if the aniline is sterically hindered.

    • Solution 1: Saponification and Activation: A common strategy is to first hydrolyze the ester to the corresponding carboxylic acid using a base like sodium hydroxide. The resulting carboxylic acid can then be activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) before reacting with aniline.[10][11]

    • Solution 2: Direct Aminolysis under Forcing Conditions: While less common, direct reaction of the ester with aniline at high temperatures, sometimes in the presence of a catalyst, can be attempted. However, this may lead to decomposition.

  • Steric Hindrance: If the aniline derivative is sterically hindered, the nucleophilic attack on the activated carboxylic acid can be slow.

    • Solution: Employ more potent coupling agents or consider using a less hindered aniline if the structure-activity relationship of your target allows.

  • Side Reactions during Activation: The activated carboxylic acid intermediate can be unstable and may undergo side reactions if not promptly reacted with the aniline.

    • Solution: Add the aniline to the reaction mixture shortly after the addition of the coupling agent. Maintaining a low temperature during the activation step can also minimize side reactions.

Data Summary: Amide Coupling Reagents
Coupling ReagentAdvantagesDisadvantages
DCC Inexpensive, effectiveProduces insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove.
EDC Water-soluble, DCU byproduct is also water-soluble, simplifying purification.More expensive than DCC.
HATU/HBTU High coupling efficiency, even with sterically hindered amines.Expensive, can cause racemization in chiral substrates.
Problem 3: Product Purification Challenges

Q: My final product is impure, and I am having difficulty purifying it. What are some effective purification strategies?

A: The purification of this compound can be complicated by the presence of unreacted starting materials, byproducts from side reactions, and residual coupling agents.

Purification Strategies:
  • Crystallization: This is often the most effective method for obtaining highly pure material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that favor the crystallization of your product while leaving impurities in the mother liquor.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective for separating the product from less polar impurities.

  • Acid-Base Extraction: The basic amino group on the thiazole ring can be protonated with a dilute acid (e.g., 1M HCl), allowing the product to be extracted into the aqueous phase. This can be an effective way to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take during this synthesis?

A1: Always work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like halogenating agents and acyl chlorides. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be particularly cautious when working with N-bromosuccinimide (NBS) as it is a lachrymator.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., N-H, C=O).

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final compound.[12]

Q3: Can I use a different thioamide instead of thiourea?

A3: Yes, other thioamides can be used in the Hantzsch synthesis to generate different substituents at the 2-position of the thiazole ring.[2] However, for the synthesis of a 2-aminothiazole, thiourea is the most direct and commonly used reagent.[7]

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: There is growing interest in developing greener synthetic methods. Some strategies include:

  • Solvent-free reactions: In some cases, the Hantzsch synthesis can be performed under solvent-free conditions, reducing waste.[13]

  • Use of greener solvents: Replacing hazardous solvents with more environmentally benign alternatives is an active area of research.

  • Catalytic methods: The development of catalytic versions of the Hantzsch synthesis could reduce the amount of reagents required.

IV. Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is adapted from a general procedure for the synthesis of similar compounds.[5][9]

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent (e.g., ethanol or a mixture of tetrahydrofuran and water), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the consumption of the starting material by TLC.

  • Once the bromination is complete, add thiourea (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) for 4-6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Amide Bond Formation via Carboxylic Acid Activation
  • Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.5 eq) and heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with 1M HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain 2-amino-4-methylthiazole-5-carboxylic acid.

  • Suspend the carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a coupling agent such as EDC (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add aniline (1.1 eq) to the reaction mixture and stir at room temperature overnight.

  • Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

V. References

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • YouTube. Synthesis of thiazoles. (2019-01-19). Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. Available from: [Link]

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available from: [Link]

  • ResearchGate. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Available from: [Link]

  • Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Available from:

  • National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

  • Phys.org. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023-02-16). Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for amide bond formation. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • ResearchGate. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. (2018-10-18). Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. (2020-11-05). Available from: [Link]

  • Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). Available from: [Link]

  • Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. (2020-12-06). Available from: [Link]

  • SpringerLink. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical matrices and its application in drug discovery and development. Available from: [Link]

  • PLOS One. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Available from: [Link]

  • National Institutes of Health. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Available from: [Link]

  • Malaysian Journal of Chemistry. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25). Available from: [Link]

  • Google Patents. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Available from:

  • ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues of 2-Amino-4-phenylthiazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-amino-4-phenylthiazole carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction: Understanding the Challenge

The 2-amino-4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3][4][5] However, the inherent aromaticity and crystalline nature of these molecules, often coupled with a carboxamide functional group, can lead to poor aqueous solubility. This presents a significant hurdle in various stages of research and development, from initial biological screening to preclinical formulation. This guide will help you understand the root causes of these solubility issues and provide a systematic approach to overcoming them.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are my 2-amino-4-phenylthiazole carboxamide derivatives poorly soluble in aqueous solutions?

A1: Several physicochemical properties contribute to the low aqueous solubility of these derivatives:

  • Crystalline Structure: The planar nature of the thiazole and phenyl rings promotes efficient crystal lattice packing, making it difficult for water molecules to solvate the compound.[6][7][8] The energy required to break these crystal lattice interactions is often high.

  • Hydrophobicity: The phenyl group and the thiazole ring itself contribute to the hydrophobic character of the molecule, leading to unfavorable interactions with polar water molecules.

  • Hydrogen Bonding: While the amino and carboxamide groups can participate in hydrogen bonding, strong intermolecular hydrogen bonds within the crystal lattice can dominate, further reducing solubility.[9]

Q2: I'm observing precipitation of my compound during my in vitro assay. What are the likely causes?

A2: Precipitation during an in vitro assay is a common manifestation of poor solubility and can be triggered by several factors:

  • Solvent Shift: Often, compounds are dissolved in a water-miscible organic solvent like DMSO for stock solutions. When this stock is diluted into an aqueous assay buffer, the percentage of the organic solvent decreases dramatically, causing the compound to crash out of solution.

  • pH Effects: The 2-aminothiazole moiety is basic and can be protonated at acidic pH, which may increase solubility.[10] If your assay buffer has a pH that favors the neutral, less soluble form of the compound, precipitation can occur.

  • Compound Concentration: The concentration of your compound in the assay may exceed its thermodynamic solubility limit in the final assay medium.

Q3: Can the solid form of my compound affect its solubility?

A3: Absolutely. The solid-state properties of your compound play a critical role in its solubility.[6][11]

  • Polymorphism: The compound may exist in different crystalline forms called polymorphs, each having a unique crystal lattice arrangement and, consequently, different physical properties, including solubility and dissolution rate.[6][8][11] Metastable polymorphs are generally more soluble than their stable counterparts.[11]

  • Amorphous vs. Crystalline: An amorphous form of a drug lacks a long-range ordered crystal lattice and is typically more soluble than its crystalline counterpart due to its higher energy state.[12][13][14]

Part 2: Troubleshooting Guides

Guide 1: Initial Solubility Screening and Solvent Selection

Objective: To systematically identify a suitable solvent system for your compound for initial experiments.

Workflow Diagram:

Caption: Initial solubility screening workflow.

Step-by-Step Protocol:

  • Visual Solubility Assessment:

    • Start with a small, known amount of your compound (e.g., 1 mg) in a clear vial.

    • Add a measured volume of the test solvent (e.g., 100 µL) to achieve a high concentration (e.g., 10 mg/mL).

    • Vortex or sonicate the mixture for a set period (e.g., 5-10 minutes).

    • Visually inspect for any undissolved solid particles against a dark background.

  • Test Solvents:

    • Aqueous Buffers: Test solubility in buffers at different pH values (e.g., pH 2, 5, 7.4, 9) to assess pH-dependent solubility.[15][16] The 2-aminothiazole group's basicity suggests that solubility might increase at lower pH due to protonation.[10]

    • Organic Solvents: Common choices include DMSO, ethanol, methanol, and N,N-dimethylformamide (DMF).

    • Co-solvents: Prepare mixtures of water or buffer with water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG).[17][18][19][20][21][22] Start with a high percentage of the organic co-solvent and titrate downwards.

  • Quantitative Assessment (Optional but Recommended):

    • If visual assessment is inconclusive, perform a shake-flask solubility study.

    • Equilibrate an excess amount of the compound in the chosen solvent for 24-48 hours.

    • Filter or centrifuge the suspension to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Table 1: Common Solvents and Their Properties

SolventPolarityUse CaseConsiderations
Water/BuffersHighIdeal for biological assaysOften poor solubility for this compound class
DMSOHighStock solutionsCan be toxic to cells at higher concentrations
EthanolMediumCo-solvent, some stock solutionsCan precipitate proteins in some assays
PEG 400MediumCo-solvent for in vivo studiesViscous, generally well-tolerated
Propylene GlycolMediumCo-solvent for various formulationsGenerally recognized as safe (GRAS)
Guide 2: Addressing Precipitation in Aqueous Buffers

Objective: To prevent your compound from precipitating when diluted from an organic stock solution into an aqueous medium.

Troubleshooting Flowchart:

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminothiazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, you will find practical, field-proven insights to troubleshoot common issues and optimize your reaction conditions for higher yields and purity. The 2-aminothiazole core is a valuable scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3] Mastering its synthesis is a key step in the development of novel therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazoles?

The most widely employed and robust method is the Hantzsch thiazole synthesis.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide, most commonly thiourea, to form the 2-aminothiazole ring.[1][4][6] It is a versatile and generally high-yielding reaction.[7]

Q2: What is the underlying mechanism of the Hantzsch synthesis?

The reaction proceeds through a multistep pathway. It begins with a nucleophilic attack (SN2 reaction) of the sulfur atom from the thioamide on the α-carbon of the haloketone.[6][7] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.[6][7][8]

Q3: How can I improve the yield and purity of my 2-aminothiazole product?

Optimizing several key parameters is crucial. These include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of your reactants.[9] For instance, screening different solvents like ethanol, methanol, or even aqueous mixtures can significantly impact the outcome.[9][10] Additionally, employing microwave-assisted synthesis has been shown to reduce reaction times and improve yields.[9][11]

Q4: Are there more environmentally friendly ("greener") approaches to this synthesis?

Absolutely. Significant efforts have been made to develop more sustainable methods. These include using water as a solvent, employing reusable solid-supported catalysts, and utilizing solvent-free reaction conditions, often with microwave irradiation.[9][12][13] One-pot syntheses that avoid the isolation of intermediates also contribute to a greener process.[14][15]

Q5: My α-haloketone is unstable. Are there alternative starting materials?

Yes, in-situ generation of the α-haloketone is a common and effective strategy. This can be achieved by reacting an active methylene ketone with a halogenating agent like N-bromosuccinimide (NBS), iodine, or trichloroisocyanuric acid (TCCA) directly in the reaction mixture.[14][16] This avoids the need to handle potentially lachrymatory and unstable α-haloketones.

Troubleshooting Guide: A Deeper Dive into Experimental Challenges

This section addresses specific problems you might encounter during the synthesis of 2-aminothiazoles and provides a systematic approach to resolving them.

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations in synthesis. The following workflow can help you diagnose and solve the issue.

Low_Yield_Troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK success Yield Improved check_reagents->success Impure Reagents or Incorrect Ratio Found & Corrected optimize_solvent Screen Solvents check_conditions->optimize_solvent Conditions Seem Correct optimize_temp Optimize Temperature optimize_solvent->optimize_temp No Improvement optimize_solvent->success Optimal Solvent Found add_catalyst Introduce a Catalyst optimize_temp->add_catalyst Still Low Yield optimize_temp->success Optimal Temperature Found purification Re-evaluate Purification add_catalyst->purification Minor Improvement add_catalyst->success Catalyst Effective purification->success Purification Loss Minimized

Caption: Troubleshooting workflow for low reaction yield.

  • Possible Cause & Suggested Solutions:

    • Poor Reagent Quality: Ensure the purity of your α-haloketone and thiourea. α-Haloketones can degrade over time, and impurities in thiourea can inhibit the reaction.

    • Incorrect Stoichiometry: While a 1:1 molar ratio is often used, a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion.[7]

    • Suboptimal Solvent: The polarity of the solvent is critical. Ethanol and methanol are common choices.[6][7] However, for some substrates, a mixture of ethanol and water can be beneficial.[10]

    • Inappropriate Temperature: Many Hantzsch syntheses are run at reflux.[17] If you are getting low yields at room temperature, gradually increasing the heat may be necessary. Conversely, if you are seeing decomposition, lowering the temperature is advised. Microwave heating can offer precise temperature control and often leads to higher yields in shorter times.[11]

    • Lack of Catalyst: While the reaction can proceed without a catalyst, acidic or basic catalysts can sometimes accelerate the reaction.[9] In some cases, phase-transfer catalysts have also been shown to be effective.[9]

Issue 2: Formation of Multiple Products or Significant Impurities

The appearance of unexpected spots on your TLC plate indicates side reactions are occurring.

  • Possible Cause & Suggested Solutions:

    • Reaction Time: Over-refluxing can lead to the decomposition of the product or starting materials. Monitor the reaction progress by TLC to determine the optimal reaction time.

    • Temperature Too High: Excessive heat can promote side reactions. Try running the reaction at a lower temperature for a longer period.

    • Self-condensation of α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation. Maintaining a neutral or slightly acidic pH can sometimes mitigate this.

    • Formation of Byproducts: Depending on the substrates, various side products can form. Careful purification by column chromatography or recrystallization is essential.

Issue 3: Difficulty with Product Isolation and Purification

Sometimes the challenge lies not in the reaction itself, but in isolating the desired product.

  • Possible Cause & Suggested Solutions:

    • Product Solubility: If your product is soluble in the reaction solvent, you will need to remove the solvent under reduced pressure and then attempt purification. If the product is a salt (e.g., a hydrohalide salt), neutralization with a base like sodium carbonate or sodium bicarbonate is often required to precipitate the free base, which is typically less soluble in aqueous media.[7][8]

    • Persistent Impurities: If impurities co-elute with your product during column chromatography, try a different solvent system or consider recrystallization from a suitable solvent. Washing the crude product with a solvent in which the impurities are soluble but the product is not can also be effective.

    • Purification of 2-aminothiazole itself: For the parent 2-aminothiazole, a method involving reaction with sulfur dioxide to form a less soluble bisulfite adduct has been reported, which can then be filtered and reconverted to the pure amine.[18]

Experimental Protocols

Here are detailed, step-by-step methodologies for common 2-aminothiazole synthesis procedures.

Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a reliable method for synthesizing a simple 2-aminothiazole derivative.[7]

  • Reagent Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Reaction Setup: Add 5 mL of methanol and a magnetic stir bar to the vial.

  • Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.

  • Cooling: Remove the vial from the heat and allow it to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This neutralizes the hydrobromide salt of the product, causing it to precipitate.[7][8]

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing and Drying: Wash the filter cake with water and allow the collected solid to air dry.

Protocol 2: One-Pot Synthesis Using an In-Situ Halogenation Strategy

This method is advantageous as it avoids the handling of lachrymatory α-haloketones.[14]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetophenone (1.5 mmol) and thiourea (1.5 mmol) in 3 mL of ethanol.

  • Halogenation: Add trichloroisocyanuric acid (TCCA) (0.5 mmol) to the mixture.

  • Catalysis (if applicable): Add the desired catalyst (e.g., a magnetically recoverable nanocatalyst).[14]

  • Heating: Stir the reaction mixture at 80°C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture. If a magnetic catalyst was used, it can be removed with an external magnet.

  • Neutralization and Isolation: Add a 10% sodium bicarbonate solution to neutralize the reaction mixture. The product may precipitate or can be extracted with a suitable organic solvent.

Data Presentation: The Impact of Reaction Parameters

The following table summarizes how different reaction conditions can influence the yield of 2-aminothiazole derivatives, based on literature data.

EntryReactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1AcetophenoneThioureaNoneEthanolReflux--[16]
2AcetophenoneThioureaNEt₃EthanolReflux-High[16]
3KetoneThioureaIodineSolvent-free--85[19]
4α-haloketoneThioureaSiW.SiO₂Ethanol/Water652-3.5Good to Excellent[10][15]
5Ethanone deriv.ThioureaNone (Microwave)Methanol900.595[11]

Visualizing the Chemistry

Diagrams can aid in understanding the complex relationships in chemical synthesis.

Hantzsch_Mechanism cluster_reactants Reactants alpha_haloketone α-Haloketone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Aminothiazole. (n.d.). Wikipedia. Retrieved from [Link]

  • synthesis of thiazoles. (2019). YouTube. Retrieved from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. Retrieved from [Link]

  • Purification of 2-aminothiazole. (1949). Google Patents.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Retrieved from [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing. Retrieved from [Link]

  • Synthesis of 2-aminothiazole derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Process of producing 2-aminothiazole. (n.d.). Google Patents.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. (n.d.). Lab on a Chip (RSC Publishing). Retrieved from [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing. Retrieved from [Link]

  • A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. (n.d.). E-Journal of Chemistry. Retrieved from [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). NIH. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). NIH. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (2020). RSC Publishing. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Aminothiazole-5-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-aminothiazole-5-carboxamides. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this critical chemical scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate potential side reactions and optimize your synthetic outcomes.

Introduction to the Synthesis and its Challenges

The 2-aminothiazole-5-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its synthesis, most commonly approached via variations of the Hantzsch thiazole synthesis, involves the condensation of an α-halocarbonyl compound (or its precursor) with thiourea. While effective, this pathway and its modern iterations are not without their complexities. Researchers often encounter a variety of side reactions that can significantly lower yields, complicate purification, and compromise the integrity of the final product. This guide is structured to provide clear, actionable solutions to these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 2-aminothiazole-5-carboxamides?

A1: The primary side reactions are largely dependent on the specific synthetic route employed, but common issues include:

  • Over-bromination: When using brominating agents like N-bromosuccinimide (NBS) to form the α-bromo intermediate, di- or even tri-bromination of the starting material can occur.[1]

  • N-Bromination and Phenyl Ring Bromination: In addition to the desired α-bromination of the carbonyl compound, competitive electrophilic bromination can occur on the amide nitrogen or an activated aromatic ring of the substrate.[2]

  • Reaction at the Exocyclic Amino Group: The 2-amino group of the thiazole ring is nucleophilic and can undergo undesired reactions, such as acylation or reaction with other electrophiles present in the mixture.[1]

  • Thiourea Decomposition and Side Reactions: Thiourea can be unstable under certain pH and oxidative conditions, leading to the formation of byproducts like formamidine disulfide, especially in acidic media with oxidizing agents.[3][4][5]

  • Dimerization/Polymerization: Precursors or the final 2-aminothiazole product can be susceptible to polymerization under certain conditions.

  • Formation of Isomeric Byproducts: Depending on the substitution pattern of the reactants, the formation of regioisomers is a possibility.

  • Challenges with Sterically Hindered Anilines: The use of sterically hindered anilines in the formation of the carboxamide can lead to low yields and incomplete reactions due to steric hindrance.[2]

Q2: How can I prevent over-bromination when using N-bromosuccinimide (NBS)?

A2: Over-bromination is a common issue due to the reactivity of the intermediates. To achieve selective mono-bromination, consider the following strategies:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of your substrate to NBS.

  • Low Temperature: Perform the bromination at reduced temperatures (e.g., 0 °C to -10 °C) to decrease the rate of the second bromination.[1]

  • Slow Addition: Add the NBS solution dropwise to the reaction mixture to maintain a low concentration of the brominating agent at any given time.

  • Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Q3: My yields are consistently low when using a sterically hindered aniline. What can I do to improve this?

A3: Steric hindrance around the aniline nitrogen can significantly impede the amide bond formation.[2] Here are some approaches to overcome this:

  • Alternative Coupling Reagents: If you are forming the amide bond from a carboxylic acid precursor, use more powerful coupling reagents that are less sensitive to steric hindrance, such as HATU or COMU, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Use a high-boiling point solvent like DMF or DMA.

  • Microwave Synthesis: Microwave-assisted synthesis can often drive sterically hindered reactions to completion in shorter time frames.

  • Change in Synthetic Strategy: Consider a convergent synthetic approach where the thiazole ring is formed from a pre-formed β-ethoxyacrylamide intermediate. This has been shown to be effective for large-scale synthesis, even with hindered anilines.[2]

Q4: I am observing an unexpected byproduct that seems to have incorporated two thiazole units. What could this be?

A4: The formation of dimeric species such as dithiazolylamines can occur under certain conditions. This is often a result of a side reaction where a second molecule of a 2-aminothiazole derivative reacts with an activated intermediate. To minimize this, ensure that the stoichiometry of your reactants is carefully controlled and consider using a more dilute reaction mixture.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 2-aminothiazole-5-carboxamides.

Problem Potential Cause(s) Recommended Solutions
Low or No Product Formation 1. Inactive reagents (e.g., old thiourea, decomposed NBS).2. Incorrect reaction temperature or time.3. Inefficient formation of the α-halo intermediate.4. Steric hindrance from bulky substituents.[2]1. Use fresh, high-purity reagents. Recrystallize NBS if necessary.2. Optimize reaction temperature and time based on literature precedents for similar substrates.3. Confirm the formation of the α-halo intermediate by TLC or LC-MS before proceeding with the cyclization.4. For sterically hindered substrates, consider more forcing conditions (higher temperature, microwave irradiation) or a different synthetic route.
Multiple Spots on TLC, Difficult Purification 1. Over-bromination leading to a mixture of mono- and di-halogenated products.[1]2. Formation of isomeric products.3. Decomposition of starting material or product under reaction or workup conditions.1. Implement strategies to control bromination as described in the FAQ section.2. Carefully analyze the structure of your starting materials to anticipate potential regioisomers. Purification by column chromatography or preparative HPLC may be necessary.3. Use milder reaction conditions and ensure the workup is not overly acidic or basic.
Product is Contaminated with a Phenyl-Brominated Byproduct 1. The aromatic ring of your substrate is highly activated towards electrophilic substitution.2. Reaction conditions are too harsh (e.g., high temperature, excess NBS).1. If possible, use a substrate with a less activated aromatic ring.2. Perform the bromination at a lower temperature and with careful control of NBS stoichiometry.[2]
Formation of an N-Acyl or N-Alkylated Side Product 1. The 2-amino group of the thiazole is reacting with an electrophile in the reaction mixture.1. Protect the 2-amino group with a suitable protecting group, such as a Boc group, which can be removed later in the synthetic sequence.[1][2]

Visualizing the Reaction and Side Reactions

To better understand the synthetic process and the origin of potential side products, the following diagrams illustrate the key reaction pathway and a common side reaction.

Synthesis_Pathway cluster_0 Step 1: α-Bromination cluster_1 Step 2: Thiazole Formation beta_ethoxyacrylamide β-Ethoxyacrylamide Derivative alpha_bromo α-Bromo Intermediate beta_ethoxyacrylamide->alpha_bromo Dioxane/Water NBS NBS NBS->alpha_bromo aminothiazole 2-Aminothiazole-5-carboxamide alpha_bromo->aminothiazole Heat thiourea Thiourea thiourea->aminothiazole

Caption: General synthetic pathway for 2-aminothiazole-5-carboxamides.

Side_Reaction beta_ethoxyacrylamide β-Ethoxyacrylamide Derivative over_bromination Di-bromo Byproduct beta_ethoxyacrylamide->over_bromination High Temp. phenyl_bromination Phenyl-brominated Byproduct beta_ethoxyacrylamide->phenyl_bromination Activated Ring NBS NBS (Excess) NBS->over_bromination NBS->phenyl_bromination

Caption: Common bromination side reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide [2]

This protocol is adapted from a highly efficient method suitable for large-scale synthesis.

Step 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

  • To a cold (0-5 °C) stirring solution of 2-chloro-6-methylaniline (1.0 eq) and pyridine (1.5 eq) in tetrahydrofuran (THF), slowly add 3-ethoxyacryloyl chloride (1.5 eq) while maintaining the temperature.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture to 0-10 °C and add 1N hydrochloric acid.

  • Dilute with water and concentrate under vacuum to a thick slurry.

  • Dilute the slurry with toluene and stir for 15 minutes at room temperature, then 1 hour at 0 °C.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield the product.

Step 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • To a stirring solution of the (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) in a mixture of dioxane and water, add N-bromosuccinimide (NBS) (1.05 eq) in portions at room temperature.

  • Stir the mixture for 2 hours.

  • Add thiourea (1.2 eq) and heat the mixture to 85-90 °C for 2 hours.

  • Cool the resulting solution to room temperature and add concentrated ammonium hydroxide dropwise.

  • Concentrate the slurry under vacuum to about half its volume and cool to 0-5 °C.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.

Protocol 2: Boc-Protection of the 2-Amino Group [1][2]

This protocol can be used to prevent side reactions at the 2-amino position.

  • To a solution of the 2-aminothiazole derivative (1.0 eq) in a suitable solvent (e.g., THF or dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-Boc protected product.

References

  • Chen, Y. et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

  • Pessanha, D. et al. (2022). Optimization of Gold Dissolution Parameters in Acidified Thiourea Leaching Solution with Hydrogen Peroxide as an Oxidant: Implications of Roasting Pretreatment Technology. Minerals, 12(9), 1169. [Link]

  • Arifoglu, M. et al. (1992). Reaction of Thiourea with Hydrogen Peroxide: C NMR Studies of an Oxidative/Reductive Bleaching Process. Textile Research Journal, 62(2), 94-100. [Link]

  • Sinhon Chemical Technology Co., Ltd. (2024). Is thiourea acidic or basic or neutral?. [Link]

  • 911Metallurgist. (2017). Thiourea. [Link]

  • Sahu, S. et al. (2011). Oxidation of Thiourea and Substituted Thioureas. Journal of Sulfur Chemistry, 32(4), 377-404. [Link]

  • Tan, K. L. et al. (2018). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole. AIP Conference Proceedings, 2045(1), 020038. [Link]

  • El-Sayed, M. A. A. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Green, K. et al. (2017). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 22(9), 1438. [Link]

Sources

Technical Support Center: Stability Studies of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide. This guide is designed to provide in-depth technical assistance and troubleshooting for your stability studies. Recognizing the unique challenges this molecule may present, this resource is structured to address specific issues you may encounter during experimental work.

Introduction to Stability Studies

Stability testing is a critical component in the development of any new drug substance, providing evidence on how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] For this compound, a molecule with a potentially labile aminothiazole core and an amide linkage, a thorough understanding of its stability profile is paramount for ensuring safety, efficacy, and defining appropriate storage conditions and shelf-life.[2]

Forced degradation, or stress testing, is an essential part of this process. It helps to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[3][4]

Frequently Asked Questions (FAQs)

Here we address some of the common questions and challenges that may arise during the stability assessment of this compound.

Q1: My compound is showing significant degradation under accelerated stability conditions (e.g., 40°C/75% RH). What are the likely degradation pathways?

A1: Given the structure of this compound, two primary sites are susceptible to degradation: the amide bond and the aminothiazole ring.

  • Hydrolysis: The N-phenyl carboxamide linkage is susceptible to hydrolysis, which can be accelerated by elevated temperature and humidity. This would lead to the formation of 2-amino-4-methylthiazole-5-carboxylic acid and aniline. Acidic or basic conditions would catalyze this process.

  • Oxidative Degradation: The thiazole ring, particularly the sulfur atom, can be prone to oxidation.[5] This can lead to the formation of sulfoxides or sulfones, or even ring-opening products. The presence of trace metals or peroxides in excipients can initiate or catalyze these oxidative processes.

  • Photodegradation: Aminothiazoles have been shown to degrade under UV light.[1][6] The degradation pathway can be complex, potentially involving ring opening or other rearrangements.[2][7]

Q2: I am developing a stability-indicating HPLC method. What are the key considerations for method development?

A2: A robust stability-indicating HPLC method must be able to separate the parent compound from all potential degradation products.

  • Column Selection: A C18 column is a good starting point for reversed-phase chromatography of this moderately polar compound.

  • Mobile Phase: A gradient elution is often necessary to resolve the parent drug from a range of degradation products with varying polarities. A common mobile phase combination is acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate buffer). The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the parent compound and its degradants.

  • Detection: A photodiode array (PDA) detector is highly recommended. It allows for the monitoring of multiple wavelengths simultaneously and can provide UV spectra of the peaks, which is invaluable for peak purity assessment and for identifying co-eluting peaks.

  • Forced Degradation Samples: The method development should be performed using samples from forced degradation studies to ensure that all significant degradants are separated.

Q3: My photostability studies are showing inconsistent results. What could be the cause?

A3: Inconsistent photostability results can stem from several factors:

  • Light Source and Intensity: Ensure that the light source and intensity are consistent across all experiments as specified in ICH guideline Q1B.

  • Sample Presentation: The physical form of the sample (solid vs. solution), the solvent used, and the container can all influence photostability. For instance, degradation may be more rapid in solution than in the solid state.

  • Secondary Degradation: The initial photoproducts may themselves be light-sensitive and degrade further, leading to a complex mixture of compounds that can vary with the duration of light exposure.

Q4: I am observing a new peak in my chromatogram during stability testing, but I am unsure of its origin. How can I identify it?

A4: The identification of unknown degradation products is a multi-step process:

  • Mass Spectrometry (MS): LC-MS is the most powerful tool for this purpose. It provides the molecular weight of the unknown peak, which can give immediate clues about its structure (e.g., addition of an oxygen atom in oxidation, or cleavage of the amide bond in hydrolysis).

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) of the unknown peak can provide structural information by revealing how the molecule breaks apart.

  • High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the degradant.

  • Forced Degradation Insights: Comparing the unknown peak to those generated under specific stress conditions (acid, base, peroxide, light) can help to deduce its formation pathway and likely structure.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Peak Shape in HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanol interactions).- pH of the mobile phase is close to the pKa of the analyte.- Column overload.- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (0.1%).- Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.- Reduce the injection volume or sample concentration.
Peak Fronting - Column overload.- Poor sample solubility in the mobile phase.- Dilute the sample.- Ensure the sample is fully dissolved in a solvent that is weaker than or the same as the initial mobile phase.
Split Peaks - Clogged frit or void in the column.- Sample solvent is much stronger than the mobile phase.- Reverse flush the column (if permitted by the manufacturer). If the problem persists, replace the column.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Broad Peaks - Low column efficiency.- High dead volume in the HPLC system.- Slow gradient or isocratic hold is too long.- Check the column performance with a standard.- Ensure all fittings are tight and use tubing with the appropriate inner diameter.- Optimize the gradient profile.
Guide 2: Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound. The extent of degradation should be targeted to be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[4]

1. Acid Hydrolysis:

  • Condition: 0.1 M HCl at 60°C.

  • Procedure: Dissolve the compound in a small amount of organic solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl. Heat the solution at 60°C and take samples at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

2. Base Hydrolysis:

  • Condition: 0.1 M NaOH at room temperature.

  • Procedure: Dissolve the compound in a small amount of organic solvent and dilute with 0.1 M NaOH. Keep the solution at room temperature and sample at various time points. Neutralize before analysis. The 2-aminothiazole moiety may be more susceptible to basic conditions.

3. Oxidative Degradation:

  • Condition: 3% H₂O₂ at room temperature.

  • Procedure: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Monitor the degradation over time.

4. Thermal Degradation:

  • Condition: Solid-state at 80°C.

  • Procedure: Place the solid compound in a stability chamber at 80°C. Sample at various time points and dissolve in a suitable solvent for analysis.

5. Photodegradation:

  • Condition: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Procedure: Use a photostability chamber. A control sample should be protected from light to differentiate between thermal and photodegradation.

Workflow for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acidic (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-PDA Acid->HPLC Analyze Samples Base Basic (e.g., 0.1M NaOH, RT) Base->HPLC Analyze Samples Oxidation Oxidative (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 80°C, solid) Thermal->HPLC Analyze Samples Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Samples LCMS LC-MS/MS for Identification HPLC->LCMS Characterize Peaks Characterization Structure Elucidation of Degradants LCMS->Characterization Drug 2-Amino-4-methyl-N- phenylthiazole-5-carboxamide Drug->Acid Expose to Stress Drug->Base Expose to Stress Drug->Oxidation Expose to Stress Drug->Thermal Expose to Stress Drug->Photo Expose to Stress

Forced degradation and analytical workflow.

Hypothetical Stability-Indicating HPLC Method

Below is a starting point for a stability-indicating HPLC method for this compound. This method would require optimization and validation.

Parameter Condition Rationale
Column Reversed-phase C18, 4.6 x 150 mm, 5 µmProvides good retention and selectivity for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the basic amino group.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 10% B to 90% B over 20 minutesA gradient is likely necessary to elute both the polar degradation products and the less polar parent compound with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection PDA at 254 nm and 280 nmThe aromatic rings in the molecule should provide good UV absorbance. Monitoring multiple wavelengths can help in detecting impurities with different chromophores.
Injection Vol. 10 µLA typical injection volume.

Potential Degradation Pathways Diagram

Degradation_Pathways cluster_products Potential Degradation Products Parent 2-Amino-4-methyl-N-phenyl- thiazole-5-carboxamide Hydrolysis_Acid 2-Amino-4-methylthiazole- 5-carboxylic Acid Parent->Hydrolysis_Acid Hydrolysis (Acid/Base) Hydrolysis_Aniline Aniline Parent->Hydrolysis_Aniline Hydrolysis (Acid/Base) Oxidation_SO Thiazole N-Oxide or S-Oxide Parent->Oxidation_SO Oxidation (e.g., H2O2) Ring_Opening Ring-Opened Products Parent->Ring_Opening Photolysis (UV Light)

Potential degradation pathways for the target molecule.

References

  • ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency. Available at: [Link][1]

  • Todd, Z. R., Szabla, R., Szostak, J. W., & Sasselov, D. D. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications, 55(70), 10423–10426. Available at: [Link][6]

  • Ciura, K., Dziomba, S., Nowak, M., & Belka, M. (2020). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 25(23), 5732. Available at: [Link][2]

  • Jia, Q., & P. L. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of the American Society for Mass Spectrometry, 18(8), 1436–1446. Available at: [Link][7]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link][6]

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  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kagiannis, I. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
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  • Grivani, G., & Ebrahimi, S. (2019). Oxidative ring-opening of benzothiazole derivatives. Canadian Journal of Chemistry, 97(5), 365-370. Available at: [Link][5]

  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
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Technical Support Center: Enhancing the Antiproliferative Potency of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole derivatives. This guide is designed to provide expert insights and practical troubleshooting for enhancing the antiproliferative potency of these promising compounds. Thiazole derivatives are a significant class of heterocyclic compounds recognized for their broad spectrum of biological activities, including their potential as anticancer agents.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the screening and development of thiazole derivatives.

Q1: What are the primary mechanisms through which thiazole derivatives exert their antiproliferative effects?

A1: Thiazole derivatives employ a variety of mechanisms to inhibit cancer cell proliferation.[4][5] Key mechanisms include:

  • Induction of Apoptosis: Many thiazole compounds trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[6]

  • Cell Cycle Arrest: These derivatives can halt the cell cycle at specific phases, thereby preventing cell division.[6]

  • Inhibition of Signaling Pathways: Thiazole-based molecules are known to inhibit critical cell survival pathways such as PI3K/Akt/mTOR.[5][7]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, which is crucial for cell division.[5][8]

  • Enzyme Inhibition: Thiazole derivatives can target various enzymes involved in cancer progression, including tyrosine kinases and topoisomerases.[4][5][9]

Q2: My thiazole derivative shows poor solubility in aqueous media. How can I address this for in vitro assays?

A2: Poor aqueous solubility is a common challenge with heterocyclic compounds like thiazole derivatives.[10] Here’s a systematic approach to overcome this:

  • Co-Solvents: The initial step is to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[10] This stock can then be diluted into the aqueous assay medium. It is critical to ensure the final co-solvent concentration is non-toxic to the cells, typically below 0.5% (v/v).[10]

  • Advanced Solubilization Techniques: If co-solvents are insufficient or interfere with the assay, consider these advanced methods:

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly improve solubility.

    • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles to encapsulate and solubilize hydrophobic compounds.[10]

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.

Q3: I am observing inconsistent IC50 values for my thiazole compound in cell viability assays. What are the potential causes?

A3: Inconsistent IC50 values in cell viability assays (e.g., MTT, XTT) can stem from several factors:

  • Compound Stability and Solubility: Ensure your compound is completely dissolved and stable in the culture medium throughout the experiment. Precipitation can lead to variable results.[6]

  • Cell-Based Factors:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can alter drug sensitivity.[6]

    • Cell Seeding Density: Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures will yield variable metabolic rates.[6]

  • Assay Interference:

    • Direct Reduction of Assay Dye: Some compounds can chemically reduce the tetrazolium dye (e.g., MTT) in the absence of cells, leading to a false positive signal.[11][12] Run a cell-free control to test for this.

    • Colorimetric Interference: If your compound is colored, it may interfere with the absorbance reading. A compound-only control should be included to correct for this.

  • Experimental Technique: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors.[6]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues.

Guide 1: Troubleshooting the MTT Cell Viability Assay

The MTT assay is a widely used colorimetric assay to assess cell viability. However, it is prone to artifacts.

Observed Problem Potential Cause(s) Recommended Solution(s)
High background absorbance in cell-free wells The thiazole compound is directly reducing the MTT reagent.[11][12]Run a control plate with your compound in cell-free media to quantify the chemical reduction. If significant, consider an alternative viability assay (e.g., CellTiter-Glo®, neutral red uptake).
Contamination of media or reagents.[6]Ensure all solutions and equipment are sterile. Check cultures for microbial contamination.
Increased absorbance with increasing compound concentration The compound may be inducing a metabolic burst in cells at certain concentrations before cytotoxicity occurs.[11]Extend the concentration range of your compound to capture the expected dose-dependent decrease in viability. Visually inspect cells under a microscope for morphological signs of cytotoxicity.
Incomplete solubilization of formazan crystals Insufficient mixing or inappropriate solubilizing agent.[13]Ensure thorough mixing after adding the solubilizing agent (e.g., DMSO, acidified isopropanol). You may need to incubate longer or use a plate shaker. Using a 10% SDS in 0.01 N HCl solution and incubating overnight can improve solubilization.[13]
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects on the plate.[6]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. To minimize edge effects, avoid using the outer wells of the plate for experimental samples.
Guide 2: Investigating the Mechanism of Action

Once antiproliferative activity is confirmed, the next step is to elucidate the mechanism of action.

Workflow for Mechanism of Action Studies

MOA_Workflow A Initial Hit Compound (Confirmed Antiproliferative Activity) B Cell Cycle Analysis (Flow Cytometry) A->B Investigate Cell Division C Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) A->C Assess Cell Death D Target Identification (Western Blot, Kinase Profiling) B->D Identify Upstream Regulators C->D E Pathway Analysis D->E Elucidate Signaling Cascade

Caption: Workflow for elucidating the mechanism of action.

Troubleshooting Apoptosis Assays (Annexin V/PI Staining)

Observed Problem Potential Cause(s) Recommended Solution(s)
High percentage of necrotic cells (PI positive) even at low compound concentrations The compound may be inducing rapid, acute cytotoxicity.Reduce the incubation time or the compound concentration to capture early apoptotic events.
Harsh cell handling during staining.Handle cells gently during trypsinization and washing steps to maintain cell membrane integrity.
No significant increase in apoptotic cells despite decreased viability in MTT assay The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death).Perform a cell cycle analysis to check for arrest in G1, S, or G2/M phases.
The apoptotic pathway is not dependent on phosphatidylserine externalization.Investigate other markers of apoptosis, such as caspase activation (e.g., Caspase-Glo® 3/7 assay) or DNA fragmentation (TUNEL assay).

Part 3: Experimental Protocols

Protocol 1: Standard MTT Assay for Antiproliferative Activity
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Replace the old medium with the compound-containing medium and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
  • Cell Seeding and Treatment: Seed and treat cells with the thiazole compound in a white-walled 96-well plate. Include positive (e.g., staurosporine) and negative controls.[6]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[6]

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[6]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[6]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Part 4: Data Presentation and Visualization

Table 1: Example IC50 Values of Thiazole Derivatives Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
4c MCF-7 (Breast)2.57[14]
4c HepG2 (Liver)7.26[14]
11f A-549 (Lung)0.025[9]
11f MCF-7 (Breast)0.029[9]
2a MDA-MB-231 (Breast)3.92 (µg/mL)[15]
2a HeLa (Cervical)11.4 (µg/mL)[15]

Signaling Pathway Visualization

Many thiazole derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

References

  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). European Journal of Medicinal Chemistry.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). Journal of Medicinal Chemistry.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Journal of Biomolecular Structure & Dynamics.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020).
  • The Diverse Biological Activities of Thiazole Derivatives: An In-depth Technical Guide. (2025). BenchChem.
  • Technical Support Center: Addressing Cytotoxicity of Thiazole-Based Compounds in Cell-Based Assays. (2025). BenchChem.
  • Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. (2025). BenchChem.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Advances.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022).
  • The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Derivatives. (2014).
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). Frontiers in Chemistry.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). Frontiers.
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • I am having problems in getting results in MTT assay. How do I rectify it? (2022).
  • Cell viability assay: Problems with MTT assay in the solubilization step. (2024).
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • What are some common sources of error in cell viability assays? (2023).
  • Synthesis and Anticancer Activities of Some Thiazole Deriv
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). PubMed Central.
  • Thiazole an Attractive Scaffold for Development of Anticancer Agent: A Review. (2022). International Journal of Pharmaceutical and Phytopharmacological Research.

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Technical Support Center: Overcoming Drug Resistance with Novel Thiazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel thiazole inhibitors. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the experimental challenges of overcoming drug resistance.

Section 1: Compound Handling and Formulation

The physical properties of your novel thiazole inhibitor are the foundation of reliable and reproducible experimental results. Issues with solubility and stability can often be misinterpreted as poor biological activity or drug resistance.

FAQs: Solubility and Compound Preparation

Q1: My novel thiazole inhibitor is poorly soluble in aqueous media. How should I prepare it for in vitro experiments?

A1: This is a common challenge for many small molecule inhibitors. The recommended approach is to first create a high-concentration stock solution in a water-miscible organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice due to its strong solvating properties.[1]

  • Causality: By dissolving the compound in a small volume of a potent organic solvent first, you create a concentrated stock that can then be diluted to the final working concentration in your aqueous assay medium. This stepwise dilution helps to keep the compound in solution. It is crucial to maintain a final DMSO concentration of less than 0.5% (v/v) in your cell culture medium, as higher concentrations can induce cytotoxicity and confound your results.[1]

Q2: My inhibitor precipitates out of solution when I dilute the DMSO stock into my cell culture medium. What's happening and how can I fix it?

A2: This phenomenon, known as "precipitation upon dilution," occurs when the final concentration of your inhibitor in the aqueous medium exceeds its thermodynamic solubility limit.[1] Essentially, the aqueous medium cannot accommodate the compound at that concentration once the solvating effect of the DMSO is reduced.

Troubleshooting Steps:

  • Visual Inspection: Always visually inspect your final solution for any cloudiness or precipitate after dilution.

  • Solubility Limit: Determine the maximum solubility of your compound in the final assay medium. You may need to test a lower concentration range.

  • pH Adjustment: For thiazole inhibitors that are ionizable (particularly weak bases), adjusting the pH of your aqueous buffer can significantly enhance solubility. Prepare a buffer with a pH 1-2 units below the compound's pKa to increase the proportion of the more soluble, ionized form.[1]

  • Use of Co-solvents: In some cases, an intermediate dilution step with a co-solvent like ethanol can help. For instance, you can dilute a 10 mM DMSO stock 1:10 in ethanol before the final dilution into the aqueous buffer.[1]

Parameter Recommendation Rationale
Primary Solvent 100% DMSOExcellent solvating power for a wide range of organic molecules.[1]
Stock Concentration 10-20 mMHigh enough for serial dilutions but minimizes the volume of DMSO added to the final assay.
Final DMSO Conc. < 0.5% (v/v)Avoids solvent-induced cytotoxicity and other artifacts.[1]
Precipitation Check Visual inspection under lightEnsures the compound is fully dissolved at the working concentration.

Section 2: In Vitro Assay Troubleshooting

Once your thiazole inhibitor is properly formulated, the next challenge is generating reliable data from cell-based assays. Thiazole-containing compounds can sometimes interfere with assay readouts, leading to misleading results.[2]

FAQs: Cell Viability and Assay Interference

Q1: My cell viability assay (e.g., MTT, MTS) shows inconsistent results or a poor dose-response curve. What could be the cause?

A1: High variability in cell viability assays is a frequent issue. The root causes can range from technical errors to compound-specific interference.[3] Thiazole-containing compounds, in particular, have been associated with Pan-Assay Interference Compounds (PAINS), which can produce false positives through non-specific interactions.[2]

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Solutions & Next Steps A Inconsistent IC50 or Poor Dose-Response Curve B 1. Check for Compound Interference (Run Cell-Free Control) A->B Is the compound interfering? C 2. Review Assay Technique (Seeding, Pipetting) B->C No F Switch to Orthogonal Assay (e.g., CellTiter-Glo) B->F Yes D 3. Assess Compound Solubility (Precipitation in wells?) C->D Technique OK G Optimize Assay Protocol (Cell density, Incubation time) C->G Optimize E 4. Consider Off-Target Cytotoxicity D->E No H Reformulate Compound or Lower Concentration D->H Yes I Perform Target Engagement Assay E->I

Caption: Workflow for troubleshooting unexpected cell viability results.

Q2: How can I differentiate between true on-target inhibition and non-specific cytotoxicity or assay artifacts with my thiazole compound?

A2: This is a critical step in hit validation.[4] You must run a series of control experiments to rule out common artifacts associated with thiazole-containing molecules.

Key Validation Steps:

  • Cell-Free Assay Control: To check for direct interference with your viability reagent (e.g., MTT reduction), run the assay in a cell-free system. Add your compound at various concentrations to the wells with media and the assay reagent, but without cells. A change in signal indicates direct interference.[2]

  • Use an Orthogonal Assay: If you suspect interference, switch to a viability assay with a different detection method. For example, if you are using a colorimetric tetrazolium-based assay (MTT, XTT), try a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®).[5]

  • Assess Off-Target Effects: Compare the IC50 of your compound in your target-expressing cancer cell line versus a normal, non-transformed cell line (ideally from the same tissue of origin). A large therapeutic window (high Selectivity Index) suggests on-target activity.[3][6][7]

  • Confirm Target Engagement: Directly measure if your compound is engaging its intended kinase target within the cell. This can be done using techniques like Western blotting to assess the phosphorylation status of the kinase's direct downstream substrate. A reduction in phosphorylation of the substrate in a dose-dependent manner is strong evidence of on-target activity.[8]

Section 3: Investigating Drug Resistance Mechanisms

When a cell line that was initially sensitive to your thiazole inhibitor stops responding, it's crucial to understand the underlying mechanism of this acquired resistance.

FAQs: Acquired Resistance

Q1: My cancer cell line has developed resistance to my novel thiazole inhibitor. What are the most common mechanisms I should investigate?

A1: Acquired resistance to kinase inhibitors is a complex and multifaceted problem. The most common mechanisms include on-target alterations and the activation of bypass signaling pathways.[9]

  • On-Target Alterations: The most frequent cause is the emergence of a secondary mutation in the kinase's ATP-binding pocket (the "gatekeeper" mutation is a classic example), which sterically hinders the inhibitor from binding while still allowing ATP to bind.[9]

  • Bypass Pathway Activation: Cancer cells can compensate for the inhibition of one pathway by upregulating a parallel, redundant signaling pathway. For example, if your thiazole inhibitor targets the MAPK pathway, cells might develop resistance by activating the PI3K/Akt pathway to promote survival and proliferation.[9]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Resistance_Mutation Gatekeeper Mutation (e.g., T790M) RTK->Resistance_Mutation Thiazole_Inhibitor Novel Thiazole Inhibitor Thiazole_Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Bypass_Activation Bypass Pathway Activation PI3K->Bypass_Activation mTOR mTOR AKT->mTOR mTOR->Proliferation Resistance_Mutation->RTK Prevents Inhibitor Binding Bypass_Activation->PI3K Upregulation

Caption: Common mechanisms of resistance to kinase inhibitors.

Q2: What is the best experimental approach to determine the mechanism of resistance in my cell line model?

A2: A systematic approach is required. Start by confirming the resistance phenotype and then investigate the most likely molecular causes.

Investigation Experimental Method Expected Result in Resistant Cells
1. Confirm Resistance Dose-response cell viability assay (e.g., MTT)Significant increase in IC50 value compared to the parental (sensitive) cell line.[9]
2. Check for On-Target Mutations Sanger or Next-Generation Sequencing of the target kinase's coding region.Identification of a new mutation in the kinase domain that is absent in the parental line.
3. Screen for Bypass Pathways Phospho-kinase antibody array or Western blot analysis for key signaling nodes (p-AKT, p-ERK, p-STAT3).Increased phosphorylation of proteins in a parallel pathway (e.g., elevated p-AKT) despite effective on-target inhibition.[9]
4. Assess Drug Efflux qPCR or Western blot for ABC transporter expression (e.g., ABCB1, ABCG2).Increased expression of drug efflux pumps in the resistant cell line.

Section 4: Key Experimental Protocols

Here are detailed protocols for the essential assays discussed in this guide. Remember to always include appropriate positive and negative controls.

Protocol 1: Cell Viability (MTT) Assay with Compound Interference Controls

Objective: To determine the IC50 of a novel thiazole inhibitor while controlling for potential assay artifacts.

Materials:

  • 96-well flat-bottom plates

  • Resistant and parental (sensitive) cancer cell lines

  • Complete cell culture medium

  • Novel Thiazole Inhibitor (10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of your thiazole inhibitor in complete medium.

  • Treatment: Add 100 µL of the diluted compound to the appropriate wells. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "no-cell" control wells (medium and compound only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[9]

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control wells from all other wells.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability versus the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blotting for Phospho-Kinase Analysis

Objective: To assess the activation of key signaling pathways (e.g., PI3K/Akt, MAPK/ERK) in sensitive vs. resistant cells.

Materials:

  • Sensitive and resistant cell lines

  • Novel Thiazole Inhibitor

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., p-Akt Ser473, Total Akt, p-ERK1/2, Total ERK1/2, β-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Treat sensitive and resistant cells with your thiazole inhibitor at various concentrations for a specified time (e.g., 2-4 hours). Include a vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate using SDS-PAGE.[9]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein that can increase background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in 5% BSA/TBST overnight at 4°C.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total protein (e.g., Total Akt) and a loading control (e.g., β-Actin).

References

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC - NIH. Available from: [Link].

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link].

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC - PubMed Central. Available from: [Link].

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PMC - NIH. Available from: [Link].

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available from: [https://pubs.acs.org/doi/10.1021/cn5002 unexpected]([Link] unexpected).

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available from: [Link].

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link].

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available from: [Link].

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available from: [Link].

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available from: [Link].

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available from: [Link].

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. NIH. Available from: [Link].

  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. MDPI. Available from: [Link].

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  • Thiazole in the Targeted Anticancer Drug Discovery. ResearchGate. Available from: [Link].

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available from: [Link].

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  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available from: [Link].

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC - NIH. Available from: [Link].

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  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. American Association of Pharmaceutical Scientists. Available from: [Link].

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Technical Support Center: Enhancing the Selectivity of 2-Aminothiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiazole-based kinase inhibitors. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when striving to improve the selectivity of this important class of compounds. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including the FDA-approved drug Dasatinib.[1][2][3][4] However, achieving high selectivity remains a significant hurdle due to the conserved nature of the ATP-binding site across the human kinome.[5]

This resource offers troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing inhibitor selectivity, minimizing off-target effects, and ensuring the generation of robust, interpretable data.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: Why do my 2-aminothiazole inhibitors show activity against multiple kinases?

A1: The 2-aminothiazole core often serves as a "hinge-binder," mimicking the adenine moiety of ATP and forming hydrogen bonds with the kinase hinge region.[6][7] This interaction is fundamental to the inhibitory activity of many Type I and Type II kinase inhibitors.[6] Because the hinge region architecture is highly conserved across the kinome, inhibitors that rely heavily on these interactions are prone to binding to multiple kinases, leading to polypharmacology.[5] Off-target effects can arise from this lack of specificity, potentially causing unforeseen biological responses or toxicity.[8][9]

Q2: What are the primary medicinal chemistry strategies to improve the selectivity of 2-aminothiazole kinase inhibitors?

A2: Improving selectivity typically involves exploiting less conserved regions of the ATP-binding site or targeting allosteric sites. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the 2-aminothiazole core to identify moieties that enhance binding to the target kinase while disfavoring interactions with off-target kinases.[1][10][11][12]

  • Targeting Unique Pockets: Designing modifications that extend into less conserved regions adjacent to the ATP-binding site, such as the back pocket.[13]

  • Fragment-Based Growth: Starting with a small hinge-binding fragment and growing it to incorporate interactions with non-conserved residues can maintain or even alter the selectivity profile.[14]

  • Allosteric Inhibition: Developing inhibitors that bind to sites remote from the ATP pocket.[15][16][17][18] These allosteric sites are generally less conserved, offering a promising avenue for achieving high selectivity.[16][19] There are instances of 2-aminothiazole derivatives acting as allosteric modulators.[20][21][22][23]

Q3: How can computational methods aid in improving selectivity?

A3: Computational approaches are invaluable for predicting and understanding kinase inhibitor selectivity.[24][25][26][27][28] They can:

  • Predict Off-Targets: In silico screening of an inhibitor against a kinome-wide panel of structures can predict potential off-target interactions, guiding experimental validation.[24][27][29]

  • Guide Rational Design: Molecular docking and dynamic simulations can model how modifications to the inhibitor will affect its binding pose and interactions with both the target and off-target kinases.[30][31] This allows for the rational design of more selective compounds.

  • Identify Selectivity Determinants: Computational analysis can pinpoint key residue differences between kinases that can be exploited to achieve selectivity.[24]

Section 2: Troubleshooting Experimental Challenges

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: My lead compound shows potent inhibition of the target kinase but also inhibits several closely related kinases in a biochemical assay.
Causality:

This is a classic selectivity challenge. The high degree of sequence and structural similarity in the ATP-binding sites of related kinases makes it difficult for an inhibitor to discriminate between them. Your compound is likely making key interactions with conserved residues present in all these kinases.

Troubleshooting Workflow:

G A High Off-Target Activity Against Related Kinases B Analyze Structural Differences (Target vs. Off-Targets) A->B  Examine co-crystal structures  or homology models. C Exploit Non-Conserved Residues B->C D Modify Inhibitor to Introduce Steric Hindrance with Off-Targets C->D E Incorporate Moieties that Form Favorable Interactions with Target C->E F Synthesize & Test Analogs D->F E->F G Iterative Optimization F->G  Assess potency and  selectivity profile.

Caption: Workflow for addressing off-target activity against related kinases.

Step-by-Step Protocol: Structure-Based Design for Improved Selectivity
  • Structural Analysis:

    • Obtain or generate high-quality structural models (X-ray crystal structures or reliable homology models) of your target kinase and the primary off-target kinases complexed with your inhibitor.

    • Superimpose the binding sites to identify subtle differences in amino acid residues, particularly in regions adjacent to the hinge. Look for variations in size, charge, and hydrophobicity.

  • Rational Design of Analogs:

    • Introduce Steric Clashes: If an off-target kinase has a bulkier "gatekeeper" residue or other residue near the binding pocket, design a modification to your inhibitor that would create a steric clash with that residue but be accommodated by the smaller residue in your target kinase.

    • Exploit Unique Interactions: If your target kinase possesses a unique residue (e.g., a cysteine for covalent inhibition or a charged residue for a salt bridge) that is absent in off-targets, design a modification that can form a specific interaction with it.

  • Synthesis and Profiling:

    • Synthesize a focused library of the designed analogs.

    • Perform kinase profiling assays to determine the IC50 values for both the target kinase and the previously identified off-target kinases.

Data Presentation: Comparative Selectivity Profile
CompoundTarget Kinase IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Fold (vs. OT1)
Lead Compound 1030503
Analog 1A 1530045020
Analog 1B 1250080041.7

Selectivity Fold = IC50 (Off-Target) / IC50 (Target Kinase)

This table allows for a clear comparison of the selectivity improvements achieved with the new analogs.

Problem 2: The inhibitor shows high selectivity in biochemical assays, but this selectivity is lost in cell-based assays.
Causality:

A discrepancy between biochemical and cellular activity can stem from several factors:

  • High Intracellular ATP Concentration: Cellular ATP levels (millimolar range) are much higher than the ATP concentrations typically used in biochemical assays (micromolar range).[32] This high level of competition can reduce the apparent potency of ATP-competitive inhibitors, and the effect may vary between kinases depending on their respective Km values for ATP.[32]

  • Cellular Permeability and Efflux: The compound may not be effectively entering the cells, or it could be actively removed by efflux pumps like P-glycoprotein.

  • Off-Target Effects on Other Pathways: The compound might be inhibiting other kinases or proteins in the cell that lead to a phenotype masking the effect of the primary target inhibition.[33]

Troubleshooting Workflow:

G A Loss of Selectivity in Cell-Based Assays B Assess Target Engagement in Cells A->B C Measure Intracellular Compound Concentration A->C F Identify Off-Targets A->F D Perform Cellular Thermal Shift Assay (CETSA) B->D E Western Blot for Downstream Substrates B->E H Modify Compound to Improve Cell Permeability C->H G Kinome Profiling (e.g., KiNativ, MIB-MS) F->G

Caption: Workflow for troubleshooting loss of selectivity in cellular assays.

Experimental Protocol: Western Blot to Confirm On-Target Activity

This protocol verifies that your inhibitor is engaging the intended target in a cellular context by assessing the phosphorylation status of a known downstream substrate.

  • Cell Treatment:

    • Plate your cells of interest and allow them to adhere overnight.

    • Treat the cells with a dose-response range of your inhibitor for a duration determined by the signaling kinetics of your pathway (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target's substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the results.

    • Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Expected Outcome: A dose-dependent decrease in the phosphorylated substrate signal, confirming that your inhibitor is hitting its intended target in the cell. If this is not observed, it points towards issues with cell permeability or target engagement.

Problem 3: My inhibitor is highly selective but suffers from rapid metabolic degradation.
Causality:

The 2-aminothiazole ring itself can be susceptible to metabolic activation, potentially leading to the formation of reactive metabolites and rapid clearance.[34] Certain substituents on the scaffold can also be liabilities for metabolic enzymes (e.g., Cytochrome P450s).

Troubleshooting Strategy:
  • Identify Metabolic Hotspots:

    • Incubate your compound with liver microsomes and use mass spectrometry to identify the sites of metabolic modification (e.g., hydroxylation, N-dealkylation).

    • Computational models can also predict sites of metabolism.

  • Block Metabolism:

    • Modify the identified metabolic hotspots to block the enzymatic reaction. For example, replace a metabolically labile hydrogen atom with a fluorine atom or a methyl group.

    • This "metabolic blocking" can improve the pharmacokinetic profile of the compound without necessarily altering its selectivity.

  • Re-evaluate Potency and Selectivity:

    • After modification, it is crucial to re-run biochemical and cellular assays to ensure that the changes have not negatively impacted the inhibitor's potency or selectivity profile.

Section 3: Advanced Protocols for Selectivity Profiling

Kinase Profiling Assays

To rigorously assess the selectivity of your 2-aminothiazole inhibitor, it is essential to profile it against a large panel of kinases.[35][36]

Workflow:

A common and cost-effective strategy is a two-tiered approach:[36]

  • Primary Screen: Test the inhibitor at a single, relatively high concentration (e.g., 1 µM) against a broad kinase panel (e.g., >300 kinases).[37] This will identify the primary "hits."

  • Dose-Response Analysis: For any kinase that shows significant inhibition (e.g., >70%) in the primary screen, perform a full dose-response curve to determine the IC50 value.[36][37]

Available Platforms:

Several commercial vendors offer kinase profiling services using various assay formats:

  • Radiometric Assays (e.g., HotSpot): Directly measure the transfer of radiolabeled phosphate to a substrate, considered a gold standard for catalytic activity.[32][35]

  • Luminescence-Based Assays (e.g., ADP-Glo™): Quantify kinase activity by measuring the amount of ADP produced.[37]

  • Competitive Binding Assays (e.g., KINOMEscan™): Measure the ability of an inhibitor to displace a ligand from the ATP-binding site. These assays are independent of ATP concentration.[32][36]

Expert Tip: When interpreting data from different assay types, be mindful of the methodologies. Binding assays (Kd) and activity assays (IC50) measure different parameters. For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration used in the assay, while the Kd is not.[32][36]

References

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  • Cadeddu, M., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. Available at: [Link]

  • Lountos, G. T., et al. (2021). Allosteric regulation and inhibition of protein kinases. Cell Chemical Biology. Available at: [Link]

  • Vippagunta, S. R., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Karabulut, E., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Molecules. Available at: [Link]

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  • Cowan-Jacob, S. W., et al. (2014). Novel approaches for targeting kinases: allosteric inhibition, allosteric activation and pseudokinases. Future Medicinal Chemistry. Available at: [Link]

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  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Wylie, A. A., et al. (2022). The promise of allosteric kinase inhibition. Blood. Available at: [Link]

  • Brehmer, D., et al. (2020). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal. Available at: [Link]

  • Li, J., et al. (2009). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. Analytica Chimica Acta. Available at: [Link]

  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Ahmed, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research. Available at: [Link]

  • Roskoski, R. Jr. (2016). How protein kinase inhibitors bind to the hinge region of the target protein. Journal of Cellular Physiology. Available at: [Link]

  • Xing, L., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Allen, C. E., et al. (2014). Fragment growing to retain or alter the selectivity of anchored kinase hinge-binding fragments. MedChemComm. Available at: [Link]

  • Elkins, J. M., et al. (2020). DFG-1 Residue Controls Inhibitor Binding Mode and Affinity, Providing a Basis for Rational Design of Kinase Inhibitor Selectivity. ACS Chemical Biology. Available at: [Link]

  • Volkamer, A., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Chemical Information and Modeling. Available at: [Link]

  • S. P., S., et al. (2024). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link]

  • S. P., S., et al. (2024). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link]

  • Chiu, Y.-Y., et al. (2019). How Ligands Interact with the Kinase Hinge. ChemRxiv. Available at: [Link]

  • Engel, M., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Misra, R. N., et al. (2004). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Brehmer, D., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Journal of Medicinal Chemistry. Available at: [Link]

  • Engel, M., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry. Available at: [Link]

  • Tan, X., et al. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Brehmer, D., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2021). Design of 2‐aminothiazole CHK1 inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Ewida, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Ewida, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (. Journal of Medicinal Chemistry. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating Thiazole Derivatives as Bcr-Abl Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory activity of novel thiazole derivatives against the Bcr-Abl oncoprotein. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating workflow from initial biochemical hits to cell-based confirmation.

The Central Challenge: Targeting the Engine of Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is a myeloproliferative disorder driven by a specific genetic abnormality: the Philadelphia chromosome. This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase, Bcr-Abl.[1][2] This rogue kinase continuously activates downstream signaling pathways, such as JAK-STAT and MAPK, driving uncontrolled cell proliferation and survival, making it a prime therapeutic target.[2]

The development of tyrosine kinase inhibitors (TKIs) like Imatinib revolutionized CML treatment.[3][4] However, the emergence of drug resistance, often through point mutations in the Abl kinase domain, necessitates the development of next-generation inhibitors.[1][5][6] Thiazole derivatives have emerged as a promising structural class, with notable examples like Dasatinib demonstrating high potency.[7][8] Dasatinib, a second-generation inhibitor, is not only more potent than Imatinib against wild-type Bcr-Abl but is also effective against many Imatinib-resistant mutations.[7][9]

This guide outlines a logical, multi-tiered approach to validate new thiazole-based compounds, ensuring that the data generated is both accurate and biologically relevant.

G cluster_0 Bcr-Abl Oncoprotein cluster_1 Downstream Signaling Pathways cluster_2 Cellular Outcomes Bcr-Abl Bcr-Abl RAS/MAPK RAS/MAPK Bcr-Abl->RAS/MAPK JAK/STAT JAK/STAT Bcr-Abl->JAK/STAT PI3K/AKT PI3K/AKT Bcr-Abl->PI3K/AKT Genomic Instability Genomic Instability Bcr-Abl->Genomic Instability Proliferation Proliferation RAS/MAPK->Proliferation JAK/STAT->Proliferation Survival Survival PI3K/AKT->Survival

Caption: Bcr-Abl signaling cascade in CML.

Level 1: Biochemical Validation — Does the Compound Directly Inhibit the Kinase?

The Rationale: The first and most direct test is to determine if the thiazole derivative can inhibit the enzymatic activity of the purified Bcr-Abl kinase in vitro. This cell-free approach eliminates variables like cell permeability and off-target effects, providing a clean measure of direct target engagement and intrinsic potency. The primary output here is the half-maximal inhibitory concentration (IC50), a critical metric for ranking compound efficacy.

G cluster_0 cluster_1 Bcr-Abl_Kinase Bcr-Abl Kinase ATP Binding Pocket Phospho_Substrate Phosphorylated Substrate Bcr-Abl_Kinase->Phospho_Substrate  Phosphorylation ATP ATP ATP->Bcr-Abl_Kinase Substrate Peptide Substrate Substrate->Bcr-Abl_Kinase Inhibitor Thiazole Derivative Blocked Bcr-Abl Kinase Inhibitor Bound Inhibitor->Blocked  Blocks ATP  Binding

Caption: Mechanism of Bcr-Abl inhibition.

Experimental Protocol: In Vitro Bcr-Abl Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common, robust method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant Bcr-Abl kinase (wild-type and/or mutants like T315I).

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Tyrosine kinase peptide substrate (e.g., Abltide).[10]

  • ATP solution.

  • Test thiazole derivatives dissolved in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • 96-well or 384-well white assay plates.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the thiazole derivatives in DMSO. A typical starting range is 10 mM down to 1 nM.

  • Reaction Setup: In each well of the assay plate, prepare the kinase reaction mixture. Add 2.5 µL of the test compound dilution or DMSO (for control wells).

  • Kinase Addition: Add 2.5 µL of a solution containing recombinant Bcr-Abl kinase and the peptide substrate to each well.

  • Initiation: Start the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near its Km for the kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection - Step 1: Stop the kinase reaction and deplete the remaining unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Detection - Step 2: Convert the ADP generated into ATP and measure the light output. Add 10 µL of Kinase Detection Reagent, which contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11][12]

Level 2: Cellular Validation — Does the Compound Work in a Living System?

The Rationale: A potent biochemical inhibitor is only useful if it can enter a cancer cell, engage Bcr-Abl in its complex native environment, and suppress its downstream signaling. Cell-based assays are therefore essential to confirm biological activity.[3][13][14] We will assess two key aspects: the compound's effect on cell proliferation (a phenotypic outcome) and its ability to inhibit Bcr-Abl signaling (a mechanistic outcome).

G cluster_0 Overall Workflow cluster_1 Start Synthesize Thiazole Derivative Library Biochem Level 1: Biochemical Kinase Assay (Determine IC50) Start->Biochem Direct Target Potency Cell Level 2: Cell-Based Assays Biochem->Cell Biological Relevance Vivo Level 3: In Vivo Mouse Models (Efficacy & Toxicity) Cell->Vivo Preclinical Validation Viability Cell Viability (MTT/MTS Assay) Cell->Viability Signaling Signaling Inhibition (Western Blot) Cell->Signaling End Lead Candidate Vivo->End

Caption: A multi-level workflow for validating Bcr-Abl inhibitors.

Antiproliferative Activity

The Rationale: The ultimate goal of a Bcr-Abl inhibitor is to stop the growth of CML cells. An antiproliferative assay, such as the MTT or MTS assay, measures the metabolic activity of cells, which serves as a proxy for cell viability and growth. This allows for the determination of a GI50 (half-maximal growth inhibition) or IC50 value in a cellular context.[15][16]

Experimental Protocol: MTS-Based Cell Viability Assay

Materials:

  • Bcr-Abl positive human CML cell lines (e.g., K562, KU812).[8][17]

  • Bcr-Abl negative cell line for counter-screening (e.g., U937).[17]

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).

  • Test thiazole derivatives dissolved in DMSO.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • 96-well clear cell culture plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the thiazole derivatives. Include DMSO-only wells as a negative control and a known inhibitor like Dasatinib as a positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation for Color Development: Incubate for 1-4 hours at 37°C. Live, metabolically active cells will convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Inhibition of Bcr-Abl Signaling

The Rationale: While cell death is the desired outcome, it is crucial to prove that this effect is caused by the intended mechanism—the inhibition of Bcr-Abl kinase activity. Western blotting with phospho-specific antibodies allows for direct visualization and quantification of the phosphorylation status of Bcr-Abl (autophosphorylation) and its key downstream substrates, such as STAT5 and CrkL.[11][18] A dose-dependent decrease in phosphorylation confirms on-target activity.

Experimental Protocol: Western Blotting for Phospho-Bcr-Abl and Phospho-STAT5

Materials:

  • K562 cells.

  • Test thiazole derivatives.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (5% BSA in TBST).

  • Primary antibodies: anti-phospho-Abl (Tyr245), anti-Abl, anti-phospho-STAT5 (Tyr694), anti-STAT5, and anti-GAPDH or β-actin (loading control).[19]

  • HRP-conjugated secondary antibodies.

  • ECL detection reagent.

Procedure:

  • Cell Treatment: Culture K562 cells and treat them with a range of concentrations of the thiazole derivative for 2-4 hours.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-STAT5) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To assess total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies against total STAT5 and GAPDH.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the dose-dependent inhibition of phosphorylation.[11]

Comparative Analysis: Benchmarking Against the Gold Standards

A novel inhibitor's potential is best understood in the context of existing therapies. It is essential to compare its performance against established Bcr-Abl inhibitors.

Table 1: Comparative Potency of Bcr-Abl Inhibitors

Inhibitor ClassCompound ExampleBcr-Abl (WT) IC50Bcr-Abl (T315I) IC50Key Characteristics
PhenylaminopyrimidineImatinib~150-400 nM[12][18]Ineffective (>10 µM)[12]First-generation TKI; binds inactive kinase conformation.
AminopyrimidineNilotinib~10-30 nM[7][18]Ineffective[21]Second-generation; 20-30x more potent than Imatinib.[7]
Thiazole Derivative Dasatinib ~1-5 nM [4][18]Ineffective[4]Second-generation; binds active and inactive conformations; dual Src/Abl inhibitor.[9][21]
Multikinase InhibitorPonatinib~0.4 nM~2 nMThird-generation; designed to inhibit the T315I "gatekeeper" mutation.[5]
Thiazole Derivative Compound 3m (Novel) 1.27 µM [12]39.89 µM [12]Example of a novel derivative with activity against the T315I mutant.[22]

Note: IC50 values can vary based on assay conditions. The values presented are representative ranges from published literature.

Table 2: Comparison of Validation Methodologies

Assay TypePrimary QuestionAdvantagesDisadvantages
Biochemical Kinase Assay Does it directly inhibit the enzyme?High throughput, precise IC50, mechanistic clarity, good for initial screening.[3][23]Lacks biological context (no cell membrane, metabolism, or off-targets).
Cell Viability Assay Does it kill/stop the growth of cancer cells?Measures a relevant phenotypic outcome, easy to perform.[15]Does not confirm the mechanism of action; can be influenced by off-target toxicity.
Western Blotting Is the target pathway inhibited in cells?Confirms on-target engagement, semi-quantitative, shows downstream effects.[18]Lower throughput, requires specific antibodies, less precise than kinase assays for potency.

The Next Frontier: In Vivo Validation

While beyond the scope of this initial validation guide, the crucial next step for a promising lead compound is evaluation in in vivo models. Murine models, either through xenografts of human CML cells or transgenic models expressing Bcr-Abl, are essential for assessing a compound's pharmacokinetics, pharmacodynamics, efficacy in reducing leukemia burden, and overall toxicity in a whole-organism setting.[1][17][24][25]

By following this structured, multi-level validation approach, researchers can build a robust data package that clearly defines the potency and biological activity of novel thiazole derivatives, paving the way for the development of more effective therapies for CML.

References

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  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2007). Blood. Retrieved from [Link]

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"cross-reactivity of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide with other kinases"

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Kinase Cross-Reactivity Profile of Dasatinib

In the field of targeted cancer therapy, the specificity of a kinase inhibitor is a critical determinant of both its efficacy and its safety profile. Dasatinib (marketed as Sprycel®) is a potent, second-generation tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3][4] Its primary mechanism of action involves the potent inhibition of the BCR-ABL fusion protein, the constitutively active kinase that drives the pathogenesis of these leukemias.[5][6] However, unlike its predecessor imatinib, dasatinib was developed as a multi-targeted inhibitor, with potent activity against the SRC family kinases (SFKs) as well.[7][8]

This "polypharmacology" is a double-edged sword. While engagement of multiple oncogenic pathways can enhance therapeutic efficacy and overcome resistance, it also introduces the potential for off-target effects, driven by the inhibitor's cross-reactivity with other kinases throughout the human kinome.[9][10] For researchers and drug development professionals, a deep understanding of Dasatinib's kinase selectivity profile is not merely academic; it is essential for interpreting experimental results, predicting clinical outcomes, and designing next-generation inhibitors with improved therapeutic windows.

This guide provides an objective comparison of Dasatinib's activity against its intended targets versus its significant off-targets, supported by quantitative data and detailed experimental protocols for assessing kinase inhibitor specificity.

I. Methodologies for Profiling Kinase Inhibitor Selectivity

To accurately map the interaction landscape of an inhibitor like Dasatinib, a systematic approach is required. Two of the most widely adopted methodologies are biochemical kinome scanning and cell-based target engagement assays.

A. Biochemical Kinome Scanning: The KINOMEscan™ Approach

Biochemical assays provide a direct measure of an inhibitor's ability to interact with a purified kinase. The KINOMEscan™ platform is a competition binding assay that is widely used to quantify the affinity of a compound against a large panel of kinases.[11][12][13][14]

Principle of the Assay The assay relies on competitive displacement. A test compound (e.g., Dasatinib) competes with a proprietary, immobilized, active-site-directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound. This is quantified using a sensitive method like quantitative PCR (qPCR), which detects a unique DNA tag conjugated to each kinase.[11][15] This method allows for the determination of a dissociation constant (Kd), a direct measure of binding affinity.

Experimental Protocol: KINOMEscan™ Competition Binding Assay Below is a generalized, step-by-step protocol that illustrates the workflow for determining the Kd of a test compound against a kinase panel.

  • Kinase Preparation: A panel of over 400 human kinases are expressed and tagged with a unique DNA identifier.

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is covalently attached to a solid support, such as sepharose beads.[15]

  • Competition Reaction:

    • In the wells of a microtiter plate, the DNA-tagged kinase, the immobilized ligand beads, and the test compound (at various concentrations) are combined.

    • The reaction is incubated to allow the binding to reach equilibrium.

  • Washing: The beads are washed to remove any unbound kinase.

  • Quantification: The amount of kinase remaining bound to the beads is measured by quantifying the attached DNA tag via qPCR.[15]

  • Data Analysis:

    • The amount of kinase bound is plotted against the concentration of the test compound.

    • A dose-response curve is generated, from which the dissociation constant (Kd) is calculated. A lower Kd value signifies a stronger binding affinity.[11]

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification & Analysis Kinase DNA-Tagged Kinase Incubation Incubate Kinase, Ligand, and Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound (Dasatinib) Compound->Incubation Wash Wash Unbound Kinase Incubation->Wash Equilibrium Reached qPCR Quantify Bound Kinase (qPCR) Wash->qPCR Analysis Calculate Kd Value qPCR->Analysis

Caption: Workflow for the KINOMEscan™ competition binding assay.

B. Cellular Target Engagement Assays

While biochemical assays are excellent for determining direct binding affinity, they do not account for cellular factors like membrane permeability, efflux pumps, or intracellular ATP concentrations, which can significantly alter a drug's potency.[16] Cellular assays measure the ability of a compound to inhibit a kinase within its native environment.

Principle of the Assay Cell-based assays often measure the inhibition of a specific phosphorylation event downstream of the target kinase. For instance, to measure Dasatinib's effect on BCR-ABL, one could quantify the phosphorylation of a known BCR-ABL substrate, such as STAT5, in a CML cell line.[17]

Experimental Protocol: Western Blot for Phospho-Kinase Inhibition

  • Cell Culture: Culture a relevant cell line (e.g., K562, a CML cell line) to 70-80% confluency.[17]

  • Compound Treatment: Treat the cells with a range of Dasatinib concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target or its substrate (e.g., anti-phospho-CrkL).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities.

    • Normalize the phospho-protein signal to a loading control (e.g., β-actin or the total protein level of the kinase).

    • Plot the normalized signal against the Dasatinib concentration to determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).[17][19]

II. Dasatinib's Kinome Profile: A Comparative Analysis

Dasatinib is a promiscuous inhibitor, meaning it binds to a wide range of kinases with high affinity.[20][21] Its potency against the primary target, BCR-ABL, is exceptionally high, but it also potently inhibits SFKs and other important signaling kinases.[7][22]

The table below summarizes the inhibitory activity of Dasatinib against its primary targets and a selection of key off-targets, compiled from biochemical and cellular assays.

Kinase TargetKinase FamilyAssay TypePotency (IC50/Kd)Rationale for Significance
ABL1 Tyrosine KinaseBiochemical<1 nMPrimary Target: Driver of CML and Ph+ ALL.[23]
SRC Tyrosine KinaseBiochemical0.8 nMPrimary Target: Implicated in cancer cell survival, migration, and invasion.[23]
LCK Tyrosine KinaseBiochemical~1 nMOff-Target: SFK member crucial for T-cell signaling; inhibition may lead to immunosuppression.
c-KIT Tyrosine KinaseBiochemical79 nMOff-Target: Receptor tyrosine kinase involved in hematopoiesis and melanogenesis.[23]
PDGFRβ Tyrosine KinaseBiochemical~1 nMOff-Target: Receptor tyrosine kinase involved in angiogenesis; inhibition linked to pleural effusion.[7][9]
EPHA2 Tyrosine KinaseBiochemical~1 nMOff-Target: Ephrin receptor involved in cell migration and adhesion.[8]
LIMK1 Ser/Thr KinaseBiochemical~20 nMOff-Target: Involved in cytoskeletal regulation; recently identified as a target in lung cancer.[24]

Note: Potency values are approximate and can vary based on the specific assay conditions (e.g., ATP concentration in biochemical assays).

III. Functional Implications of Dasatinib's Cross-Reactivity

The broad selectivity profile of Dasatinib has significant biological and clinical consequences.

  • Therapeutic Advantages: The dual inhibition of ABL and SRC is thought to contribute to Dasatinib's high efficacy and its ability to overcome imatinib resistance.[6][7] Inhibition of other kinases like c-KIT may also contribute to its anti-leukemic activity.[18]

  • Adverse Effects: The cross-reactivity of Dasatinib is also linked to its known side effects.[10][25]

    • Pleural Effusion: Inhibition of PDGFRβ and SRC is thought to disrupt vascular integrity, leading to fluid accumulation in the lungs, a common side effect.[3][9]

    • Immunosuppression: Inhibition of SFKs like LCK and LYN, which are critical for immune cell function, can affect the patient's immune response.[9]

    • Cardiotoxicity: Off-target effects on kinases involved in cardiomyocyte function have been linked to cardiac adverse events.[8][9]

    • Bleeding Risk: Inhibition of SFKs and PDGFR can interfere with platelet function, potentially increasing the risk of hemorrhage.[8]

The diagram below illustrates how Dasatinib's inhibition of both on-target and off-target kinases can lead to desired therapeutic effects and unintended adverse events.

Dasatinib_Effects cluster_targets Kinase Targets cluster_outcomes Biological Outcomes Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC SRC Dasatinib->SRC Inhibits PDGFRB PDGFRβ Dasatinib->PDGFRB Inhibits LCK LCK Dasatinib->LCK Inhibits Therapeutic Therapeutic Effect (Anti-Leukemia) BCR_ABL->Therapeutic SRC->Therapeutic Adverse Adverse Events (e.g., Pleural Effusion, Immunosuppression) SRC->Adverse Platelet Function PDGFRB->Adverse LCK->Adverse

Caption: On-target vs. Off-target effects of Dasatinib.

IV. Conclusion for the Research Professional

Dasatinib stands as a powerful example of a multi-targeted kinase inhibitor where both on-target and off-target activities profoundly influence its clinical profile. For the researcher, this necessitates a multi-faceted validation strategy. A phenotype observed in a cell-based assay after Dasatinib treatment cannot be automatically attributed to the inhibition of its primary target.

Key Takeaways:

  • Validate with Orthogonal Approaches: Confirm findings by using structurally different inhibitors with overlapping or more specific targets, or by using genetic approaches like siRNA or CRISPR to silence the intended target.[9]

  • Consider the Concentration: Use the lowest effective concentration of Dasatinib to minimize off-target effects. A full dose-response curve is critical to differentiate on-target from off-target pharmacology.[9]

  • Context is Crucial: The biological consequence of inhibiting an off-target kinase is highly context-dependent, varying between cell types and tissues.

By maintaining a comprehensive view of Dasatinib's cross-reactivity, researchers can design more rigorous experiments, generate more reliable data, and contribute to a more nuanced understanding of kinase biology and cancer therapeutics.

References

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  • van de Wetering, C., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 280(21), 5203-5212.
  • Li, H., et al. (2020). Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. Frontiers in Oncology, 10, 588210.
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Bridging the Divide: A Comparative Guide to In Vitro and In Vivo Efficacy of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" for its ability to bind to a wide array of biological targets.[1][2][3] This versatility has led to its incorporation into numerous clinical candidates and approved drugs, particularly in oncology.[4] However, the journey from a promising hit in a multi-well plate to an effective therapeutic in a living system is fraught with challenges. For 2-aminothiazole derivatives, the disconnect between potent in vitro activity and disappointing in vivo efficacy is a recurring and expensive hurdle in drug development.

This guide provides an in-depth comparison of the in vitro and in vivo evaluation of 2-aminothiazole compounds. Moving beyond a simple list of methods, we will dissect the causal links between experimental design, pharmacokinetic realities, and the ultimate therapeutic outcome. We will explore why a compound with nanomolar potency in a cell-based assay may fail to produce any effect in an animal model, providing field-proven insights and actionable protocols to help bridge this critical translational gap.

The In Vitro Landscape: Defining Potential on a Cellular Level

Initial screening and optimization of 2-aminothiazole compounds rely on a suite of robust in vitro assays designed to measure target engagement and cellular effects. These assays are essential for establishing structure-activity relationships (SAR) and identifying candidates with the highest potential.

Target-Based vs. Cell-Based Assays
  • Target-Based Assays: These experiments isolate the protein of interest (e.g., a specific kinase) and measure the compound's ability to directly inhibit its function. They are crucial for confirming the mechanism of action and determining intrinsic potency (e.g., IC50 or Ki values).

  • Cell-Based Assays: These assays assess the compound's effect on whole cells, providing a more integrated view of its activity. They account for factors like cell permeability and can reveal off-target effects or cytotoxicity. The MTT assay, which measures metabolic activity as a proxy for cell viability, is a workhorse in this category.

Key In Vitro Assays for Efficacy and Translation

Beyond initial potency, a series of secondary in vitro assays are critical for predicting in vivo behavior. A compound's failure in vivo is often not due to a lack of potency, but to poor drug-like properties.

  • Cytotoxicity Assessment (MTT Assay): This assay determines the concentration at which a compound inhibits cell proliferation. It is a fundamental first step to gauge anti-cancer potential.[4]

  • Intestinal Permeability (Caco-2 Assay): For orally administered drugs, absorption from the gut is the first major barrier. The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium to predict a compound's permeability.[5][6][7][8][9]

  • Metabolic Stability (Liver Microsome Assay): The liver is the body's primary metabolic hub.[10] This assay uses liver microsomes, which are vesicles containing key drug-metabolizing enzymes (like cytochrome P450s), to determine how quickly a compound is broken down.[10][11][12][13][14] High clearance in this assay often predicts a short half-life in vivo.

The In Vivo Challenge: Efficacy in a Complex Biological System

An in vivo study, typically using a mouse xenograft model for cancer, is the definitive test of a compound's therapeutic potential.[15][16][17] Here, the compound must overcome a multitude of physiological barriers to reach its target in sufficient concentration and for a sufficient duration to exert a therapeutic effect.

The Xenograft Model: A Preclinical Proving Ground

In a typical subcutaneous xenograft model, human cancer cells are injected under the skin of an immunodeficient mouse.[15][17] Once a tumor is established, the mouse is treated with the investigational compound, a vehicle control, and often a positive control drug. The primary endpoint is typically Tumor Growth Inhibition (TGI).

Case Study: AT7519 - A 2-Aminothiazole CDK Inhibitor

AT7519 is a potent 2-aminothiazole-based inhibitor of multiple cyclin-dependent kinases (CDKs).[18][19][20] Its journey illustrates a successful translation from in vitro promise to in vivo efficacy.

ParameterIn Vitro DataIn Vivo Data
Target CDK1, CDK2, CDK4, CDK5, CDK9CDK Inhibition in Tumor Tissue
Potency IC50 values: 40 nM (MCF-7 cells), 0.246 µM (U251 glioblastoma cells)[18][21]Dose-dependent tumor growth inhibition[21]
Effect Induces apoptosis, cell cycle arrest[21][22]Tumor regression in HCT116 colon cancer xenografts[18]
Model Human cancer cell lines (e.g., MCF-7, U251, HCT116)HCT116 and HT29 colon cancer xenograft models in nude mice[18]

AT7519's success is attributed to its potent, multi-CDK inhibitory action, which effectively arrests the cell cycle and induces apoptosis, effects that were successfully replicated in animal models.

Visualizing the Process: From Lab Bench to Preclinical Model

The following workflow illustrates the critical path for evaluating a 2-aminothiazole compound, highlighting the key decision points and the integration of in vitro and in vivo testing.

Drug_Discovery_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation vitro_start 2-Aminothiazole Library target_assay Target-Based Assay (e.g., Kinase Inhibition) vitro_start->target_assay Screening cell_assay Cell-Based Assay (e.g., MTT Cytotoxicity) target_assay->cell_assay Confirm Cellular Activity adme_assays In Vitro ADME (Caco-2, Microsomal Stability) cell_assay->adme_assays Assess Drug-Like Properties lead_candidate Lead Candidate Selection adme_assays->lead_candidate Prioritize vivo_model Xenograft Model Development lead_candidate->vivo_model Advance to In Vivo efficacy_study Efficacy & PK/PD Studies vivo_model->efficacy_study go_nogo Go/No-Go Decision efficacy_study->go_nogo

Caption: A typical workflow for progressing a 2-aminothiazole compound from in vitro screening to in vivo validation.

Bridging the Gap: Why In Vitro Potency Fails to Translate

The discrepancy between a compound's performance in a petri dish and a living organism is often traced back to Pharmacokinetics (PK) and metabolism.

  • Poor Absorption: A compound may be too large or too polar to pass through the intestinal wall, leading to low bioavailability after oral dosing. The Caco-2 assay is designed to predict this.[23]

  • Rapid Metabolism: The compound may be rapidly broken down by liver enzymes into inactive metabolites.[24] This prevents it from reaching a therapeutic concentration in the bloodstream. The liver microsomal stability assay provides an early warning of this liability.

  • The "Toxicophore" Problem: The 2-aminothiazole ring itself can be a metabolic liability. It has been classified as a potential "toxicophore" because it can be metabolically activated to form reactive metabolites.[2][3][25] These reactive species can covalently bind to proteins and other macromolecules, leading to toxicity and rapid clearance, which may not be apparent in simple in vitro systems.

  • High Plasma Protein Binding: A drug that is highly bound to plasma proteins (like albumin) is not free to distribute to the target tissue and exert its effect.[23] This can lead to a stark difference between the total drug concentration in the blood and the pharmacologically active unbound concentration.

Case Study: IND24 - A Story of Strain Specificity

The anti-prion 2-aminothiazole compound IND24 highlights another layer of complexity. While it showed efficacy against certain strains of prions in mice (RML and ME7), it was ineffective against human sporadic CJD prions, even in transgenic mice expressing human prion protein.[1][26][27] This demonstrates that even with good pharmacokinetics, target variation (in vivo) can lead to a lack of translatable efficacy. Prophylactic administration of IND24 showed a much greater extension of lifespan compared to when administered after infection, underscoring the importance of treatment timing.[28]

Visualizing the Challenge: The Metabolic Fate of 2-Aminothiazoles

Understanding the metabolic pathways is key to designing more robust compounds. The diagram below illustrates why the 2-aminothiazole ring can be problematic.

Metabolism Parent 2-Aminothiazole Compound (Stable) CYP450 Phase I Metabolism (CYP450 Enzymes) Parent->CYP450 In Liver Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Oxidation at C4-C5 Detox Phase II Metabolism (e.g., Glutathione Conjugation) Epoxide->Detox Adducts Covalent Adducts (Toxicity, Rapid Clearance) Epoxide->Adducts If Detoxification is Overwhelmed Inactive Inactive, Excretable Metabolites Detox->Inactive

Caption: Metabolic activation of the 2-aminothiazole ring can lead to reactive intermediates, causing toxicity.

Detailed Experimental Protocols

To ensure reproducibility and robustness, the following are step-by-step protocols for the key assays discussed.

Protocol 1: In Vitro Cytotoxicity via MTT Assay

This protocol is adapted for adherent cancer cell lines.

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[4]

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]

  • Formazan Formation: Incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4] The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Efficacy in a Subcutaneous Xenograft Model

This protocol provides a general framework for an efficacy study.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID), typically 6-8 weeks old.[15] Allow them to acclimatize for at least one week.

  • Cell Preparation: Harvest human cancer cells that are in the logarithmic growth phase. Ensure cell viability is greater than 95%. Resuspend the cells in sterile PBS or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL. For some cell lines, mixing 1:1 with Matrigel can improve tumor take rates.[15][29]

  • Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of the mouse.[16][17]

  • Tumor Monitoring: Monitor the animals regularly for tumor development. Once tumors are palpable, use digital calipers to measure the length and width 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[15][16]

  • Randomization and Dosing: When tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Compound Dose 1, Compound Dose 2, Positive Control).[15]

  • Drug Administration: Administer the compound and vehicle via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily for 21 days).[15] Monitor the body weight of the mice as an indicator of toxicity.[16]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the data for statistical significance.

Conclusion: A Strategy for Success

The persistent challenge of translating the in vitro efficacy of 2-aminothiazole compounds to in vivo success demands a multi-faceted and early-stage evaluation strategy. Relying solely on cellular potency is a recipe for failure. By integrating critical in vitro ADME assays—such as Caco-2 permeability and microsomal stability—early in the discovery pipeline, researchers can identify and weed out compounds with poor pharmacokinetic profiles before committing to expensive and time-consuming animal studies.

Furthermore, a deep understanding of the metabolic liabilities of the 2-aminothiazole scaffold is essential. Medicinal chemists can proactively design next-generation analogs that block or slow down metabolic activation at the susceptible positions of the thiazole ring, thereby reducing the formation of toxic metabolites and improving the compound's residence time in vivo. By adopting this integrated, causality-driven approach, the drug development community can more efficiently bridge the in vitro-in vivo divide and unlock the full therapeutic potential of this remarkable chemical scaffold.

Sources

A Comparative Analysis of 2-Aminothiazole Derivatives and Crizotinib in Kinase Inhibition and Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of emerging 2-aminothiazole derivatives against the established multi-kinase inhibitor, Crizotinib. We will delve into their mechanisms of action, target specificities, and present supporting experimental data to offer a clear perspective for researchers, scientists, and professionals in drug development.

Introduction: The Kinase Inhibitor Landscape

The development of small-molecule kinase inhibitors has revolutionized oncology, shifting treatment paradigms from broad-spectrum chemotherapy to targeted therapies. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By selectively inhibiting specific kinases that drive tumor growth, targeted therapies can offer improved efficacy and reduced toxicity.

Crizotinib (Xalkori®) is a first-in-class, FDA-approved oral receptor tyrosine kinase (RTK) inhibitor.[1][2] It has shown remarkable efficacy in patient populations with specific genetic alterations, particularly in non-small cell lung cancer (NSCLC).[3][4] In parallel, medicinal chemistry has identified certain molecular scaffolds as "privileged structures" due to their ability to bind to multiple, biologically relevant targets. The 2-aminothiazole nucleus is one such scaffold, forming the core of clinically successful drugs like the pan-Src kinase inhibitor Dasatinib.[5][6] The versatility of this scaffold has spurred extensive research into novel derivatives as next-generation anticancer agents.[7][8][9] This guide will compare the established biological profile of Crizotinib with the burgeoning potential of these diverse 2-aminothiazole derivatives.

Crizotinib: The Established Benchmark

Mechanism of Action

Crizotinib functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases. Its primary targets include Anaplastic Lymphoma Kinase (ALK), c-MET (also known as Hepatocyte Growth Factor Receptor, HGFR), and ROS1.[10][11] In certain cancers, chromosomal rearrangements lead to the creation of fusion genes, such as EML4-ALK.[3][11] The resulting fusion protein is constitutively active, meaning it is always "on," sending continuous signals that drive uncontrolled cell proliferation and survival.[11] Crizotinib binds to the ATP-binding pocket of the kinase domain of these targets, blocking their phosphorylation activity and shutting down these aberrant downstream signals.[10][11]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response ALK ALK Fusion Protein PI3K PI3K/AKT Pathway ALK->PI3K Phosphorylation MAPK RAS/MAPK Pathway ALK->MAPK Phosphorylation cMET c-MET cMET->PI3K Phosphorylation cMET->MAPK Phosphorylation ROS1 ROS1 ROS1->PI3K Phosphorylation ROS1->MAPK Phosphorylation Response Proliferation & Survival PI3K->Response MAPK->Response Crizotinib Crizotinib Crizotinib->ALK Inhibition Crizotinib->cMET Inhibition Crizotinib->ROS1 Inhibition G cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Response Cell Growth & Survival mTOR->Response Derivative 2-Aminothiazole Derivative Derivative->PI3K Inhibition G cluster_0 Discovery & In Vitro cluster_1 Cellular Mechanism cluster_2 Preclinical Validation A Compound Synthesis & Characterization B Biochemical Kinase Assay (IC50 Determination) A->B C Cell Viability Assay (e.g., MTT/MTS) B->C D Target Engagement Assay (e.g., Western Blot for p-Kinase) C->D E Apoptosis Assay (e.g., Annexin V) D->E F In Vivo Xenograft Model Studies E->F

Caption: Standard workflow for kinase inhibitor evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Principle: This is a competitive binding assay based on Förster Resonance Energy Transfer (FRET). A europium (Eu)-labeled antibody (donor) binds to the kinase, and an Alexa Fluor™ 647-labeled tracer (acceptor) binds to the ATP pocket. When both are bound, FRET occurs. A test compound that binds to the ATP pocket will displace the tracer, disrupting FRET.

Methodology:

  • Reagent Preparation: Prepare a solution of the target kinase, Eu-labeled antibody, and the test compound (at various concentrations) in kinase buffer.

  • Incubation: Incubate the mixture for 60 minutes at room temperature to allow the compound to bind to the kinase.

    • Causality: This pre-incubation step ensures that the binding between the inhibitor and the kinase reaches equilibrium before the tracer is introduced, providing a more accurate measurement of affinity.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to the wells.

  • Second Incubation: Incubate for another 60 minutes at room temperature.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

Principle: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Causality: Allowing cells to adhere overnight ensures they recover from the stress of plating and are in a logarithmic growth phase, providing a consistent baseline for the experiment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., Crizotinib or a 2-aminothiazole derivative) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Remove the media and add fresh media containing MTT solution (e.g., 0.5 mg/mL). Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of compound concentration to determine the IC50.

Expert Synthesis and Future Outlook

Crizotinib remains a cornerstone of therapy for ALK+ and ROS1+ NSCLC, demonstrating the profound success of targeted therapy. However, its utility is constrained by a narrow target profile and the inevitable onset of acquired resistance.

The 2-aminothiazole scaffold represents a fertile ground for drug discovery, offering a pathway to overcome these limitations. The true value of these derivatives lies in their chemical diversity and the ability to target a much broader range of kinases and cellular pathways. The development of 2-aminothiazole derivatives as allosteric inhibitors is particularly promising, as this mechanism is inherently capable of overcoming resistance mutations that affect the ATP-binding site targeted by Crizotinib and most other kinase inhibitors.

Future research should focus on:

  • Screening 2-aminothiazole libraries against Crizotinib-resistant cell lines to identify compounds that can restore sensitivity.

  • Designing derivatives with improved selectivity to minimize off-target effects and enhance the therapeutic window.

  • Exploring dual-target inhibitors that can simultaneously block a primary oncogenic driver and a potential bypass resistance pathway.

References

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  • Design of 2‐aminothiazole CHK1 inhibitors. - ResearchGate. [Link]

  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed. [Link]

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  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. [Link]

Sources

A Comparative Guide to the Antifungal Activity of Thiazole Derivatives Versus Standard Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, has created an urgent need for novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antifungal effects. This guide provides an in-depth comparison of the antifungal performance of thiazole derivatives against established standard drugs, supported by experimental data and detailed methodologies, to assist researchers in the field of antifungal drug discovery.

The Landscape of Antifungal Therapy: Standard Drugs and Their Limitations

Currently, the clinical arsenal against fungal pathogens primarily consists of three major classes of drugs:

  • Azoles (e.g., Fluconazole, Itraconazole): This class of drugs has been a cornerstone of antifungal therapy. They function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.[1][3] Disruption of its synthesis leads to a dysfunctional cell membrane and ultimately, fungal cell death.[4]

  • Polyenes (e.g., Amphotericin B): Polyenes represent one of the oldest classes of antifungal agents. Their mechanism involves directly binding to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.

  • Echinocandins (e.g., Caspofungin, Micafungin): This newer class of antifungals targets the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. By inhibiting glucan synthase, they disrupt cell wall integrity, leading to osmotic instability and lysis.

Despite their efficacy, these standard drugs are hampered by several limitations, including the emergence of resistant strains, significant host toxicity (especially for polyenes), and a limited spectrum of activity. This clinical challenge drives the search for new antifungal scaffolds, such as thiazole derivatives.

Thiazole Derivatives: A Promising New Frontier

Thiazoles are five-membered aromatic heterocyclic compounds containing one sulfur and one nitrogen atom.[5] This scaffold is present in numerous biologically active compounds and has drawn considerable attention for its potent antifungal properties.[6][7]

Mechanism of Action: Many thiazole derivatives share a similar mechanism of action with azole antifungals, targeting the ergosterol biosynthesis pathway.[4] They act as inhibitors of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), preventing the conversion of lanosterol to ergosterol.[4][8] This inhibition disrupts the fungal cell membrane's structure and function, leading to cell death.[4] Some studies also suggest that certain thiazole derivatives may interfere with the fungal cell wall structure.[9][10]

The versatility of the thiazole ring allows for extensive chemical modification, enabling the synthesis of derivatives with improved potency, selectivity, and pharmacokinetic profiles.[11][12]

Comparative Performance Analysis: Thiazole Derivatives vs. Standard Drugs

The most direct way to compare the efficacy of antifungal compounds is by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism in vitro. Data from various studies consistently demonstrate that novel thiazole derivatives can exhibit antifungal activity comparable to, and in some cases superior to, standard drugs like fluconazole.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL) Against Candida albicans

Compound ClassSpecific Derivative(s)Candida albicans MIC (µg/mL)Standard DrugCandida albicans MIC (µg/mL)Reference(s)
Thiazole Derivatives 2-hydrazinyl-1,3-thiazoles3.9Fluconazole 15.62[8]
Thiazole Derivatives Hydrazine-thiazoles0.45 - 31.2 (µM)Fluconazole (Active)[11]
Thiazole Derivatives Cyclohexyliden-hydrazo-4-arylthiazolesComparable to FluconazoleFluconazole (Comparable)[13]
Thiazole Derivatives Thiazoles with cyclopropane system0.008 - 7.81Nystatin 0.015 - 7.81[9]

Note: The data above is compiled from multiple independent studies. Direct comparison should be made with caution as experimental conditions may vary. Some studies report values in µM.

These results highlight the potential of thiazole derivatives, with several compounds showing significantly lower MIC values than the widely used fluconazole against Candida albicans.[8] Importantly, some thiazole derivatives have also demonstrated efficacy against fluconazole-resistant strains of Candida, addressing a critical unmet medical need.[13]

Experimental Protocol: Antifungal Susceptibility Testing

To ensure the reproducibility and validity of antifungal activity data, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal susceptibility testing.[14][15] The broth microdilution method is a gold-standard procedure for determining the MIC of antifungal agents.[16]

Detailed Step-by-Step Methodology: Broth Microdilution Assay (Adapted from CLSI M27)

Causality and Rationale: This protocol is designed to create a controlled environment where the only significant variable is the concentration of the antifungal agent, allowing for a precise determination of its inhibitory effect on fungal growth.

  • Preparation of Antifungal Stock Solutions:

    • Action: Dissolve the thiazole derivative and the standard antifungal drug (e.g., fluconazole) in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Rationale: DMSO is a common solvent for water-insoluble compounds. A high-concentration stock is necessary for the subsequent serial dilutions.

  • Preparation of Inoculum:

    • Action: Culture the fungal strain (e.g., Candida albicans) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium.

    • Rationale: A standardized inoculum density is critical for reproducible MIC results. The 0.5 McFarland standard ensures a consistent starting number of fungal cells.

  • Serial Dilution in Microtiter Plate:

    • Action: In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal stock solutions using RPMI 1640 medium to achieve a range of desired final concentrations.

    • Rationale: Serial dilution creates a concentration gradient that allows for the identification of the specific concentration at which fungal growth is inhibited.

  • Inoculation and Incubation:

    • Action: Inoculate each well (except the sterility control) with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

    • Rationale: Incubation provides the necessary time and temperature for fungal growth in the control wells and allows for the assessment of inhibition in the test wells.

  • Result Interpretation (MIC Determination):

    • Action: After incubation, visually inspect the plates for fungal growth (turbidity). The MIC is the lowest drug concentration in which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

    • Rationale: The visual endpoint provides a clear determination of the minimum concentration required to inhibit fungal proliferation.

Self-Validating System (Controls):

  • Growth Control: A well containing only the medium and the fungal inoculum (no drug). This well must show clear turbidity to validate that the fungus can grow in the test conditions.

  • Sterility Control: A well containing only the medium (no fungus, no drug). This well must remain clear to ensure the medium is not contaminated.

  • Positive Control: A standard antifungal drug (e.g., fluconazole) tested in parallel to confirm the susceptibility of the test strain and the validity of the assay.

Visualizing Key Concepts

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

Ergosterol Biosynthesis Pathway and the Target of Azoles/Thiazoles

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_result Result AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Intermediate 14-demethyl- lanosterol Lanosterol->Intermediate Lanosterol 14α- demethylase (CYP51) DisruptedMembrane Disrupted Fungal Cell Membrane Lanosterol->DisruptedMembrane Accumulation leads to Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Azoles Azoles & Thiazole Derivatives Azoles->Lanosterol Inhibits

Caption: Inhibition of Lanosterol 14α-demethylase by thiazole derivatives.

Experimental Workflow for Broth Microdilution MIC Assay

MIC_Workflow start Start prep_drug Prepare Drug Stock (Thiazole & Standard) start->prep_drug prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilute Perform Serial Dilutions in 96-Well Plate prep_drug->serial_dilute inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (35°C for 24-48h) inoculate->incubate read_mic Visually Read MIC (Lowest concentration with ≥50% growth inhibition) incubate->read_mic end End read_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

The available data strongly supports the continued investigation of thiazole derivatives as a viable source of new antifungal therapies. Numerous studies have demonstrated that these compounds possess potent antifungal activity, often comparable or superior to standard drugs like fluconazole. Their common mechanism of action, targeting the well-validated ergosterol biosynthesis pathway, provides a solid foundation for rational drug design. Furthermore, the demonstrated activity of some derivatives against drug-resistant fungal strains is particularly encouraging.

Future research should focus on optimizing the lead compounds to improve their safety profiles, enhance their pharmacokinetic properties, and broaden their spectrum of activity. In vivo studies in animal models of infection are a critical next step to validate the promising in vitro results and pave the way for potential clinical development. The versatility and proven efficacy of the thiazole scaffold make it a cornerstone for the next generation of antifungal agents.

References

  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters.
  • MDPI. (n.d.). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Retrieved from [Link]

  • PubMed. (2018). Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The biosynthesis pathway of ergosterol in fungi. Retrieved from [Link]

  • PubMed. (n.d.). Ergosterol biosynthesis: a fungal pathway for life on land? Retrieved from [Link]

  • MDPI. (n.d.). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Retrieved from [Link]

  • ACS Publications. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Retrieved from [Link]

  • ASM Journals. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Exploring the thiazole scaffold for the identification of new agents for the treatment of fluconazole resistant Candida. Retrieved from [Link]

  • ResearchGate. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Retrieved from [Link]

  • IntechOpen. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • ResearchGate. (2016). Thiazole derivatives with antifungal activity against Candida species. Retrieved from [Link]

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"cytotoxicity comparison of 2-aminothiazole derivatives in different cancer cell lines"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cytotoxicity of 2-Aminothiazole Derivatives Across Diverse Cancer Cell Lines

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and selectivity is a continuous endeavor. The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous investigational compounds and even clinically approved drugs like the tyrosine kinase inhibitor Dasatinib.[1][2][3] This versatility stems from its unique chemical properties, which allow for diverse modifications to modulate its biological activity.[2][4]

This guide provides a comparative analysis of the cytotoxic effects of various 2-aminothiazole derivatives against a spectrum of human cancer cell lines. We will delve into the quantitative data that underscores their potential, explore their mechanisms of action, and provide detailed experimental protocols for their evaluation, grounding our discussion in the principles of scientific integrity and experimental rationale.

Comparative Cytotoxic Activity of 2-Aminothiazole Derivatives

A significant body of research demonstrates the potent anti-proliferative effects of 2-aminothiazole derivatives across numerous cancer cell lines, including those from lung, breast, pancreas, and leukemia.[1][2] The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[5] A lower IC50 value indicates greater potency.

The data below, synthesized from multiple studies, showcases the cytotoxic profile of selected derivatives.

Derivative/CompoundCancer Cell LineCell Line TypeIC50 Value
Compound 73b / 26b H1299Human Lung Cancer4.89 µM
SHG-44Human Glioma4.03 µM
Compound 3f A549Human Lung Cancer3.72 µM
Compound 6b MCF-7Human Breast Cancer17.2 ± 1.9 µM
A549Human Lung Cancer19.0 ± 3.2 µM
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate Panc-1Pancreatic Cancer43.08 µM
Compound OMS5 / OMS14 A549 / MCF-7Lung / Breast Cancer22.13 - 61.03 µM
Compound 27 HeLaCervical Cancer1.6 ± 0.8 µM
TH-39 K562Leukemia0.78 µM
Compound 79b A549Human Lung Cancer1.61 µg/mL (GI50)
Compound 79a MCF-7Human Breast Cancer2.32 µg/mL (GI50)

Data compiled from multiple sources.[1][6][7][8][9][10][11]

Unraveling the Mechanisms of Action

The anticancer activity of 2-aminothiazole derivatives is not merely cytotoxic; it is often orchestrated through specific molecular pathways that regulate cell life and death. The primary mechanisms identified are the induction of apoptosis (programmed cell death) and cell cycle arrest.[7]

Induction of Apoptosis

Many 2-aminothiazole derivatives trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.[7] A key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis.[7]

  • Down-regulation of Bcl-2: Certain derivatives decrease the levels of anti-apoptotic proteins like Bcl-2.

  • Up-regulation of Bax: Simultaneously, they increase the levels of pro-apoptotic proteins like Bax.

This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates a cascade of caspases—the executioner enzymes of apoptosis.[7] Some derivatives also target critical signaling pathways like the PI3K/Akt pathway, which is a major regulator of cell survival.[2][8] Inhibition of this pathway can suppress survival signals and promote apoptosis.[2]

PI3K_Akt_Pathway cluster_membrane cluster_cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Aminothiazole 2-Aminothiazole Derivative Aminothiazole->PI3K Inhibition Aminothiazole->Akt Inhibition

Caption: PI3K/Akt signaling pathway and points of inhibition by 2-aminothiazole derivatives.

Cell Cycle Arrest

In addition to inducing cell death, these compounds can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as G0/G1 or G2/M.[7] This prevents the cancer cells from dividing and replicating, effectively controlling tumor growth. This is often evaluated experimentally using flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[7]

Experimental Design: A Guide to Cytotoxicity Evaluation

The systematic evaluation of novel 2-aminothiazole derivatives involves a series of robust in vitro assays. The general workflow ensures reproducible and comparable data.

experimental_workflow cluster_prep cluster_treat cluster_assay Culture 1. Cancer Cell Line Culture & Maintenance Seeding 2. Cell Seeding in 96-well Plates Culture->Seeding Treatment 4. Treatment with Serial Dilutions Seeding->Treatment Compound 3. Test Compound Stock Preparation Compound->Treatment Incubation 5. Incubation (24, 48, 72 hours) Treatment->Incubation Assay 6. Cytotoxicity Assay (e.g., MTT, SRB) Incubation->Assay Measure 7. Absorbance Measurement Assay->Measure Analysis 8. Data Analysis (% Viability, IC50) Measure->Analysis

Caption: General experimental workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][12] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals, which are insoluble in water.[12][13]

Objective: To determine the concentration-dependent cytotoxic effect of a 2-aminothiazole derivative on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile plates

  • 2-aminothiazole derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Rationale: To ensure a uniform and actively proliferating monolayer of cells for the experiment.

    • Procedure: Harvest logarithmically growing cells using Trypsin-EDTA. Count the cells and adjust the density to 5,000-10,000 cells per 100 µL of medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Rationale: To expose the cells to a range of concentrations to determine a dose-response relationship.

    • Procedure: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).[5]

  • Incubation:

    • Rationale: To allow sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.

    • Procedure: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition and Formazan Formation:

    • Rationale: To allow viable cells to metabolize MTT into formazan.

    • Procedure: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.[5] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Rationale: To dissolve the water-insoluble formazan crystals for spectrophotometric quantification.

    • Procedure: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well. Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Rationale: To quantify the amount of formazan, which is proportional to the number of viable cells.

    • Procedure: Measure the absorbance of each well at 570 nm using a microplate reader.[14] Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Alternative Assay: Sulforhodamine B (SRB)

While the MTT assay measures metabolic activity, the SRB assay is a colorimetric method that measures cell density based on the staining of total cellular protein.[13] It is a reliable alternative and some studies recommend it for its simplicity and stability.[15]

Conclusion

2-aminothiazole derivatives represent a versatile and highly promising class of compounds in the development of novel anticancer therapies.[11][16] Their potent cytotoxic activity against a broad range of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest through various mechanisms, underscores their therapeutic potential.[7] The experimental protocols and comparative data outlined in this guide provide a robust framework for the systematic evaluation and advancement of new derivatives from the laboratory to potential clinical applications.

References

  • Han, S., Qi, C., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. Russian Journal of Organic Chemistry.
  • Al-Ostath, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available from: [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. (n.d.). Taylor & Francis Online. Available from: [Link]

  • Fricker, S. P., & Buckley, R. G. (1996). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anticancer Research. Available from: [Link]

  • Al-Otaibi, M. S., et al. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available from: [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. (n.d.). Taylor & Francis Online. Available from: [Link]

  • Development of 2-aminothiazole core in anticancer therapeutic areas. (n.d.). ResearchGate. Available from: [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (n.d.). PubMed Central. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Available from: [Link]

  • Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. (2025). ResearchGate. Available from: [Link]

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (n.d.). ResearchGate. Available from: [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.). National Institutes of Health. Available from: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Available from: [Link]

  • SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... (n.d.). ResearchGate. Available from: [Link]

  • In vitro antitumor activity (NCI, USA) [SRB procedure]. (n.d.). [Source not specified].

Sources

A Senior Application Scientist's Guide to Molecular Docking Studies of 2-Amino-4-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-amino-4-phenylthiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a "privileged structure" due to its ability to interact with a diverse array of biological targets. Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities[1][2][3][4]. For researchers and drug development professionals, navigating the path from a promising scaffold to a potent and selective drug candidate is a significant challenge. Molecular docking, a powerful computational technique, is an indispensable tool in this journey. It predicts how a small molecule (ligand) binds to a macromolecule (receptor), providing critical insights into the binding orientation and affinity, thereby guiding rational drug design and optimization[2][5].

This guide provides an in-depth comparison of molecular docking methodologies applied to 2-amino-4-phenylthiazole derivatives. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, compare the performance of different docking software through published data, and provide self-validating, detailed protocols to ensure scientific integrity.

Part 1: A Comparative Analysis of Docking Software

The choice of docking software is a critical decision that influences the speed, accuracy, and focus of an in-silico investigation. The selection is often dictated by the specific research question, available computational resources, and the stage of the drug discovery pipeline. Here, we compare two widely utilized platforms in studies of thiazole derivatives: AutoDock Vina and Molegro Virtual Docker (MVD).

  • AutoDock Vina: An open-source program, AutoDock Vina is celebrated for its computational speed and robust performance in virtual screening. Its empirical scoring function and sophisticated search algorithm allow for the rapid evaluation of large compound libraries. The primary rationale for choosing Vina lies in its accessibility and efficiency, making it ideal for initial high-throughput screening campaigns where the goal is to identify a broad set of potential hits from a vast chemical space.

  • Molegro Virtual Docker (MVD): A commercial software package, MVD is distinguished by its user-friendly interface and advanced docking algorithms. It employs a differential evolution algorithm for its search function and utilizes unique scoring functions like the MolDock Score, which is derived from the Piecewise Linear Potential (PLP) algorithm[2]. The choice of MVD is often justified when a higher degree of accuracy in pose prediction and scoring is required, particularly in the lead optimization phase. Its integrated environment for visualizing and analyzing interactions provides a more streamlined workflow compared to many open-source alternatives[2].

The fundamental difference lies in their design philosophy: AutoDock Vina prioritizes speed for screening, while MVD offers a refined, user-centric experience for detailed binding mode analysis.

Part 2: Case Studies in Docking 2-Amino-4-Phenylthiazole Derivatives

The versatility of the 2-amino-4-phenylthiazole scaffold is evident in the variety of protein targets it can be designed to inhibit. The following case studies, based on published experimental data, illustrate how molecular docking is applied to different therapeutic areas.

Case Study A: Targeting Tubulin for Anticancer Activity

Tubulin, a key component of the cellular cytoskeleton, is a well-established target for anticancer drugs[6]. Several studies have successfully designed 2-amino-4-phenylthiazole derivatives as tubulin polymerization inhibitors. In these studies, docking is used to predict how the derivatives bind to the colchicine-binding site of tubulin.

A study on N-2-(4-(4-substituted phenyl) thiazol-2-ylamino) acetamide derivatives used AutoDock to predict binding affinities[6]. The results showed a strong correlation between the docking scores and the substitution patterns on the phenyl ring, providing a clear structure-activity relationship (SAR).

Compound IDSubstituentsDocking Score (kcal/mol)Key Interacting Residues
5A H on phenyl, 4-Br on acetamide-9.616 TYR202B, VAL238B (H-bonds)
5C Methoxy and Cl on phenyl-7.779 GLN136, VAL238B (H-bonds)
Adriamycin (Reference Drug)-7.768 Multiple H-bonds
SMART (Reference Ligand)-6.505 N/A
Data synthesized from a structure-guided design study targeting tubulin polymerase[6].

The causality here is clear: the docking scores suggested that specific substitutions, like the bromine in compound 5A, could enhance binding affinity. This was attributed to favorable hydrophobic and hydrogen bonding interactions within the binding pocket, guiding the synthesis of more potent analogues[6].

Case Study B: Targeting Metabolic Enzymes

2-aminothiazole derivatives have also been investigated as inhibitors of key metabolic enzymes such as carbonic anhydrases (hCA I, hCA II) and cholinesterases (AChE, BChE)[1]. In a study combining in vitro assays with in silico docking, researchers were able to explain the observed inhibitory activity at a molecular level.

CompoundTarget EnzymeIn Vitro Kᵢ (µM)Estimated Binding Energy (kcal/mol)
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001N/A
2-amino-4-(4-bromophenyl)thiazolehCA II0.124 ± 0.017N/A
2-amino-4-(4-bromophenyl)thiazoleAChE0.129 ± 0.030N/A
2-amino-4-(4-bromophenyl)thiazoleBChE0.083 ± 0.041N/A
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazolehCA IN/A-6.75
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazolehCA IIN/A-7.61
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazoleAChEN/A-7.86
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazoleBChEN/A-7.96
Data from an in vitro and in silico study on metabolic enzyme inhibitors[1].

Part 3: Validated Experimental Protocols

To ensure reproducibility and trustworthiness, a docking protocol must be robust and well-documented. Below are detailed, step-by-step methodologies for performing a molecular docking study using AutoDock Vina, a common choice for such investigations.

General Molecular Docking Workflow

The overall process, regardless of the software, follows a logical sequence designed to prepare the biological system and the candidate molecules for an accurate simulation of their interaction.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Receptor Acquisition (e.g., from PDB) PrepReceptor 3. Receptor Preparation (Add Hydrogens, Remove Water) PDB->PrepReceptor Ligand 2. Ligand Drawing (2D to 3D Conversion) PrepLigand 4. Ligand Preparation (Energy Minimization, Tautomers) Ligand->PrepLigand Grid 5. Grid Generation (Define Binding Site) PrepReceptor->Grid PrepLigand->Grid Dock 6. Docking Execution (Run Simulation) Grid->Dock Analyze 7. Pose Scoring & Analysis (Binding Energy, Interactions) Dock->Analyze Validate 8. Correlation with Experimental Data Analyze->Validate

Caption: A generalized workflow for in silico molecular docking.

Protocol: Docking with AutoDock Vina

This protocol provides a general guideline. Specific parameters may require optimization based on the target protein and ligand series[5][7].

1. Preparation of the Receptor:

  • Objective: To prepare the protein structure for docking by cleaning it and adding necessary parameters.

  • a. Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, VEGFR-2 (PDB ID: 4ASE) or Tubulin (PDB ID: 3HKD)[5][6].

  • b. Cleaning: Use software like AutoDockTools (ADT), Schrödinger Maestro, or UCSF Chimera to prepare the protein. This involves:

    • Removing all water molecules and co-crystallized ligands/ions that are not part of the active site.

    • Adding polar hydrogens, as they are crucial for forming hydrogen bonds.

    • Assigning atom types and calculating Gasteiger charges.

  • c. Output: Save the prepared receptor structure in the PDBQT format, which includes charge and atom type information required by Vina.

2. Preparation of the Ligand:

  • Objective: To generate a low-energy, 3D conformation of the 2-amino-4-phenylthiazole derivative.

  • a. Structure Generation: Draw the 2D structure of the derivative using software like ChemDraw or Marvin Sketch and convert it to a 3D structure.

  • b. Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • c. Torsion Definition: Define the rotatable bonds within the ligand. This is crucial as it determines the conformational flexibility that Vina will explore during the docking process.

  • d. Output: Save the prepared ligand in the PDBQT format.

3. Grid Generation:

  • Objective: To define the three-dimensional space within the receptor where the docking algorithm will search for binding poses.

  • a. Site Identification: Identify the active site or binding pocket. This is often known from the location of a co-crystallized ligand in the PDB structure or from prior biological knowledge.

  • b. Box Definition: Using ADT, define a "grid box" that encompasses the entire binding site. The size of the box is critical: too small, and it may miss the correct binding pose; too large, and it will unnecessarily increase computation time and reduce accuracy. A typical size is 60x60x60 Å, centered on the active site.

4. Docking Execution:

  • Objective: To run the docking simulation using AutoDock Vina.

  • a. Configuration File: Create a configuration text file that specifies the file paths for the prepared receptor and ligand, the center and dimensions of the grid box, and the name of the output file.

  • b. Command Line Execution: Run Vina from the command line, providing the configuration file as input. Vina will explore various conformations of the ligand within the grid box and rank them based on its scoring function.

5. Analysis of Results:

  • Objective: To interpret the docking output to understand the binding mode and affinity.

  • a. Binding Affinity: The primary output is a list of binding poses ranked by their binding affinity score in kcal/mol. The more negative the value, the stronger the predicted binding.

  • b. Pose Visualization: Load the docked poses and the receptor structure into a visualization software (e.g., PyMOL, Discovery Studio).

  • c. Interaction Analysis: Visually inspect the top-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the active site[7]. This analysis provides the structural basis for the ligand's predicted affinity.

Conclusion

Molecular docking is a powerful and essential technique in the development of novel therapeutics based on the 2-amino-4-phenylthiazole scaffold. By comparing different software platforms like AutoDock Vina and Molegro Virtual Docker, researchers can select the tool that best fits their research objectives. As demonstrated through case studies on tubulin and metabolic enzyme inhibitors, docking provides invaluable, actionable insights into structure-activity relationships. The true strength of this computational method is realized when it is integrated into a self-validating workflow, where in silico predictions are rigorously tested and correlated with in vitro experimental data. By following robust and detailed protocols, scientists can confidently leverage molecular docking to accelerate the journey from a promising chemical scaffold to a life-saving drug.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide is a novel research compound, a specific, universally mandated disposal protocol has not been established. This guide is therefore constructed based on established best practices for the handling and disposal of uncharacterized, potentially hazardous, and biologically active chemical substances. It is imperative that all procedures are conducted in strict accordance with the guidelines set forth by your institution's Environmental Health and Safety (EHS) department. This document serves as a procedural framework, not a replacement for local regulatory compliance.

The Principle of Assumed Risk: Hazard Assessment

Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, a risk assessment must be extrapolated from structurally analogous compounds. This precautionary approach is fundamental to laboratory safety when dealing with novel chemical entities.[1]

  • Structural Analogs: Compounds like 2-Amino-4-phenyl-5-methylthiazole and 2-Amino-4-phenylthiazole are classified as hazardous.[2][3] The GHS classifications for these related structures include:

    • H301/H302: Toxic or Harmful if swallowed[2][4]

    • H315: Causes skin irritation[2][3]

    • H318: Causes serious eye damage[2][3]

    • H335: May cause respiratory irritation[2][3]

  • Chemical Class: The presence of an aromatic amine moiety suggests caution, as this class of compounds can include carcinogenic and mutagenic agents.[5] Furthermore, 2-amino-5-methylthiazole is noted as being very toxic to aquatic life with long-lasting effects.[6]

Core Directive: Based on this data, this compound must be treated as a hazardous and biologically active substance. Under no circumstances should this compound or its waste be disposed of via standard trash or sanitary sewer systems.[7][8]

Immediate Safety & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving this compound, including weighing, transfer, and waste consolidation, must be performed with the appropriate engineering controls and PPE.

  • Engineering Controls: All manipulations of the compound must occur within a certified chemical fume hood to prevent the inhalation of aerosols or fine powders.[1]

  • Required PPE:

    • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[1]

    • Hand Protection: Chemical-resistant nitrile or neoprene gloves are required. Inspect gloves for integrity before each use.

    • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

Waste Stream Segregation: The Foundation of Compliant Disposal

Proper segregation is the most critical step in the disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, increasing costs and regulatory risk.[7][9] All waste must be collected in designated, properly labeled hazardous waste containers.[10]

Waste StreamDescriptionRecommended Container
Unused Solid Compound Pure, unadulterated this compound powder.A clearly labeled, sealed, and puncture-resistant hazardous waste container. The original manufacturer's bottle can be reused for this purpose if it is in good condition and properly relabeled.[9]
Contaminated Lab Supplies (Solid Waste) Items grossly contaminated with the compound, such as weigh boats, spatulas, gloves, and absorbent pads used for cleaning minor spills.A lined, puncture-resistant hazardous waste container clearly labeled for solid chemical waste.
Liquid Waste (Organic) Solutions where the compound is dissolved in non-aqueous solvents (e.g., DCM, Ethyl Acetate, Hexane).A chemically-compatible, leak-proof hazardous waste container, typically glass or polyethylene. Ensure segregation from aqueous and reactive waste streams.
Liquid Waste (Aqueous) Solutions where the compound is dissolved in aqueous buffers or water, including the first rinsate from decontaminating glassware.A chemically-compatible, leak-proof hazardous waste container. Do not mix with organic solvent waste.
Contaminated Sharps Needles, syringes, glass pipettes, or broken glassware contaminated with the compound.A labeled, puncture-proof sharps container designated for chemically contaminated sharps.

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for consolidating and preparing the waste for final pickup by your institution's EHS department.

Solid Waste Collection
  • Consolidation: Carefully transfer any unused or expired solid this compound into a designated solid hazardous waste container using a dedicated spatula.

  • Contaminated Disposables: Place all single-use items (gloves, weigh paper, absorbent pads) that have come into direct contact with the compound into the designated container for contaminated solid waste.

  • Sealing: Keep the container sealed at all times except when adding waste.[7][8]

Liquid Waste Collection
  • Segregation: Pour liquid waste containing the compound directly into the appropriate liquid hazardous waste container (organic or aqueous).

  • Headspace: Do not overfill liquid waste containers. A best practice is to leave at least 10% of the container volume as headspace to allow for vapor expansion and prevent spills.[9]

  • Sealing: Securely cap the container immediately after adding waste.

Decontamination of Glassware

The decontamination of non-disposable glassware is essential to prevent cross-contamination and ensure safety.

  • Initial Rinse: Perform an initial rinse with a small amount of a suitable solvent capable of dissolving the compound. This first rinsate is considered hazardous and must be collected in the appropriate liquid hazardous waste container.[7][11]

  • Triple Rinse: Following the initial collection, perform a triple rinse of the glassware with an appropriate solvent or cleaning solution.[8][11] Subsequent rinsates may be permissible for drain disposal depending on local EHS policy, but collecting them as waste is the most conservative and safest approach.

  • Drying: Allow the glassware to air-dry completely in a fume hood before returning it to service.

Labeling and Temporary Storage

Proper labeling and storage are non-negotiable regulatory requirements.

  • Labeling: As soon as waste is first added to a container, affix a hazardous waste label provided by your EHS department.[8] The label must clearly state:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name(s) of the contents

    • The approximate concentrations or percentages of each component

    • The date when waste was first added (accumulation start date)

  • Storage: Store sealed waste containers in a designated satellite accumulation area within the lab. This area must have secondary containment (such as a spill tray) to capture any potential leaks.[7] Store containers away from incompatible materials.

Arranging for Final Disposal
  • Request Pickup: Once a waste container is full, or before it exceeds institutional time limits for accumulation, schedule a waste pickup with your EHS office.[7][10]

  • Documentation: Complete any necessary paperwork or online forms required by EHS for waste collection.

  • Professional Handling: Do not attempt to transport hazardous waste across campus yourself. This must be done by trained EHS professionals.[8]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for segregating waste generated from activities involving this compound.

G cluster_0 Start: Identify Waste Material cluster_1 Categorization cluster_2 Segregation & Containment cluster_3 Final Action start Waste Generated from This compound is_solid Is it a solid or contaminated disposable? start->is_solid Yes is_liquid Is it a liquid solution? start->is_liquid Yes is_sharp Is it a contaminated needle, pipette, or broken glass? start->is_sharp Yes solid_waste Solid Hazardous Waste Container (Labeled: Solid Waste, Chemical Name) is_solid->solid_waste liquid_waste Liquid Hazardous Waste Container (Labeled: Aqueous or Organic, Chemical Name) is_liquid->liquid_waste sharps_waste Sharps Container (Labeled: Chemically Contaminated) is_sharp->sharps_waste contact_ehs Store in Satellite Accumulation Area with Secondary Containment. Contact EHS for Pickup. solid_waste->contact_ehs liquid_waste->contact_ehs sharps_waste->contact_ehs

Caption: Decision workflow for proper waste segregation.

References

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Link

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Link

  • A Guide to the Safe Disposal of Novel Compounds: The Case of InteriotherinA. Benchchem. Link

  • Basicity of Aromatic Amines. JoVE. Link

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. Link

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. Link

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Link

  • Aromatic Amines. EaseToLearn. Link

  • 2-Amino-4-phenyl-5-methylthiazole. PubChem, National Library of Medicine. Link

  • SAFETY DATA SHEET: 2-Amino-5-methylthiazole. Thermo Fisher Scientific. Link

  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. Link

  • SAFETY DATA SHEET: 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. TCI Chemicals. Link

  • 2-Amino-4-phenylthiazole SAFETY DATA SHEET. Szabo-Scandic. Link

  • 2-Amino-4-phenylthiazole. PubChem, National Library of Medicine. Link

  • This compound. 2A Biotech. Link

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.